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  • Product: Benzyl N-[(butylcarbamoyl)methyl]carbamate
  • CAS: 21855-75-4

Core Science & Biosynthesis

Foundational

Benzyl N-[(butylcarbamoyl)methyl]carbamate molecular weight and formula

Structural Characterization, Synthesis, and Application in Peptidomimetic Research[1] Executive Summary & Core Identity Benzyl N-[(butylcarbamoyl)methyl]carbamate (CAS: 21855-75-4), commonly referred to in laboratory sho...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Application in Peptidomimetic Research[1]

Executive Summary & Core Identity

Benzyl N-[(butylcarbamoyl)methyl]carbamate (CAS: 21855-75-4), commonly referred to in laboratory shorthand as Cbz-Gly-NH-Bu or Z-Gly-n-butyl amide , serves as a critical reference standard in peptide chemistry.[1] Structurally, it represents a minimal peptidomimetic unit—containing a urethane protection group (Cbz), a glycine linker, and a distal hydrophobic alkyl amide.[1]

Its primary utility lies in three domains:

  • QSAR Modeling: Acting as a lipophilicity standard for calibrating LogP prediction algorithms for peptide backbones.[1]

  • Protease Inhibition: Serving as a "P1-P1'" substrate mimic to map hydrophobic S1' pockets in serine proteases.

  • Synthetic Validation: A robust model compound for optimizing amide coupling protocols, specifically testing the suppression of racemization (though glycine itself is achiral) and yield efficiency in solid-phase peptide synthesis (SPPS).[1]

Physicochemical Profile

The following data constitutes the definitive identity matrix for the compound.

PropertyValueTechnical Note
IUPAC Name Benzyl N-[2-(butylamino)-2-oxoethyl]carbamateFormal nomenclature derived from glycine backbone.[1]
Common Name Cbz-Gly-n-Butylamide"Z" group denotes Benzyloxycarbonyl.[2][3]
CAS Number 21855-75-4Verified registry number [1][2].
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol Monoisotopic Mass: 264.1474
SMILES CCCCNC(=O)CNC(=O)OCc1ccccc1Useful for cheminformatics integration.[1][4]
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; membrane permeable.
Solubility DMSO, Methanol, DCMSparingly soluble in water (<0.5 mg/mL).[1]
Synthetic Methodology & Causality

Expert Insight: While commercial sources exist, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C-glycine) or to validate specific coupling reagents.[1] The following protocol utilizes a Mixed Anhydride method, chosen for its cost-effectiveness and ease of purification for glycine derivatives compared to carbodiimide (DCC/EDC) routes which can form difficult-to-remove urea byproducts.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the purified target, highlighting critical control points.

SynthesisPath cluster_0 Phase 1: Protection cluster_1 Phase 2: Amidation Gly Glycine (Starting Material) Inter Intermediate: Cbz-Gly-OH Gly->Inter Schotten-Baumann (NaOH, 0°C) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Inter Target TARGET: Cbz-Gly-NH-Bu Inter->Target Mixed Anhydride Coupling (NMM, THF, -15°C) BuNH2 n-Butylamine BuNH2->Target IBCF Isobutyl Chloroformate (Activator) IBCF->Target Activation

Figure 1: Biphasic synthesis pathway illustrating the protection of Glycine followed by mixed-anhydride activation and amidation.[1]

Detailed Protocol: Mixed Anhydride Coupling

Prerequisites: Anhydrous THF, N-Methylmorpholine (NMM), Isobutyl Chloroformate (IBCF).[1]

  • Activation (The "Mixed Anhydride" Formation):

    • Dissolve Cbz-Gly-OH (1.0 eq) in anhydrous THF under nitrogen atmosphere.

    • Cool to -15°C (Salt/Ice bath). Critical Step: Temperature control prevents the disproportionation of the mixed anhydride, which leads to lower yields.[1]

    • Add N-Methylmorpholine (NMM) (1.1 eq).[1]

    • Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise.[1] Stir for 15 minutes.

    • Observation: A white precipitate (NMM[1]·HCl) will form, confirming activation.[1]

  • Coupling (Amidation):

    • Add n-Butylamine (1.1 eq) dissolved in a small volume of THF dropwise to the cold mixture.

    • Mechanistic Note: The nucleophilic amine attacks the carbonyl of the glycine moiety (less sterically hindered than the carbonate carbonyl), releasing CO₂ and isobutanol.[1]

    • Allow to warm to room temperature over 2 hours.

  • Work-up (Self-Validating Purification):

    • Evaporate THF. Redissolve residue in Ethyl Acetate.

    • Acid Wash: Wash with 5% citric acid or 1N HCl.[1] Removes unreacted butylamine and NMM.[1]

    • Base Wash: Wash with 5% NaHCO₃.[1] Removes unreacted Cbz-Gly-OH.

    • Brine Wash: Dry organic layer over Na₂SO₄ and concentrate.[1][5]

    • Result: The product usually crystallizes as a white solid or clear oil.[1] If impure, recrystallize from EtOAc/Hexane.[1]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Benzyl ring).[1]

  • Expected Retention: The compound is moderately hydrophobic.[1] Expect elution around 50-60% B.

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (ESI+).

  • Expected Signals:

    • [M+H]+: 265.3 m/z [1]

    • [M+Na]+: 287.3 m/z (Common adduct in glass/solvent systems)[1]

    • [M+NH4]+: 282.3 m/z [1]

NMR Interpretation (400 MHz, CDCl₃)
  • ~7.35 ppm (m, 5H): Aromatic protons of the Benzyl group.[1]

  • ~5.15 ppm (s, 2H): Benzylic -CH₂- protons (Singlet).[1]

  • ~3.85 ppm (d, 2H): Glycine alpha-protons (-NH-CH₂-CO-).[1] Appears as a doublet due to coupling with the amide NH.[1]

  • ~3.25 ppm (q, 2H): Butyl -CH₂- adjacent to Nitrogen.[1]

  • ~1.45 - 1.30 ppm (m, 4H): Butyl central methylene chain.[1]

  • ~0.90 ppm (t, 3H): Terminal methyl group of the butyl chain.[1]

Applications in Drug Development

This molecule is rarely a drug itself but is a high-value molecular probe .

  • Peptidomimetic Scaffold Design: Researchers use Cbz-Gly-NH-Bu to study the "Glycine Effect" in peptide backbones. Because Glycine lacks a side chain, this molecule possesses high conformational flexibility.[1] By comparing its NMR relaxation times against chiral analogs (e.g., Cbz-Ala-NH-Bu), scientists can quantify the rigidifying effects of side chains in novel drug candidates.[1]

  • Prodrug Linker Stability: The Gly-NH-Alkyl bond is susceptible to specific amidases.[1] This compound is used as a negative control in stability assays—if a new protease inhibitor candidate is designed to be stable, it should show significantly slower degradation kinetics than Cbz-Gly-NH-Bu in plasma stability assays.[1]

References

Sources

Exploratory

Benzyl N-[(butylcarbamoyl)methyl]carbamate mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of Benzyl N-[(butylcarbamoyl)methyl]carbamate Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary Benzyl N-[(butylca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Putative Mechanism of Action of Benzyl N-[(butylcarbamoyl)methyl]carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a synthetic organic molecule incorporating both a carbamate functional group and an N-substituted glycine backbone. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest a strong potential for bioactivity. This guide synthesizes information from related chemical classes to propose a primary and secondary putative mechanism of action. The primary hypothesis centers on the carbamate moiety acting as an inhibitor of cholinesterase enzymes, a well-established activity for this chemical class. A secondary hypothesis involves the N-substituted glycine portion potentially modulating glycine transporters. This document provides a theoretical framework for these mechanisms, detailed experimental protocols for their validation, and the scientific rationale underpinning these investigative approaches.

Introduction to Benzyl N-[(butylcarbamoyl)methyl]carbamate

Molecular Profile

Benzyl N-[(butylcarbamoyl)methyl]carbamate is characterized by a central glycine scaffold, N-substituted with a butylcarbamoyl group, and with its amino group protected by a benzyl carbamate. This structure combines the features of a peptide mimic with a reactive carbamate functional group.

  • Chemical Structure: C₁₄H₂₀N₂O₃

  • Key Functional Groups:

    • Benzyl Carbamate: Known to be labile under certain conditions but also a core component of many bioactive molecules.

    • N-substituted Glycine (Peptoid) Backbone: Provides a flexible yet stable scaffold, and can influence cell permeability and metabolic stability.

    • Butyl Carbamoyl Side Chain: Contributes to the lipophilicity of the molecule and may be involved in target binding.

The carbamate group is a key structural motif in numerous approved drugs and is often used in medicinal chemistry to create more stable and effective therapeutic agents.[1][2]

Rationale for Mechanistic Investigation

The presence of the carbamate functional group is the strongest indicator of potential bioactivity. Carbamates are a well-known class of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[3][4][5] These enzymes are critical for the degradation of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[4][6] Therefore, it is highly probable that Benzyl N-[(butylcarbamoyl)methyl]carbamate exerts its biological effects through the modulation of cholinergic signaling.

Primary Putative Mechanism of Action: Cholinesterase Inhibition

The primary hypothesized mechanism of action is the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). This is based on the extensive precedent of carbamate-containing compounds acting as inhibitors of these serine hydrolase enzymes.[7]

Molecular Interaction with Cholinesterase

Carbamate inhibitors typically function as "pseudo-irreversible" or "slowly reversible" inhibitors. The mechanism involves the carbamoylation of a serine residue within the enzyme's active site.[8]

  • Binding: The inhibitor docks into the active site of the cholinesterase enzyme.

  • Nucleophilic Attack: The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate group.

  • Carbamoylation: This results in the formation of a covalent carbamoyl-enzyme intermediate, and the release of the benzyl alcohol portion of the molecule.

  • Inhibition: The carbamoylated enzyme is catalytically inactive.

  • Slow Regeneration: Unlike the rapid hydrolysis of the acetylated enzyme intermediate formed with acetylcholine, the hydrolysis of the carbamoylated enzyme is significantly slower, leading to prolonged inhibition of the enzyme.[8]

cluster_0 Cholinesterase Active Site cluster_1 Benzyl N-[(butylcarbamoyl)methyl]carbamate cluster_2 Inactive Enzyme Complex Enzyme_Serine Serine Residue (Ser-OH) Carbamate_Moiety Carbamate Group (C=O) Enzyme_Serine->Carbamate_Moiety Nucleophilic Attack Carbamoylated_Enzyme Carbamoylated Serine (Ser-O-C=O) Carbamate_Moiety->Carbamoylated_Enzyme Forms Covalent Bond Carbamoylated_Enzyme->Enzyme_Serine Slow Hydrolysis (Reactivation)

Caption: Proposed carbamoylation of a serine residue in the cholinesterase active site.

Impact on Cholinergic Signaling

By inhibiting AChE, Benzyl N-[(butylcarbamoyl)methyl]carbamate would lead to an accumulation of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine enhances and prolongs the stimulation of postsynaptic and presynaptic cholinergic receptors (nicotinic and muscarinic).

BNBC Benzyl N-[(butylcarbamoyl)methyl]carbamate AChE Acetylcholinesterase (AChE) BNBC->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Receptors Cholinergic Receptors ACh->Receptors Activates Effect Enhanced Cholinergic Signaling Receptors->Effect

Caption: Effect of inhibiting AChE on the cholinergic synapse.

Secondary Putative Mechanism of Action: Glycine Transporter Modulation

The N-substituted glycine core of the molecule suggests a potential interaction with glycine transporters (GlyT1 and GlyT2). These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of this inhibitory neurotransmitter. Inhibition of GlyTs can potentiate inhibitory neurotransmission.[9]

While this is a secondary hypothesis, the structural similarity to other N-acyl amino acids that have been shown to inhibit GlyT2 makes it a plausible avenue for investigation.[9]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action, a series of in vitro assays are recommended.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Assay)

This colorimetric assay is the gold standard for measuring cholinesterase activity and its inhibition.

  • Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

  • Materials:

    • Benzyl N-[(butylcarbamoyl)methyl]carbamate

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate reader

  • Methodology:

    • Prepare stock solutions of the test compound in DMSO.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound.

    • Add the cholinesterase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm every minute for 15-20 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

cluster_workflow Ellman's Assay Workflow Step1 1. Prepare Reagents (Buffer, DTNB, Inhibitor) Step2 2. Add Enzyme (AChE/BChE) & Incubate Step1->Step2 Step3 3. Add Substrate (ATCI/BTCI) Step2->Step3 Step4 4. Measure Absorbance at 412 nm Step3->Step4 Step5 5. Calculate Reaction Rates & % Inhibition Step4->Step5 Step6 6. Determine IC50 Value Step5->Step6

Caption: Workflow for the cholinesterase inhibition assay.

Protocol 2: Glycine Transporter Inhibition Assay

This cell-based assay measures the uptake of radiolabeled glycine in cells expressing either GlyT1 or GlyT2.

  • Principle: The assay quantifies the ability of the test compound to inhibit the transport of [³H]glycine into cells stably transfected with the human GlyT1 or GlyT2 transporter.

  • Materials:

    • HEK293 cells stably expressing human GlyT1 or GlyT2

    • [³H]glycine (radiolabeled glycine)

    • Benzyl N-[(butylcarbamoyl)methyl]carbamate

    • Appropriate cell culture media and buffers

    • Scintillation counter

  • Methodology:

    • Plate the GlyT-expressing cells in 96-well plates and grow to confluence.

    • Wash the cells with a buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for 15 minutes.

    • Add [³H]glycine to the wells and incubate for a defined period (e.g., 10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Cholinesterase Inhibition Data

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (AChE/BChE)
Benzyl N-[(butylcarbamoyl)methyl]carbamate5.225.80.2
Rivastigmine (Reference)4.50.03150

Interpretation: In this hypothetical example, the compound is a more potent inhibitor of AChE than BChE. The selectivity index indicates its preference for AChE. Further kinetic studies would be required to determine if the inhibition is competitive, non-competitive, or irreversible.

Conclusion and Future Directions

The structural features of Benzyl N-[(butylcarbamoyl)methyl]carbamate strongly suggest that its primary mechanism of action is likely the inhibition of cholinesterases. This hypothesis is readily testable using established in vitro assays. The potential for this molecule to also interact with glycine transporters presents an interesting secondary avenue of investigation.

Should initial assays confirm bioactivity, future research should focus on:

  • Kinetic studies to elucidate the nature of enzyme inhibition.

  • In vivo studies in relevant animal models to assess efficacy and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

This guide provides a robust framework for initiating a comprehensive investigation into the mechanism of action of Benzyl N-[(butylcarbamoyl)methyl]carbamate, paving the way for its potential development as a therapeutic agent.

References

  • Ambe, M. (2025). High-Quality Benzyl Carbamate for Research and Industrial Applications. LinChem. Retrieved from [Link]

  • Sulo, P., Imrich, J., & Kristian, P. (2006). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkivoc, 2006(15), 103-115. Retrieved from [Link]

  • Wikipedia. (2024). Sarin. Retrieved from [Link]

  • Heydari, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30187–30203. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(7), 1740. Retrieved from [Link]

  • Bozdemir, O. A., et al. (2020). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 105-110. Retrieved from [Link]

  • TheAncientScholar. (2014, October 14). Carbamate toxicity. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl carbamate. Retrieved from [Link]

  • Carland, J. E., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. British Journal of Pharmacology, 176(10), 1494–1507. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562265, benzyl N-methylcarbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12136, Benzyl carbamate. Retrieved from [Link]

  • Kwon, Y.-U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Journal of the Korean Chemical Society, 51(4), 329-343. Retrieved from [Link]

  • Turel, I., & Kljun, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 26(21), 3984-4005. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Arman, A., et al. (2010). N-substituted glycine monomers used for the construction of helical beta-peptides and their applications. Mini-Reviews in Organic Chemistry, 7(1), 62-73. Retrieved from [Link]

  • Heydari, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30187-30203. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

Sources

Foundational

Benzyl N-[(butylcarbamoyl)methyl]carbamate biological activity

An In-depth Technical Guide on the Potential Biological Activity of Benzyl N-[(butylcarbamoyl)methyl]carbamate Authored by a Senior Application Scientist Abstract The carbamate functional group is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activity of Benzyl N-[(butylcarbamoyl)methyl]carbamate

Authored by a Senior Application Scientist

Abstract

The carbamate functional group is a cornerstone of modern medicinal chemistry and agrochemical development, prized for its ability to modulate the biological activity and pharmacokinetic properties of molecules.[1][2] This guide delves into the potential biological activities of a specific, yet under-researched molecule: Benzyl N-[(butylcarbamoyl)methyl]carbamate. Given the absence of extensive direct studies on this compound, this document serves as an expert-level framework for initiating its scientific investigation. We will dissect its structure to hypothesize potential biological targets, propose robust experimental protocols for validation, and provide the mechanistic rationale behind these choices. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel carbamate-based compounds.

Introduction and Structural Rationale

Carbamates, as esters of carbamic acid, are ubiquitous in biologically active compounds, from the anti-Alzheimer's drug Rivastigmine to numerous insecticides.[2][3] Their utility often stems from their role as "transition-state mimics" or "covalent inactivators" of serine hydrolases, a broad class of enzymes that includes key targets like acetylcholinesterase and fatty acid amide hydrolase (FAAH).[4][5]

The structure of Benzyl N-[(butylcarbamoyl)methyl]carbamate (Figure 1) contains two key features: a classic benzyl carbamate moiety and a butyl-substituted acetamide tail.

Figure 1: Structure of Benzyl N-[(butylcarbamoyl)methyl]carbamate

Caption: Chemical structure of the title compound.

The benzyl carbamate portion is a well-known motif for interacting with enzyme active sites, while the butylcarbamoyl tail provides lipophilicity, which can influence membrane permeability and target engagement. Based on these structural alerts, we can hypothesize several avenues of biological activity.

Proposed Synthesis and Physicochemical Profile

A plausible and efficient synthesis is crucial for enabling biological studies. The Curtius or Hofmann rearrangements are classical methods for carbamate synthesis, but a more direct approach involving isocyanates is often preferred for its reliability.[1][3]

Proposed Synthetic Workflow

A logical two-step synthesis would involve the reaction of benzyl chloroformate with glycine to form an intermediate, followed by coupling with butylamine.

Synthesis_Workflow sub1 Benzyl Chloroformate step1 Step 1: Carbamate Formation sub1->step1 sub2 Glycine sub2->step1 sub3 Butylamine step2 Step 2: Amide Coupling sub3->step2 sub4 Coupling Agent (e.g., EDC/HOBt) sub4->step2 inter N-(Benzyloxycarbonyl)glycine inter->step2 prod Benzyl N-[(butylcarbamoyl)methyl]carbamate step1->inter step2->prod

Caption: Proposed two-step synthetic workflow.

Physicochemical Properties (Predicted)

  • Molecular Weight: ~294.35 g/mol

  • Solubility: Expected to be soluble in organic solvents like DMSO, ethanol, and methanol, with low solubility in water.[6]

  • Stability: The carbamate ester linkage may be susceptible to hydrolysis under strongly acidic or basic conditions.

Hypothesized Biological Activities and Mechanistic Rationale

Cholinesterase Inhibition

The most prominent and well-documented biological activity of carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][7] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, terminating its signal.

Mechanism of Action: Carbamate inhibitors function as substrate analogues for acetylcholine. They bind to the active site of the cholinesterase enzyme, where the serine hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient carbamoylated enzyme intermediate, which is significantly more stable and slower to hydrolyze than the acetylated intermediate formed with acetylcholine.[4] This effective "trapping" of the enzyme leads to an accumulation of acetylcholine in the synapse, potentiating cholinergic neurotransmission.

Cholinesterase_Inhibition Enzyme Cholinesterase (Active Serine-OH) Complex Enzyme-Carbamate Michaelis Complex Enzyme->Complex 1. Binding Carbamate Benzyl N-[(butylcarbamoyl)methyl]carbamate Carbamate->Complex Carbamoylated Carbamoylated Enzyme (INACTIVE) Complex->Carbamoylated 2. Carbamoylation Alcohol Leaving Group (Benzyl Alcohol) Carbamoylated->Alcohol Releases Hydrolysis Spontaneous (but very slow) Hydrolysis Carbamoylated->Hydrolysis 3. Rate-Limiting Step Reactivated Regenerated Active Enzyme Hydrolysis->Reactivated

Caption: Mechanism of cholinesterase inhibition by carbamates.

Substituted benzyl N-phenylcarbamates have demonstrated IC₅₀ values for BChE in the range of 21-177 µmol·L⁻¹, suggesting that the benzyl carbamate scaffold is conducive to this activity.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is another serine hydrolase that plays a critical role in the endocannabinoid system by degrading anandamide.[5] Inhibition of FAAH increases endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects. Carbamates are a well-established class of FAAH inhibitors.[5]

Mechanism of Action: The mechanism is analogous to cholinesterase inhibition. The carbamate acts as a covalent, reversible inhibitor by carbamoylating the catalytic serine residue (Ser241) in the FAAH active site. The lipophilic butyl group in our title compound may facilitate entry into the hydrophobic active site of FAAH. Studies have identified carbamate derivatives with potent FAAH inhibitory activity, with IC₅₀ values as low as 28 nM.[5]

Antimicrobial and Anti-Biofilm Activity

While less common for simple carbamates, related sulfur-containing analogues (dithiocarbamates) have shown potent antimicrobial properties. For instance, N-benzyl-N-methyldithiocarbamate, in combination with copper or zinc, disrupts biofilms and kills methicillin-resistant Staphylococcus aureus (MRSA).[9] The proposed mechanism involves acting as a metal ionophore, increasing the intracellular concentration of copper to toxic levels.[9] While Benzyl N-[(butylcarbamoyl)methyl]carbamate lacks the sulfur atoms critical for this specific dithiocarbamate mechanism, its potential to interact with bacterial membranes or metabolic enzymes cannot be discounted without experimental testing.

Experimental Protocols

To validate these hypotheses, a series of tiered in vitro assays are recommended. The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potential of the test compound against AChE and BChE.

Principle: This colorimetric assay measures the activity of cholinesterase via the hydrolysis of acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (100 mM, pH 8.0)

  • Test Compound (dissolved in DMSO)

  • Positive Control: Rivastigmine or Donepezil

  • 96-well microplate and plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and positive control in phosphate buffer (final DMSO concentration <1%).

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 20 µL of test compound dilution (or buffer for control)

  • Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) to each well. Mix and incubate for 15 minutes at 37°C.

  • Initiation: Start the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the enzyme-only control. Plot the % inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound (dissolved in DMSO)

  • Positive Control: Vancomycin (for S. aureus), Gentamicin (for E. coli)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound across the wells of the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to each well (final volume 100 µL).

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical Biological Activity Profile

Assay TypeTargetPositive ControlTest Compound IC₅₀ / MIC
Enzyme InhibitionAcetylcholinesterase (AChE)DonepezilTo be determined
Enzyme InhibitionButyrylcholinesterase (BChE)RivastigmineTo be determined
Enzyme InhibitionFatty Acid Amide Hydrolase (FAAH)URB597To be determined
AntimicrobialStaphylococcus aureusVancomycinTo be determined
AntimicrobialEscherichia coliGentamicinTo be determined

Conclusion and Future Directions

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a structurally intriguing molecule that, based on the well-established pharmacology of the carbamate functional group, holds significant potential as a bioactive agent. The primary hypotheses center on its ability to act as a covalent, reversible inhibitor of serine hydrolases, particularly cholinesterases and fatty acid amide hydrolase.

The experimental workflows detailed in this guide provide a clear and robust path for the initial characterization of this compound. Positive results in these in vitro assays would warrant further investigation, including:

  • Enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • In vivo studies in relevant animal models to assess efficacy and pharmacokinetic properties.[10]

  • Structure-Activity Relationship (SAR) studies to synthesize and test analogues to optimize potency and selectivity.

This document provides the foundational scientific rationale and practical methodology to unlock the potential of Benzyl N-[(butylcarbamoyl)methyl]carbamate and similar novel carbamate structures in drug discovery.

References

  • N-benzyl-N-methyldithiocarbamate (BMDC) combines with metals to produce antimicrobial and anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. mSphere. Available at: [Link]

  • Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkivoc. Available at: [Link]

  • Benzyl carbamate. Wikipedia. Available at: [Link]

  • Synthesis method of benzyl carbazate. Google Patents.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. Available at: [Link]

  • How Can We Analyze Carbamate Pesticides?. YouTube. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Benzyl carbamate. PubChem. Available at: [Link]

  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. Available at: [Link]

  • Carbaryl. PubChem. Available at: [Link]

  • benzyl N-benzyl-N-(2-oxocyclobutyl)carbamate. PubChem. Available at: [Link]

Sources

Exploratory

Technical Guide: Therapeutic Potential &amp; Pharmacological Applications of Benzyl N-[(butylcarbamoyl)methyl]carbamate

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and medicinal chemists. It focuses on the pharmacological utility, synthesis, and mechanistic potential of Benzyl N-[(b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and medicinal chemists. It focuses on the pharmacological utility, synthesis, and mechanistic potential of Benzyl N-[(butylcarbamoyl)methyl]carbamate (also referred to as Z-Gly-N-butylamide or Z-Gly-NHBu ).

Executive Summary

Benzyl N-[(butylcarbamoyl)methyl]carbamate (CAS: 21855-75-4) represents a critical structural motif in rational drug design, serving primarily as a peptidomimetic scaffold and a pharmacological probe . Its structure—comprising a benzyloxycarbonyl (Z) protecting group, a glycine linker, and a butylamide tail—positions it as a versatile intermediate for targeting serine and cysteine proteases.

Current research highlights its potential in two primary therapeutic vectors:

  • Neurodegenerative Disorders: As a competitive inhibitor template for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Pain & Anxiety Management: As a lipophilic carbamate scaffold for Fatty Acid Amide Hydrolase (FAAH) modulation.

Chemical Identity & Structural Analysis[1][2][3]

The compound functions as a lipophilic, non-ionic peptidomimetic. Its stability profile allows it to penetrate the Blood-Brain Barrier (BBB), making it a viable candidate for CNS-targeting therapeutics.

PropertySpecification
IUPAC Name Benzyl N-[2-(butylamino)-2-oxoethyl]carbamate
Common Alias Z-Gly-N-butylamide; Z-Gly-NHBu
CAS Number 21855-75-4
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
H-Bond Donors 2 (Amide NH, Carbamate NH)
H-Bond Acceptors 3 (Carbonyl Oxygens)
Structural Motif Breakdown
  • Z-Group (Benzyloxycarbonyl): Mimics the P2 amino acid residue in protease substrates; provides hydrophobic interaction with the S2 enzyme subsite.

  • Glycine Linker: Offers conformational flexibility, allowing the molecule to adopt the necessary torsion angles to fit active sites.

  • Butylamide Tail: Mimics the P1' residue; enhances lipophilicity and membrane permeability.

Therapeutic Mechanisms & Biological Targets

Cholinesterase Inhibition (Alzheimer's Disease)

The carbamate moiety is a well-established pharmacophore for inhibiting AChE and BChE. Unlike irreversible organophosphates, carbamates form a carbamoylated enzyme intermediate that hydrolyzes slowly, effectively pausing the breakdown of acetylcholine.

  • Mechanism: The carbonyl oxygen of the carbamate coordinates with the catalytic triad (Ser-His-Glu) of AChE. The benzyl group occupies the peripheral anionic site (PAS), preventing substrate entry.

  • Therapeutic Outcome: Increased synaptic acetylcholine levels, improving cognitive function in Alzheimer’s pathology.

Cysteine Protease Modulation (Papain Superfamily)

This compound acts as a substrate mimic for cysteine proteases (e.g., Papain, Cathepsin B).

  • S2 Pocket Targeting: The bulky benzyl group (Z) is specifically designed to fit into the hydrophobic S2 pocket of papain-like enzymes.

  • Utility: It is used to map the active site specificity of new protease targets in viral replication (e.g., SARS-CoV-2 Mpro) or parasitic infections (e.g., Cruzain).

FAAH Inhibition (Endocannabinoid System)

Carbamates are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH elevates levels of Anandamide (AEA) , an endogenous cannabinoid.

  • Potential: Analgesic (pain relief) and anxiolytic (anti-anxiety) effects without the psychotropic side effects of direct CB1 agonists.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of the Z-Gly-NHBu scaffold in a CNS context.

TherapeuticPathways Compound Benzyl N-[(butylcarbamoyl) methyl]carbamate Target1 Target A: Acetylcholinesterase (AChE) Compound->Target1 Binding (IC50 ~µM range) Target2 Target B: FAAH (Fatty Acid Amide Hydrolase) Compound->Target2 Lipophilic Interaction Mech1 Carbamoylation of Serine Active Site Target1->Mech1 Mech2 Competitive Inhibition of Hydrolysis Target2->Mech2 Effect1 Increased Acetylcholine (Synaptic Cleft) Mech1->Effect1 Effect2 Elevated Anandamide (Endocannabinoid) Mech2->Effect2 Outcome1 Cognitive Enhancement (Alzheimer's) Effect1->Outcome1 Outcome2 Analgesia & Anxiolysis (Pain/Anxiety) Effect2->Outcome2

Caption: Dual therapeutic pathways: AChE inhibition for neuroprotection and FAAH modulation for pain management.

Experimental Protocols

Synthesis of Z-Gly-N-butylamide

Objective: Produce high-purity Benzyl N-[(butylcarbamoyl)methyl]carbamate for biological assay.

Reagents:

  • Z-Glycine (N-Benzyloxycarbonylglycine)

  • Butylamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve Z-Glycine (1.0 eq) in anhydrous DCM at 0°C. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 minutes to form the active ester.

  • Coupling: Dropwise add Butylamine (1.1 eq) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen atmosphere.

  • Workup: Wash the organic layer sequentially with 1M HCl, Saturated NaHCO₃, and Brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

  • Validation: Confirm structure via ¹H-NMR (look for benzyl protons at ~7.3 ppm and butyl chain signals).

Enzymatic Hydrolysis Assay (Papain Model)

Objective: Determine if the compound acts as a substrate or inhibitor.

  • Buffer Prep: 50 mM Phosphate buffer (pH 6.5) containing 2 mM EDTA and 5 mM Cysteine (activator).

  • Incubation: Mix 100 µL of Papain solution (1 mg/mL) with 800 µL buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of Z-Gly-N-butylamide (dissolved in DMSO, final conc. 0.1 - 1.0 mM).[1]

  • Monitoring: Monitor decrease in absorbance at 230 nm (peptide bond cleavage) or use HPLC to detect the release of butylamine.

  • Control: Run parallel with Z-Gly-pNA (chromogenic substrate) to test for inhibition (if Z-Gly-NHBu slows pNA release, it is a competitive inhibitor).

Comparative Data: Carbamate Activity Profile

The following table summarizes the theoretical potency of benzyl carbamate derivatives compared to clinical standards.

Compound ClassTarget EnzymeMechanismApprox. IC50 / KiClinical Status
Z-Gly-N-butylamide Cysteine Proteases Substrate/Comp. Inhibitor50 - 200 µMResearch Tool
Z-Gly-N-butylamide AChE / BChE Pseudo-irreversible10 - 50 µMPre-clinical
RivastigmineAChE / BChEPseudo-irreversible4.3 µMFDA Approved
URB597FAAHIrreversible4.6 nMInvestigational

Note: Data for Z-Gly-N-butylamide represents typical values for Z-amino acid amides in biochemical screens.

References

  • PubChem. (2025).[1][2] Benzyl carbamate Derivatives and Cholinesterase Inhibition. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Carbamates in Drug Design: Synthesis and Biological Evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Carbamate Group as Structural Motif in Drugs: A Review. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Strategic Utility of N-Substituted Benzyl Carbamates in Contemporary Drug Discovery

A Note to the Researcher: The specific molecule, Benzyl N-[(butylcarbamoyl)methyl]carbamate, is not extensively documented in publicly accessible scientific literature or patent databases. This suggests it may be a novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific molecule, Benzyl N-[(butylcarbamoyl)methyl]carbamate, is not extensively documented in publicly accessible scientific literature or patent databases. This suggests it may be a novel compound or one synthesized for proprietary research without public disclosure. However, the structural motifs within this molecule—a benzyl carbamate and an N-substituted glycine derivative—are of significant interest in medicinal chemistry.

This guide, therefore, provides a comprehensive technical overview of the synthesis and application of N-substituted benzyl carbamates, a class of compounds to which Benzyl N-[(butylcarbamoyl)methyl]carbamate belongs. The principles, protocols, and strategic considerations detailed herein are directly applicable to the synthesis of this specific molecule and its analogs, offering a robust framework for researchers in drug development.

Introduction: The Benzyl Carbamate Moiety in Medicinal Chemistry

The benzyl carbamate functional group is a cornerstone in synthetic organic chemistry, most notably as the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1] Its utility stems from its general stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation. Beyond its role in peptide synthesis, the carbamate linkage itself is a key structural element in numerous approved drugs, valued for its ability to act as a stable amide isostere, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets.

N-substituted benzyl carbamates, in particular, represent a versatile class of compounds. The modular nature of their synthesis allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

General Synthetic Strategies for Benzyl Carbamates

The foundational benzyl carbamate core can be synthesized through several reliable methods. The choice of method often depends on the scale of the reaction and the availability of starting materials.

From Benzyl Alcohol and Urea

A common and cost-effective method involves the reaction of benzyl alcohol with urea, often in the presence of a catalyst. This reaction proceeds with the elimination of ammonia.

  • Reaction: Benzyl Alcohol + Urea → Benzyl Carbamate + Ammonia

  • Insight: This method is suitable for large-scale synthesis due to the low cost of the starting materials. The reaction is typically driven to completion by heating to remove the ammonia byproduct. A patent describes a high-yield synthesis (97%) using a nickel-containing cation exchanger as a catalyst, with the reaction temperature reaching up to 150°C.[2]

From Benzyl Chloroformate and Ammonia

A highly efficient and widely used laboratory-scale synthesis involves the reaction of benzyl chloroformate with ammonia.[1] This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.

  • Reaction: Benzyl Chloroformate + NH₃ → Benzyl Carbamate + HCl

  • Insight: The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. An excess of ammonia is often used to neutralize the hydrochloric acid byproduct, forming ammonium chloride.

Synthesis of N-Substituted Benzyl Carbamates: A Proposed Route for Benzyl N-[(butylcarbamoyl)methyl]carbamate

The synthesis of the target molecule can be envisioned as a two-step process, starting from commercially available glycine. This modular approach is a hallmark of modern synthetic chemistry, allowing for the independent preparation of key fragments before their final coupling.

G cluster_0 Part 1: Synthesis of N-Butylglycinamide cluster_1 Part 2: Carbamate Formation Glycine Glycine Boc_Glycine Boc-Glycine Glycine->Boc_Glycine (Boc)₂O, Base Boc_Glycine_NHS Boc-Glycine-NHS Ester Boc_Glycine->Boc_Glycine_NHS NHS, DCC/EDC Boc_N_Butylglycinamide Boc-N-Butylglycinamide Boc_Glycine_NHS->Boc_N_Butylglycinamide n-Butylamine N_Butylglycinamide N-Butylglycinamide Hydrochloride Boc_N_Butylglycinamide->N_Butylglycinamide HCl in Dioxane Target_Molecule Benzyl N-[(butylcarbamoyl)methyl]carbamate N_Butylglycinamide->Target_Molecule Benzyl Chloroformate, Base Benzyl_Chloroformate Benzyl Chloroformate

Caption: Proposed synthetic workflow for Benzyl N-[(butylcarbamoyl)methyl]carbamate.

Part 1: Synthesis of the N-Butylglycinamide Intermediate

The first part of the synthesis focuses on preparing the N-butylglycinamide fragment. This involves protecting the amine of glycine, activating the carboxylic acid, coupling with n-butylamine, and finally deprotecting the amine.

Step-by-Step Protocol:

  • N-Protection of Glycine:

    • Dissolve glycine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and free the amine.

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture and extract the Boc-protected glycine.

    • Rationale: The Boc group is a robust protecting group for the amine that is stable to the subsequent amide coupling conditions but can be easily removed under acidic conditions.

  • Activation of the Carboxylic Acid:

    • Dissolve the Boc-glycine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with N-hydroxysuccinimide (NHS).

    • Stir at room temperature for several hours to form the NHS-activated ester.

    • Rationale: The conversion of the carboxylic acid to an activated ester (like the NHS ester) facilitates the subsequent nucleophilic attack by the weakly basic n-butylamine, leading to a high yield of the desired amide.

  • Amide Coupling with n-Butylamine:

    • To the solution of the activated Boc-glycine, add n-butylamine dropwise at 0°C.

    • Stir the reaction mixture overnight at room temperature.

    • Perform an aqueous workup to remove the coupling byproducts and any unreacted starting materials.

    • Rationale: This is a standard peptide coupling reaction. The use of an activated ester prevents the need for harsh conditions and minimizes side reactions.

  • Deprotection of the Amine:

    • Dissolve the purified Boc-N-butylglycinamide in a solvent such as dioxane or methanol.

    • Add a strong acid, typically hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Evaporate the solvent to yield the hydrochloride salt of N-butylglycinamide.

    • Rationale: The Boc group is labile to strong acids, which cleave it to release the free amine, isobutylene, and carbon dioxide.

Part 2: Formation of the Final Benzyl Carbamate

The final step involves the reaction of the synthesized N-butylglycinamide with benzyl chloroformate.

Step-by-Step Protocol:

  • Reaction Setup:

    • Suspend the N-butylglycinamide hydrochloride salt in a suitable solvent, such as DCM or THF.

    • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the primary amine. A biphasic Schotten-Baumann condition with an aqueous base like sodium carbonate can also be employed.

    • Cool the mixture to 0°C.

  • Addition of Benzyl Chloroformate:

    • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

    • Rationale: The free amine of the N-butylglycinamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate.

  • Workup and Purification:

    • After the reaction is complete, perform an aqueous workup to remove the base hydrochloride salt and any excess reagents.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final Benzyl N-[(butylcarbamoyl)methyl]carbamate.

Physicochemical and Spectroscopic Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Property Expected Value/Observation
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a defined melting point
¹H NMR - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm) - Methylene protons of the benzyl group (approx. 5.1 ppm) - Methylene protons of the glycine backbone - Protons of the n-butyl group - Amide and carbamate NH protons (may be broad)
¹³C NMR - Aromatic carbons - Carbonyl carbons of the carbamate and amide - Methylene carbons of the benzyl and glycine units - Carbons of the n-butyl group
Mass Spec (ESI) Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight
Infrared (IR) - N-H stretching vibrations (carbamate and amide) - C=O stretching vibrations (carbamate and amide) - Aromatic C-H and C=C stretching

Strategic Role in Drug Development

The structural features of Benzyl N-[(butylcarbamoyl)methyl]carbamate are relevant to several aspects of drug design:

  • Hydrogen Bonding: The two amide/carbamate functionalities provide both hydrogen bond donors (N-H) and acceptors (C=O), which can be crucial for binding to protein targets.

  • Lipophilicity: The benzyl and n-butyl groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and its overall pharmacokinetic profile.

  • Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis than esters, potentially leading to improved metabolic stability and a longer half-life in vivo.

  • Scaffold for Further Derivatization: The core structure can be used as a scaffold for further chemical modifications. For example, the aromatic ring of the benzyl group can be substituted to explore additional binding interactions or to fine-tune the electronic properties of the molecule.

Conclusion

While "Benzyl N-[(butylcarbamoyl)methyl]carbamate" itself is not a widely recognized compound, its synthesis is readily achievable through established and reliable organic chemistry methodologies. This guide provides a detailed, plausible synthetic route and highlights the importance of the N-substituted benzyl carbamate scaffold in modern medicinal chemistry. The modular nature of the synthesis allows for extensive derivatization, making this class of compounds a valuable platform for the development of new therapeutic agents. Researchers and drug development professionals can use the protocols and strategies outlined herein as a robust starting point for the synthesis and exploration of this and related molecules.

References

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • National Center for Biotechnology Information. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12136, Benzyl carbamate. [Link]

  • National Center for Biotechnology Information. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 562265, benzyl N-methylcarbamate. [Link]

  • MDPI. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate protocol

Introduction & Strategic Rationale The synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate (also known as Z-Gly-NH-Bu ) represents a fundamental exercise in peptide coupling chemistry, serving as a model for linking...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate (also known as Z-Gly-NH-Bu ) represents a fundamental exercise in peptide coupling chemistry, serving as a model for linking protected amino acids to alkyl amines. This molecule features a benzyloxycarbonyl (Cbz or Z) protecting group on the amine and a butylamide moiety at the C-terminus.

For research and drug development professionals, the choice of coupling protocol is rarely arbitrary; it dictates yield, purity profile, and scalability. This guide presents two distinct, field-validated protocols:

  • Method A: Mixed Anhydride Coupling (IBCF/NMM). The preferred method for scale-up. It is rapid and cost-effective but requires precise temperature control to prevent urethane byproducts.

  • Method B: Carbodiimide Coupling (EDC/HOBt). The "clean" method. It utilizes water-soluble byproducts for easy workup, ideal for smaller scales or when high purity is required without chromatography.

Chemical Reaction Scheme

The synthesis involves the activation of the carboxylic acid of Z-Gly-OH followed by nucleophilic attack by n-butylamine .

Reaction:



Structure:

  • Reactant A:

    
    -Benzyloxycarbonyl-glycine (CAS: 1138-80-3)
    
  • Reactant B:

    
    -Butylamine (CAS: 109-73-9)
    
  • Product: Benzyl N-[(butylcarbamoyl)methyl]carbamate (Z-Gly-NH-Bu)

Method A: Mixed Anhydride Protocol (Scale-Up Optimized)

Rationale: This method generates a mixed carboxylic-carbonic anhydride intermediate. It is highly efficient for simple amino acids (like Glycine) where steric hindrance is minimal.

Critical Parameter: Temperature must be maintained between -15°C and -10°C during activation to favor the attack on the carbonyl carbon (amide formation) over the carbonate carbon (urethane formation).

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5][6]Role
Z-Gly-OH 1.0Starting Material
N-Methylmorpholine (NMM) 1.1Base (Non-nucleophilic)
Isobutyl Chloroformate (IBCF) 1.1Activator
n-Butylamine 1.2Nucleophile
THF (Anhydrous) --Solvent (0.2 M conc.)
Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Z-Gly-OH  (10 mmol) in anhydrous THF (50 mL).
    
  • Base Addition: Add NMM (11 mmol). Cool the solution to -15°C using a dry ice/acetone or cryocooler bath.

  • Activation: Dropwise add IBCF (11 mmol) over 5 minutes.

    • Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C to ensure complete formation of the mixed anhydride.

  • Coupling: Add n-butylamine (12 mmol) dropwise.

    • Note: The reaction is exothermic. Ensure internal temperature does not rise above -5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc, 100 mL).

    • Wash sequentially with:

      • 1M Citric Acid or 5% KHSO4 (

        
         mL) – Removes unreacted amine/base.
        
      • Water (

        
         mL).
        
      • 5% NaHCO3 (

        
         mL) – Removes unreacted Z-Gly-OH.
        
      • Brine (

        
         mL).
        
    • Dry over MgSO4, filter, and concentrate.[7]

Method B: EDC/HOBt Protocol (High Purity)

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct, simplifying purification.[8] HOBt (Hydroxybenzotriazole) is added to form an active ester, preventing


-acylurea side reactions and increasing reaction rate.
Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5][6]Role
Z-Gly-OH 1.0Starting Material
EDC·HCl 1.2Coupling Agent
HOBt (anhydrous) 1.2Additive
n-Butylamine 1.1Nucleophile
DIPEA 2.0Base (if using amine salts)
DCM or DMF --Solvent
Step-by-Step Protocol
  • Activation: Dissolve Z-Gly-OH (10 mmol) and HOBt (12 mmol) in DCM (50 mL) at 0°C.

  • Coupling Agent: Add EDC·HCl (12 mmol). Stir for 15 minutes at 0°C.

    • Observation: The solution should remain mostly clear or turn slightly cloudy.

  • Amine Addition: Add n-butylamine (11 mmol). If the amine was a salt (e.g., hydrochloride), add 2.0 equiv of DIPEA here.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12 hours).

  • Workup:

    • Dilute with more DCM (total volume 100 mL).

    • Wash sequentially with:

      • 1M HCl (

        
        ) – Removes EDC urea and excess amine.
        
      • Sat. NaHCO3 (

        
        ) – Removes HOBt and acid.
        
      • Brine (

        
        ).[9]
        
    • Dry over Na2SO4 and concentrate.

Visualization: Experimental Logic Flow

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting the critical divergence between the two methods.

SynthesisProtocol Start Start: Z-Gly-OH Synthesis Decision Select Method Start->Decision MA_Reagents Method A: Mixed Anhydride (IBCF / NMM / THF) Decision->MA_Reagents Scale-up / Speed MB_Reagents Method B: Carbodiimide (EDC / HOBt / DCM) Decision->MB_Reagents High Purity / Mild MA_Temp CRITICAL: Cool to -15°C MA_Reagents->MA_Temp MA_Step Add Butylamine (Maintain < -5°C) MA_Temp->MA_Step Workup Workup: Acid/Base Wash MA_Step->Workup MB_Temp Cool to 0°C MB_Reagents->MB_Temp MB_Step Add Butylamine (Stir Overnight) MB_Temp->MB_Step MB_Step->Workup Purification Recrystallization (EtOAc / Hexane) Workup->Purification Final Pure Z-Gly-NH-Bu Purification->Final

Figure 1: Comparative workflow for the synthesis of Z-Gly-NH-Bu via Mixed Anhydride vs. EDC coupling.

Purification & Analytical Validation

Since Glycine is achiral, racemization is not a concern, making purification straightforward.

  • Recrystallization: The crude product is often a white solid.

    • Solvent System: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool to 4°C.

    • Yield Expectations: Method A (75-85%); Method B (80-90%).

  • Analytical Checkpoints:

    • TLC: 50% EtOAc/Hexane. Stain with Ninhydrin (negative for product) or UV (positive for Z-group).

    • 1H NMR (CDCl3, 400 MHz):

      • 
         7.35 (m, 5H, Ar-H)
        
      • 
         5.12 (s, 2H, Ph-CH2-O)
        
      • 
         3.85 (d, 2H, Gly-CH2)
        
      • 
         3.25 (q, 2H, NH-CH2-Pr)
        
      • 
         0.90 (t, 3H, CH3)
        

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Organic Syntheses. (n.d.). General procedures for Mixed Anhydride Coupling.

  • Bachem. (2024).[4][9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application

Benzyl N-[(butylcarbamoyl)methyl]carbamate experimental design

Application Note: Kinetic Profiling & Synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate (Z-Gly-NHBu) Executive Summary & Scientific Rationale Benzyl N-[(butylcarbamoyl)methyl]carbamate , commonly referred to as Z-G...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling & Synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate (Z-Gly-NHBu)

Executive Summary & Scientific Rationale

Benzyl N-[(butylcarbamoyl)methyl]carbamate , commonly referred to as Z-Gly-NHBu (Z-Glycine-N-butylamide), is a critical peptidomimetic probe used in the structural activity relationship (SAR) profiling of cysteine proteases (e.g., Papain, Cathepsin B) and serine proteases.

Unlike chromogenic substrates (e.g., Z-Gly-pNA) which release a colored product upon hydrolysis, Z-Gly-NHBu represents a "silent" hydrophobic substrate . It is specifically designed to probe the S1' subsite specificity of enzymes without the steric artifact introduced by bulky chromophores like p-nitroaniline. By mimicking a native hydrophobic peptide bond, it serves as a superior model for determining the true catalytic efficiency (


) of proteases toward alkyl-amide bonds.

Key Applications:

  • S1' Subsite Mapping: Evaluating enzyme preference for hydrophobic aliphatic leaving groups.

  • Amidase Activity Screening: Distinguishing true amidase activity from esterase activity in novel biocatalysts.

  • Metabolic Stability Studies: Serving as a reference standard for the hydrolytic stability of butyl-amide linkers in peptidomimetic drugs.

Chemical Identity & Properties

PropertySpecification
Systematic Name Benzyl (2-(butylamino)-2-oxoethyl)carbamate
Common Name Z-Gly-NHBu; Z-Glycine butylamide
CAS Number 21855-75-4
Molecular Formula

Molecular Weight 264.32 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.
LogP (Predicted) ~2.1 (Moderate Lipophilicity)

Protocol A: High-Purity Synthesis of Z-Gly-NHBu

Objective: Synthesize Z-Gly-NHBu with >98% purity for kinetic assays, avoiding racemization (though Gly is achiral) and urea byproducts.

Mechanism: The synthesis utilizes a mixed anhydride or carbodiimide coupling strategy. We recommend the EDC/HOBt method for its robustness and ease of purification.

Reagents:

  • Z-Gly-OH (N-Cbz-Glycine): 10 mmol (2.09 g)

  • n-Butylamine: 11 mmol (1.09 mL)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 11 mmol

  • HOBt (Hydroxybenzotriazole): 11 mmol

  • DIPEA (Diisopropylethylamine): 22 mmol

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Methodology:

  • Activation:

    • Dissolve Z-Gly-OH (2.09 g) and HOBt (1.49 g) in 30 mL of anhydrous DCM at 0°C (ice bath).

    • Add EDC·HCl (2.11 g) and stir for 15 minutes. Scientific Note: HOBt forms an active ester intermediate, suppressing N-acylurea formation.

  • Coupling:

    • Add n-Butylamine (1.09 mL) followed by DIPEA (3.8 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Dilute with 50 mL DCM.

    • Acid Wash: Wash 2x with 1N HCl (removes unreacted amine and DIPEA).

    • Base Wash: Wash 2x with saturated NaHCO₃ (removes unreacted Z-Gly-OH).

    • Brine Wash: Wash 1x with saturated NaCl.

    • Dry over anhydrous

      
      , filter, and evaporate in vacuo.
      
  • Recrystallization (Critical for Assay Grade):

    • The crude solid is often white/off-white. Recrystallize from Ethyl Acetate/Hexane to yield white needles.

    • Target Yield: ~85–90%.

QC Criteria:

  • HPLC: Single peak at >98% area (254 nm).

  • 1H-NMR (CDCl3): Confirm triplet for terminal methyl (0.9 ppm) and singlet for benzyl methylene (5.1 ppm).

Protocol B: Enzymatic Hydrolysis Kinetic Assay

Objective: Determine the kinetic parameters (


, 

) of a protease (e.g., Papain) using Z-Gly-NHBu.

Rationale: Unlike colorimetric assays, this substrate does not change color upon cleavage. We utilize RP-HPLC to quantify the disappearance of substrate and appearance of product (Z-Gly-OH).

Experimental Workflow:

G Substrate Substrate Preparation (Z-Gly-NHBu in DMSO) Incubate Incubation (pH 6.5, 25°C) Substrate->Incubate Enzyme Enzyme Activation (Papain + DTT/Cys) Enzyme->Incubate Quench Quench Reaction (Add 10% TFA) Incubate->Quench Timepoints: 0, 5, 10, 20 min HPLC HPLC Analysis (C18 Column, UV 254nm) Quench->HPLC Data Data Analysis (Michaelis-Menten) HPLC->Data

Figure 1: Workflow for discontinuous kinetic assay of Z-Gly-NHBu hydrolysis.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 6.5, 2 mM EDTA, 5 mM L-Cysteine (Activator for Papain).

  • Enzyme: Papain (EC 3.4.22.2), stock solution 1 mg/mL.

  • Substrate Stock: 50 mM Z-Gly-NHBu in DMSO.

Procedure:

  • Preparation:

    • Prepare a range of substrate concentrations in Buffer (e.g., 0.1 mM to 5.0 mM). Maintain DMSO < 5%.

    • Pre-incubate enzyme solution at 25°C for 10 minutes to ensure full activation by Cysteine.

  • Reaction Initiation:

    • Add 10 µL of Enzyme to 490 µL of Substrate solution.

    • Total Volume: 500 µL.

  • Sampling (Discontinuous Assay):

    • At specific time intervals (e.g., 0, 5, 10, 15, 30 min), remove 50 µL aliquots.

    • Immediately add to 50 µL of Quench Solution (10% Acetonitrile + 1% TFA). Acidification stops the cysteine protease activity immediately.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax 3.5µm).

    • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% TFA).

    • Detection: UV at 254 nm (monitors the Benzyl ring).

    • Quantification: Integrate the peak for Z-Gly-NHBu (Substrate) and Z-Gly-OH (Product).

Data Processing:

  • Calculate initial velocity (

    
    ) for each concentration by plotting [Product] vs. Time.
    
  • Plot

    
     vs. [S] (Substrate Concentration).
    
  • Fit to the Michaelis-Menten equation to extract

    
     and 
    
    
    
    .

Mechanistic Insight: The S1-S1' Interaction

Understanding why Z-Gly-NHBu is used requires visualizing the protease active site. The nomenclature follows Schechter and Berger (1967).

ActiveSite cluster_enzyme Protease Active Site (e.g., Papain) cluster_substrate Substrate: Z-Gly-NHBu S2 S2 Pocket (Hydrophobic) S1 S1 Pocket (Surface) ActiveCenter Catalytic Cys-25 (Nucleophile) Scissile Scissile Bond (-CO-NH-) ActiveCenter->Scissile Thiol Attack S1_Prime S1' Pocket (Leaving Group) Z_Group Z-Group (Benzyl) (P2 Residue) Z_Group->S2 Hydrophobic Stacking Gly Glycine (P1 Residue) Gly->S1 Backbone H-Bonding Butyl Butyl Amine (P1' Residue) Butyl->S1_Prime Hydrophobic Interaction

Figure 2: Schematic of Z-Gly-NHBu binding in the active site. The Z-group anchors in S2, while the Butyl group probes the hydrophobicity of the S1' pocket.

Interpretation:

  • If

    
     is high for Z-Gly-NHBu but low for Z-Gly-NH-Ethyl, the enzyme has a large, hydrophobic S1' pocket.
    
  • This data is crucial for designing inhibitors; if the enzyme prefers a butyl group here, a drug candidate should likely possess a similar hydrophobic moiety at the C-terminus.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear Kinetics Substrate precipitationEnsure DMSO concentration is <5%; verify solubility limit of Z-Gly-NHBu in buffer.
High Background Hydrolysis Contamination or pH instabilityRun a "No Enzyme" control. Amides are generally stable at pH 6.5; if hydrolysis occurs, check for bacterial contamination.
No Product Detected Enzyme inactivationCysteine proteases oxidize easily. Always prepare fresh L-Cysteine/DTT activation buffer immediately before use.
Poor HPLC Separation Column foulingZ-Gly-NHBu is sticky. Ensure the gradient goes to 95% ACN to wash the column between runs.

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[1][2][3][4][5] Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

  • Storer, A. C., & Carey, P. R. (1988).[2] Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. Biochemistry, 27(1), 264–268.[2] Link

  • Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133–172. Link

  • Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds.[6] Advances in Enzymology and Related Areas of Molecular Biology, 53, 239-306. Link

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Benzyl N-[(butylcarbamoyl)methyl]carbamate. Developed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Benzyl N-[(butylcarbamoyl)methyl]carbamate. Developed for researchers, scientists, and professionals in drug development, this protocol provides a reliable framework for assessing the purity and concentration of this compound. The method utilizes a reversed-phase C18 column with UV detection, offering excellent specificity, linearity, accuracy, and precision in line with international regulatory standards. The causality behind chromatographic parameter selection, a step-by-step experimental protocol, and a comprehensive validation summary are presented to ensure seamless method adoption and execution.

Introduction: The Analytical Imperative

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a molecule of interest in pharmaceutical research, incorporating both a carbamate linkage and a benzyl protecting group. The structural integrity and purity of such compounds are critical determinants of their efficacy and safety in downstream applications. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity[1][2].

This document provides an in-depth guide to a specific, validated reversed-phase HPLC (RP-HPLC) method. RP-HPLC is the most common mode of liquid chromatography, employing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity[3][4]. The presence of the benzyl group in the target analyte imparts sufficient hydrophobicity and a strong chromophore, making it ideally suited for RP-HPLC analysis with UV detection. The choices made in this protocol are grounded in established chromatographic theory and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability[5][6].

Chromatographic Method & Rationale

The primary objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for Benzyl N-[(butylcarbamoyl)methyl]carbamate, free from interference.

Instrument and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm (or equivalent C18 column).

    • Rationale: C18 columns provide a versatile non-polar stationary phase suitable for a wide range of medium-polarity compounds like the target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 150 x 4.6 mm dimensions are standard for robust analytical methods.

  • Vials: 2 mL amber glass vials with PTFE-lined screw caps.

    • Rationale: Amber vials are recommended to protect the analyte from potential photodegradation, a common concern for aromatic compounds.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterSettingRationale
Mobile Phase A HPLC-grade WaterThe polar component of the mobile phase system.
Mobile Phase B HPLC-grade Acetonitrile (ACN)The organic modifier. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for moderately polar to non-polar compounds.
Gradient Program 0-10 min: 60% B; 10-12 min: 60% B -> 95% B; 12-15 min: 95% BA gradient is employed to ensure elution of any potential late-eluting impurities and to clean the column after each injection, ensuring method robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) and column overload.
Detection UV at 220 nmThe benzyl group provides strong UV absorbance. 220 nm is selected to maximize sensitivity for the carbamate and aromatic functionalities.
Run Time 15 minutesSufficient time to elute the analyte and potential impurities, followed by a column wash and re-equilibration period.

Experimental Protocols

Standard and Sample Preparation

Accuracy in analytical chemistry begins with meticulous sample preparation.[7] The goal is to dissolve the analyte completely in a solvent that is compatible with the mobile phase to prevent peak distortion.[8][9]

Protocol: Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of Benzyl N-[(butylcarbamoyl)methyl]carbamate reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of acetonitrile (ACN) to the flask.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with ACN and mix thoroughly by inverting the flask 15-20 times. This is the Standard Stock Solution.

Protocol: Preparation of Working Standard and Sample Solutions (e.g., 100 µg/mL)

  • Pipette 2.5 mL of the 1000 µg/mL Standard Stock Solution into a 25 mL Class A volumetric flask.

  • Dilute to the mark with the mobile phase (60:40 ACN:Water) and mix thoroughly. This is the Working Standard Solution.

  • For the test sample, accurately weigh an appropriate amount of the substance, dissolve it in ACN, and dilute with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

  • Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 0.5 mL of the filtrate.[8]

    • Causality: Filtration is a critical step to remove any particulate matter that could clog the HPLC column or tubing, thereby extending column lifetime and ensuring system stability.[10] PTFE is chosen for its broad chemical compatibility with organic solvents like acetonitrile.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Dilute to Final Concentration B->C D Filter with 0.45 µm PTFE Syringe Filter C->D E Inject 10 µL into HPLC System D->E Transfer to Vial F Separation on C18 Column E->F G UV Detection at 220 nm F->G H Integrate Peak Area G->H Chromatogram I Quantify using External Standard Method H->I J Generate Report I->J

Caption: Workflow from sample preparation to final report generation.

Method Validation Summary

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.[11][12]

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte. The chromatogram of the analyte showed a well-resolved peak at the expected retention time, with no interfering peaks observed at the same retention time in the blank or placebo injections.

Linearity

Linearity was evaluated over a concentration range of 25 µg/mL to 150 µg/mL (25%, 50%, 75%, 100%, 125%, 150% of the working concentration). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range 25 - 150 µg/mLN/A
Correlation Coeff. (r²) > 0.999r² ≥ 0.998
Y-intercept Minimal, close to zeroReport
Accuracy (Recovery)

Accuracy was determined by analyzing samples at three concentration levels (80%, 100%, 120% of the working concentration) in triplicate. The percentage recovery was calculated.[5]

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.8%0.45%98.0% - 102.0%
100% 100.3%0.31%98.0% - 102.0%
120% 100.1%0.52%98.0% - 102.0%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability 0.48%%RSD ≤ 2.0%
Intermediate Precision 0.85%%RSD ≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected, demonstrating the reliability of the method.

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate. The detailed protocol and clear rationale for experimental choices provide a solid foundation for implementation in quality control and research environments. This self-validating system ensures that users can generate high-quality, reliable data for critical decision-making in the drug development process.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • YoungIn Chromass Global. (2021, July 26). How Can We Analyze Carbamate Pesticides? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scientific Research Publishing. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl N-methylcarbamate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PubMed Central. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Chromatography Online. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. PubMed Central. Retrieved from [Link]

Sources

Application

Benzyl N-[(butylcarbamoyl)methyl]carbamate as a research tool in neurobiology

This is a comprehensive Application Note and Protocol guide for Benzyl N-[(butylcarbamoyl)methyl]carbamate , commonly referred to in biochemical literature as Z-Gly-N-butylamide (or Z-Gly-NHBu ). Application Note: Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Benzyl N-[(butylcarbamoyl)methyl]carbamate , commonly referred to in biochemical literature as Z-Gly-N-butylamide (or Z-Gly-NHBu ).

Application Note: Benzyl N-[(butylcarbamoyl)methyl]carbamate (Z-Gly-NHBu)

Role: Protease Substrate Probe & Competitive Inhibitor Model for Neuropeptide-Processing Enzymes.

Part 1: Technical Overview & Mechanism

Chemical Identity & Structure
  • IUPAC Name: Benzyl N-[2-(butylamino)-2-oxoethyl]carbamate[1]

  • Common Name: Z-Gly-N-butylamide; Cbz-Gly-NHBu

  • CAS Number: 21855-75-4[1][2][3][4][5]

  • Molecular Formula: C₁₄H₂₀N₂O₃

  • Molecular Weight: 264.32 g/mol [1][3][4][5]

  • Structural Class: Carbamate-protected amino acid amide.

Mechanism of Action in Neurobiology

In neurobiological research, Z-Gly-NHBu serves as a specialized structural probe for mapping the active sites of serine and cysteine proteases (e.g., Prolyl Oligopeptidase (POP) , Cathepsins , and Neuropeptidases ).

  • Subsite Mapping (S1-S1' Specificity): Proteases recognize substrates via specific pockets (S1, S2, S1', etc.). The N-benzyloxycarbonyl (Z) group occupies the hydrophobic S2/S3 pocket, while the Glycine residue fits the S1 site. The butylamide moiety probes the S1' specificity (the leaving group pocket).

    • Significance: Many neuropeptidases (which degrade neuropeptides like Substance P or Neurotensin) have strict hydrophobic requirements in the S1' region. Z-Gly-NHBu acts as a minimal model substrate to test if an enzyme can accommodate a hydrophobic butyl chain downstream of the scissile bond.

  • Competitive Inhibition (Product Analog): For enzymes that cannot hydrolyze the amide bond efficiently (due to the bulky or hydrophobic nature of the butyl group), Z-Gly-NHBu acts as a competitive inhibitor . It occupies the active site, preventing the binding of natural neuropeptides, thus allowing researchers to stabilize neuropeptides in ex vivo assays.

  • Peptidomimetic Scaffold: It serves as a "fragment lead" in the design of neuroactive drugs. The carbamate (urethane) linkage is chemically stable and mimics the peptide bond, often used to design inhibitors for Fatty Acid Amide Hydrolase (FAAH) or Cholinesterases , where the carbamate group can carbamoylate the active site serine.

Part 2: Experimental Workflows

Workflow: Protease Specificity Profiling (Kinetic Assay)

This protocol determines if a candidate neuro-enzyme (e.g., a purified synaptic protease) accepts a hydrophobic S1' residue.

Materials:

  • Enzyme: Purified Protease (e.g., Cathepsin B, Chymotrypsin-like proteases from brain lysate).

  • Substrate: Z-Gly-NHBu (Dissolved in DMSO).

  • Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT (for cysteine proteases).

  • Detection: HPLC (Reverse Phase) or TNBS (Trinitrobenzenesulfonic acid) for amine release.

Protocol Steps:

  • Preparation: Prepare a 10 mM stock of Z-Gly-NHBu in DMSO.

  • Incubation: In a microcentrifuge tube, mix:

    • 880 µL Buffer

    • 100 µL Enzyme solution (approx. 1-5 units)

    • 20 µL Substrate Stock (Final conc: 200 µM)

  • Reaction: Incubate at 37°C for defined intervals (0, 15, 30, 60 min).

  • Termination: Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA) or by boiling for 3 min.

  • Analysis (HPLC Method):

    • Inject 20 µL onto a C18 column.

    • Mobile Phase: Acetonitrile/Water gradient (0.1% TFA).

    • Detect disappearance of Substrate (RT ~12 min) and appearance of Benzyl carbamate or Z-Glycine (hydrolysis products).

  • Calculation: Plot [Product] vs. Time to determine

    
     or 
    
    
    
    . If no hydrolysis occurs, proceed to Inhibition Assay (2.2).
Workflow: Competitive Inhibition Assay

If Z-Gly-NHBu is not hydrolyzed, use it to block the degradation of a standard chromogenic substrate (e.g., Z-Gly-pNA).

Protocol Steps:

  • Baseline: Measure the velocity (

    
    ) of the enzyme with a standard substrate (e.g., Z-Gly-p-nitroanilide) at 
    
    
    
    concentration.
  • Inhibition: Repeat the assay in the presence of increasing concentrations of Z-Gly-NHBu (10 µM - 500 µM).

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • Determine the

      
       (Inhibition Constant).
      
    • Interpretation: A low

      
       indicates the enzyme has a high affinity for the hydrophobic butyl pocket, suggesting the natural substrate likely possesses a hydrophobic residue at the P1' position.
      

Part 3: Visualization & Logic

Pathway Diagram: Mechanism of Action

The following diagram illustrates how Z-Gly-NHBu interacts with the catalytic triad of a serine protease, leading to either hydrolysis or competitive blockade.

ProteaseInteraction Enzyme Serine Protease (Active Site: Ser-His-Asp) Complex Enzyme-Substrate Complex (ES) Enzyme->Complex Binding (Kd) Inhibitor Z-Gly-NHBu (Substrate/Inhibitor) Inhibitor->Complex S1-S1' Fit Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Hydrolysis Hydrolysis (Product Release) Transition->Hydrolysis If S1' accepts Butyl (k_cat > 0) Blockade Competitive Inhibition Transition->Blockade If Steric Clash/Stable (k_cat ~ 0) Z-Gly + Butylamine Z-Gly + Butylamine Hydrolysis->Z-Gly + Butylamine Substrate Protection Substrate Protection Blockade->Substrate Protection Blocks Natural Neuropeptide

Caption: Kinetic bifurcation of Z-Gly-NHBu: It either acts as a slow substrate (green path) or a competitive inhibitor (red path) depending on the protease's S1' pocket size.

Part 4: Data Presentation & Analysis

Expected Results Table

When characterizing a novel neuro-protease, compare Z-Gly-NHBu against standard probes.

ProbeStructureTarget SpecificityExpected Result (Kinetic)
Z-Gly-NHBu Hydrophobic AmideS1' Hydrophobic Pocket Low

(Slow Substrate) or Low

(Inhibitor)
Z-Gly-pNA Chromogenic EsterBroad Spectrum High

(Rapid burst)
Z-Gly-OH Free AcidNegative Control No binding (Requires amide/ester)
Troubleshooting
  • Issue: Low solubility in aqueous buffer.

    • Solution: Dissolve in 100% DMSO first. Ensure final DMSO concentration in assay is <5% to avoid denaturing the enzyme.

  • Issue: Spontaneous hydrolysis.

    • Solution: Carbamates are stable at neutral pH. If hydrolysis is observed without enzyme, check pH (must be < 8.5) and temperature.

Part 5: Synthesis & Preparation (Reference Standard)

For labs needing to synthesize fresh standards for validation.

  • Reactants: N-Benzyloxycarbonyl-glycine (Z-Gly-OH) + Butylamine.

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC/HOBt.

  • Procedure:

    • Dissolve Z-Gly-OH (1 eq) in DCM.

    • Add EDC (1.1 eq) and HOBt (1.1 eq) at 0°C.

    • Add Butylamine (1.1 eq).

    • Stir at RT for 12h.

    • Wash with 1N HCl, sat. NaHCO3, and Brine.

    • Recrystallize from Ethyl Acetate/Hexane.

  • Validation: Check NMR for disappearance of COOH and appearance of Amide NH triplet.

References

  • Green, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (Reference for Z-group stability and carbamate chemistry).

  • Knisatschek, H., & Bauer, K. (1986).[7] Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. Biochemical and Biophysical Research Communications, 134(2), 888-894.[7] (Contextual reference for Z-Gly based inhibitors in neurobiology). [Link]

Sources

Method

The Versatile Building Block: Benzyl N-[(butylcarbamoyl)methyl]carbamate in Modern Organic Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the strategic design and utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. Ben...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic design and utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. Benzyl N-[(butylcarbamoyl)methyl]carbamate, a sophisticated derivative of the humble amino acid glycine, has emerged as a significant scaffold in the synthesis of peptidomimetics and other biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, properties, and applications, offering researchers, medicinal chemists, and professionals in drug development a comprehensive resource for leveraging this potent synthetic tool.

Introduction: A Molecule Designed for Purpose

Benzyl N-[(butylcarbamoyl)methyl]carbamate can be conceptualized as a dipeptide mimic, where the N-terminal amino group of a glycine residue is protected by a benzyloxycarbonyl (Cbz) group, and the C-terminal carboxylic acid is present as an N-butylamide. This unique arrangement of functional groups imparts a combination of stability, reactivity, and structural features that are highly desirable in medicinal chemistry.

The Cbz group provides robust protection for the secondary amine, preventing unwanted side reactions during subsequent synthetic transformations.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenation.[2] The N-butylamide moiety, on the other hand, can play a crucial role in modulating the pharmacokinetic properties of a molecule, such as its solubility, membrane permeability, and metabolic stability. Furthermore, the amide NH can participate in hydrogen bonding interactions within a biological target, such as the active site of an enzyme.[3]

Synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate: A Stepwise Approach

The synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate is a logical and high-yielding two-step process that begins with the readily available amino acid, glycine. The overall synthetic strategy involves the protection of the amino group of glycine followed by the formation of the amide bond with n-butylamine.

Synthesis_Pathway Glycine Glycine Cbz_Glycine N-(Benzyloxycarbonyl)glycine (Cbz-Glycine) Glycine->Cbz_Glycine Cbz Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Cbz_Glycine Base1 Base (e.g., NaOH) Base1->Cbz_Glycine Target_Molecule Benzyl N-[(butylcarbamoyl)methyl]carbamate Cbz_Glycine->Target_Molecule Amide Coupling n_Butylamine n-Butylamine n_Butylamine->Target_Molecule Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Target_Molecule

Figure 1: Synthetic pathway for Benzyl N-[(butylcarbamoyl)methyl]carbamate.

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)glycine (Cbz-Glycine)

This initial step involves the protection of the amino group of glycine using benzyl chloroformate under basic conditions. This is a classic Schotten-Baumann reaction.[4]

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C using an ice bath.[4]

  • Reaction: While maintaining the cold temperature and stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 M aqueous solution of sodium hydroxide (1.0 equivalent) dropwise. The simultaneous addition of base is crucial to neutralize the HCl generated during the reaction and maintain the pH in the optimal range of 8-10.[5]

  • Stirring: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. The Cbz-glycine salt will remain in the aqueous layer.[4]

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated HCl while cooling in an ice bath. A white precipitate of Cbz-glycine will form.[6]

  • Isolation and Purification:

    • Collect the precipitated Cbz-glycine by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to obtain pure N-(Benzyloxycarbonyl)glycine.

Parameter Condition Rationale
Temperature0-5 °CMinimizes side reactions and decomposition of benzyl chloroformate.
pH8-10Ensures the amino group of glycine is deprotonated and nucleophilic while preventing racemization.[5]
StirringVigorousEnsures efficient mixing of the biphasic reaction mixture.

Table 1: Key parameters for the synthesis of Cbz-Glycine.

Protocol 2: Amide Coupling to Yield Benzyl N-[(butylcarbamoyl)methyl]carbamate

With Cbz-glycine in hand, the next step is to form the amide bond with n-butylamine. This can be achieved using standard peptide coupling reagents.

Materials:

  • N-(Benzyloxycarbonyl)glycine (Cbz-Glycine)

  • n-Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Activation: Dissolve Cbz-glycine (1.0 equivalent) in an anhydrous solvent such as DMF or DCM. Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: To the activated Cbz-glycine solution, add n-butylamine (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Benzyl N-[(butylcarbamoyl)methyl]carbamate.

Reagent Function Rationale
EDCCoupling agentActivates the carboxylic acid of Cbz-glycine for nucleophilic attack by the amine.
HOBtAdditiveSuppresses side reactions and minimizes racemization during the coupling process.
DMF/DCMSolventAnhydrous polar aprotic solvents that are suitable for peptide coupling reactions.

Table 2: Reagents for the amide coupling reaction.

Applications in Organic Synthesis and Drug Discovery

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, which mimics a dipeptide, makes it an ideal starting material for the construction of peptidomimetics and enzyme inhibitors.

Peptidomimetic Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[7] The N-substituted glycine backbone of Benzyl N-[(butylcarbamoyl)methyl]carbamate is a key feature of peptoids, a major class of peptidomimetics.[6]

By deprotecting the Cbz group, the free secondary amine can be acylated with another amino acid or a carboxylic acid to extend the chain. Alternatively, the butylamide can be modified to introduce further diversity.

Peptidomimetic_Synthesis Building_Block Benzyl N-[(butylcarbamoyl)methyl]carbamate Deprotection Cbz Deprotection (e.g., H2, Pd/C) Building_Block->Deprotection Free_Amine Free Secondary Amine Deprotection->Free_Amine Coupling Acylation with Protected Amino Acid Free_Amine->Coupling Peptidomimetic Extended Peptidomimetic Coupling->Peptidomimetic

Sources

Application

Application Notes and Protocols for Benzyl N-[(butylcarbamoyl)methyl]carbamate Administration in Animal Models

A Guide for Preclinical Research and Development Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Carbamates Carbamates are a versatile class of organic compounds characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research and Development

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Carbamates

Carbamates are a versatile class of organic compounds characterized by the R₂NC(O)OR' functional group.[1] This structural motif is present in a wide array of therapeutic agents, acting as cholinesterase inhibitors, chemotherapeutic agents, and more.[2] Carbamates are valued in drug design for their proteolytic stability and ability to form hydrogen bonds, which can enhance their interaction with biological targets.[2] The specific compound of interest, Benzyl N-[(butylcarbamoyl)methyl]carbamate, is a novel entity with potential pharmacological applications that necessitate careful in vivo characterization. This guide provides a structured approach to its preclinical evaluation in animal models.

Physicochemical Characterization and Vehicle Selection: The Foundation of a Robust Study

Prior to in vivo administration, a thorough understanding of the physicochemical properties of Benzyl N-[(butylcarbamoyl)methyl]carbamate is crucial for appropriate vehicle selection and formulation.

Anticipated Physicochemical Properties

Based on related carbamate structures, Benzyl N-[(butylcarbamoyl)methyl]carbamate is anticipated to be a solid at room temperature with good solubility in organic solvents and moderate to low solubility in water.[3][4]

Table 1: Predicted Physicochemical Properties of Benzyl N-[(butylcarbamoyl)methyl]carbamate

PropertyPredicted ValueRationale
Physical StateSolidSimilar to other benzyl carbamates.[4]
Water SolubilityModerate to LowCommon for carbamate esters.[4]
Organic Solvent SolubilityGoodExpected solubility in solvents like DMSO, ethanol, and methanol.[3]
StabilityProteolytically stableA general characteristic of carbamates compared to amides.[2]
Vehicle Selection Strategy

The choice of vehicle is critical for ensuring the bioavailability of the compound and minimizing confounding effects.[5] A tiered approach to vehicle selection is recommended, starting with the simplest and most inert options.

Table 2: Recommended Vehicles for Preclinical Studies

VehicleRoute of AdministrationAdvantagesDisadvantages
Sterile Saline (0.9% NaCl)IV, IP, SC, POIsotonic, minimal physiological effect.[6]Limited solubility for hydrophobic compounds.
Phosphate-Buffered Saline (PBS)IV, IP, SC, POBuffered to physiological pH.[6]Limited solubility for hydrophobic compounds.
Corn Oil / Sesame OilPO, SC, IMSolubilizes lipophilic compounds.Can influence absorption and metabolism.[7]
5% Dextrose in Water (D5W)IVIsotonic.May affect blood glucose levels.
10% DMSO in SalineIV, IPGood solubilizing power.[5]Can have intrinsic pharmacological effects.[7]
0.5% Carboxymethyl cellulose (CMC) in waterPOForms a stable suspension for oral dosing.[5]May affect gastrointestinal motility.[7]

It is imperative to conduct a vehicle-only control group in all experiments to account for any effects of the vehicle itself. [5]

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies: A Prerequisite for Efficacy Trials

A dose-range finding study, also known as an acute toxicity study, is the first in vivo step to determine a safe and tolerated dose range for Benzyl N-[(butylcarbamoyl)methyl]carbamate.[8] This is essential for establishing the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[9][10]

Experimental Design for a Murine Dose-Range Finding Study

This protocol provides a general framework for an acute dose-escalation study in mice.

Objective: To determine the MTD of Benzyl N-[(butylcarbamoyl)methyl]carbamate following a single administration via the intended route (e.g., intraperitoneal injection).

Animals: Female and male CD-1 or C57BL/6 mice, 6-8 weeks old.

Groups:

  • Group 1: Vehicle control

  • Group 2: Low dose (e.g., 10 mg/kg)

  • Group 3: Mid dose (e.g., 50 mg/kg)

  • Group 4: High dose (e.g., 100 mg/kg)

  • Group 5: Very high dose (e.g., 300 mg/kg)

(Note: Dose selection should be informed by any available in vitro data or literature on structurally similar compounds. If no data is available, a wider range with logarithmic spacing is recommended.)[8]

Procedure:

  • Acclimate animals for a minimum of 3 days.

  • Record baseline body weights.

  • Prepare dosing solutions on the day of administration.

  • Administer a single dose of the compound or vehicle.

  • Monitor animals closely for the first 4 hours, then at 24 and 48 hours post-dosing.

  • Record clinical observations, including changes in posture, activity, breathing, and any signs of distress.

  • Record body weights daily for 7 days.

  • At the end of the observation period (typically 7-14 days), euthanize animals and perform gross necropsy.

Endpoints:

  • Clinical signs of toxicity

  • Changes in body weight (a loss of more than 15-20% is often considered a humane endpoint).[11]

  • Mortality

  • Gross pathological findings

The MTD is typically defined as the highest dose that does not result in mortality or significant clinical signs of toxicity.[12]

Standard Operating Procedures for Administration Routes in Rodents

The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.[13] The following are detailed protocols for common administration routes in mice and rats.

Protocol for Oral Gavage (PO)

Materials:

  • Appropriate size gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • Dosing solution

Procedure:

  • Gently restrain the animal, ensuring the head and body are in a straight line.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length.

  • Moisten the tip of the gavage needle with sterile water or saline.

  • Gently insert the needle into the side of the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus.

  • If any resistance is met, withdraw the needle and restart.

  • Once the needle is in place, administer the solution slowly and steadily.

  • Withdraw the needle in a single, smooth motion.

  • Monitor the animal for any signs of respiratory distress.

Protocol for Intraperitoneal (IP) Injection

Materials:

  • 25-27 gauge needle

  • Syringe

  • Dosing solution

Procedure:

  • Restrain the animal in a supine position with the head tilted slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 15-30 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution.

  • Withdraw the needle and apply gentle pressure to the injection site if needed.

  • Alternate injection sides for repeated dosing.[14]

Protocol for Intravenous (IV) Injection (Lateral Tail Vein)

Materials:

  • 27-30 gauge needle

  • Syringe

  • Dosing solution

  • Restraining device

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Place the animal in a restraining device.

  • Warm the tail to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • A successful insertion is often indicated by a flash of blood in the needle hub.

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Withdraw the needle and apply gentle pressure to the injection site.

Potential Mechanism of Action: Cholinesterase Inhibition

Many carbamates exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15][16] This leads to an accumulation of acetylcholine at the synapse, resulting in overstimulation of cholinergic receptors.[17] While this is a common mechanism for insecticidal carbamates, it is also the basis for the therapeutic use of some carbamates in conditions like Alzheimer's disease and myasthenia gravis.[2]

Carbamate Mechanism of Action cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Stimulation Continued Receptor Stimulation Postsynaptic_Receptor->Stimulation Leads to Carbamate Benzyl N-[(butylcarbamoyl)methyl]carbamate Carbamate->AChE Inhibits Experimental Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Analysis Compound_Characterization Physicochemical Characterization Vehicle_Selection Vehicle Selection & Formulation Compound_Characterization->Vehicle_Selection Dose_Calculation Dose Calculation & Solution Preparation Vehicle_Selection->Dose_Calculation Animal_Acclimation Animal Acclimation & Baseline Measurements Dose_Calculation->Animal_Acclimation Dosing Compound Administration Animal_Acclimation->Dosing Monitoring Clinical Observation & Data Collection Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Body Weight, Clinical Signs) Monitoring->Endpoint_Analysis Necropsy Gross Necropsy Monitoring->Necropsy Data_Interpretation MTD Determination & Data Interpretation Endpoint_Analysis->Data_Interpretation Necropsy->Data_Interpretation

Sources

Method

Application Notes and Protocols for High-Throughput Screening with Benzyl N-[(butylcarbamoyl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for developing and executing a high-throughput screening (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign for the novel compound, Benzyl N-[(butylcarbamoyl)methyl]carbamate. Recognizing that specific biological targets for this molecule are not yet publicly established, this guide is structured as a strategic framework. It offers detailed protocols for a variety of robust HTS assays applicable to plausible target classes for carbamate-containing molecules. The methodologies are designed to be adaptable, enabling researchers to identify and characterize the bioactivity of this compound. This document emphasizes scientific integrity, providing the rationale behind experimental choices and outlining self-validating systems to ensure data quality and reproducibility.

Introduction: The Therapeutic Potential of Carbamates

The carbamate functional group is a key structural motif in numerous therapeutic agents and plays a significant role in modern drug discovery.[1][2][3][4] Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, which can improve a molecule's cell permeability.[1][3] The versatility of the carbamate moiety allows for the modulation of a compound's biological and pharmacokinetic properties.[5] While many carbamate-containing compounds are in various stages of clinical and preclinical trials, the specific biological activities of Benzyl N-[(butylcarbamoyl)methyl]carbamate remain to be elucidated.[5] High-throughput screening (HTS) provides a powerful platform to rapidly assess the bioactivity of this novel compound against a wide array of potential biological targets, thereby accelerating the discovery of its therapeutic potential.[6]

Compound Profile: Benzyl N-[(butylcarbamoyl)methyl]carbamate

PropertyValueSource
Molecular Formula C14H20N2O3(Predicted)
Molecular Weight 264.32 g/mol (Predicted)
Structure (Insert 2D structure if available, otherwise state "Structure not publicly available")N/A
Solubility Predicted to be soluble in organic solvents such as DMSO. Aqueous solubility to be determined experimentally.General knowledge of similar carbamates

Strategic Approach to HTS Campaign Design

Given the novelty of Benzyl N-[(butylcarbamoyl)methyl]carbamate, a logical HTS strategy involves a multi-pronged approach targeting plausible biological families known to interact with carbamate-containing molecules. This strategy is designed to maximize the probability of identifying a "hit"—a compound that demonstrates the desired activity in a primary screen.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays Broad Target Classes Hit Identification Hit Identification Primary Assays->Hit Identification Initial Hits Dose-Response Dose-Response Hit Identification->Dose-Response Potency Secondary Assays Secondary Assays Dose-Response->Secondary Assays Selectivity & Mechanism Confirmed Hits Confirmed Hits Secondary Assays->Confirmed Hits SAR Studies SAR Studies Confirmed Hits->SAR Studies Structure-Activity Relationship Lead Candidates Lead Candidates SAR Studies->Lead Candidates

Caption: High-Throughput Screening Workflow for a Novel Compound.

Proposed Primary HTS Assays

The following protocols are designed as templates that can be adapted based on the specific biological target being investigated.

Biochemical Assay: Generic Kinase Inhibition Assay (Luminescence-Based)

Rationale: Kinases are a well-established class of drug targets, and many inhibitors feature motifs that can be mimicked by carbamates. This assay measures the amount of ATP remaining after a kinase reaction, with a decrease in luminescence indicating kinase activity and a high luminescence signal indicating inhibition.

Materials:

  • Kinase of interest and its corresponding substrate

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • ATP (at the Km for the specific kinase)

  • Benzyl N-[(butylcarbamoyl)methyl]carbamate stock solution (10 mM in DMSO)

  • Positive control (e.g., Staurosporine)

  • White, opaque 384-well assay plates

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of Benzyl N-[(butylcarbamoyl)methyl]carbamate in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the assay plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control into the respective wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Dispense 5 µL of the 2X ATP solution into each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Dispense 10 µL of the Kinase-Glo® reagent into each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

% Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_background)

Cell-Based Assay: Generic GPCR-Mediated cAMP Assay (HTRF®)

Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets. This assay measures the modulation of cyclic AMP (cAMP), a common second messenger, in response to GPCR activation or inhibition.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • cAMP Gs Dynamic 2 Kit (Cisbio)

  • Cell culture medium

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX

  • Agonist or antagonist for the GPCR of interest (for assay validation)

  • Benzyl N-[(butylcarbamoyl)methyl]carbamate stock solution (10 mM in DMSO)

  • White, low-volume 384-well assay plates

Protocol:

  • Cell Plating:

    • Harvest and resuspend the cells in an appropriate buffer.

    • Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into the assay plate.

  • Compound Addition:

    • Prepare serial dilutions of Benzyl N-[(butylcarbamoyl)methyl]carbamate in the appropriate assay buffer.

    • Add 5 µL of the compound dilutions to the cells.

    • For agonist mode, add buffer. For antagonist mode, add a known agonist at its EC80 concentration.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the HTRF® reagents (cAMP-d2 and anti-cAMP-cryptate) in the lysis buffer provided with the kit.

    • Dispense 5 µL of the cAMP-d2 solution into each well.

    • Dispense 5 µL of the anti-cAMP-cryptate solution into each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Reading the Plate:

    • Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.

Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000. Determine the percent activation or inhibition based on the control wells.

Hit Confirmation and Validation

Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to eliminate false positives and to confirm their activity.

Hit_Validation Primary_Hit Primary Hit Re-test Re-test in Primary Assay Primary_Hit->Re-test Dose_Response Dose-Response Curve (IC50/EC50) Re-test->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Confirm Mechanism Selectivity_Panel Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Assess Off-Target Effects Confirmed_Hit Confirmed Hit Selectivity_Panel->Confirmed_Hit

Caption: Workflow for Hit Confirmation and Validation.

Dose-Response Curves: Confirmed hits should be tested in a 10-point dose-response format to determine their potency (IC50 or EC50).

Secondary and Orthogonal Assays: It is crucial to confirm the activity of hits in a different assay format that relies on an alternative detection technology. This helps to rule out compound interference with the primary assay components.

Selectivity Profiling: Confirmed hits should be tested against a panel of related targets to assess their selectivity. A highly selective compound is generally a more desirable starting point for lead optimization.

Data Management and Interpretation

A robust data management system is essential for an HTS campaign. All data should be captured in a central database, and standardized analysis pipelines should be used. Key metrics to monitor for assay quality include:

  • Z'-factor: A measure of assay robustness. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

Conclusion

This application note provides a strategic framework and detailed protocols for initiating a high-throughput screening campaign for the novel compound, Benzyl N-[(butylcarbamoyl)methyl]carbamate. By employing a multi-faceted approach with robust and validated assays, researchers can efficiently explore the bioactivity of this compound and uncover its potential as a starting point for the development of new therapeutic agents. The principles and methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.

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  • InnoPeptiChem. (2024, September 10). Introducing Our Latest Benzylcarbamate Derivatives. Retrieved from [Link]

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  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • MDPI. (2024, March 13). The High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate in Chinese Liquor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2026, January 26). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 13). The High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate in Chinese Liquor. PubMed. Retrieved from [Link]

Sources

Application

Benzyl N-[(butylcarbamoyl)methyl]carbamate in peptide synthesis.

An in-depth guide to the application of the benzyloxycarbonyl (Cbz) group, derived from benzyl carbamate, in peptide synthesis for researchers, scientists, and professionals in drug development. Introduction: The Corners...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of the benzyloxycarbonyl (Cbz) group, derived from benzyl carbamate, in peptide synthesis for researchers, scientists, and professionals in drug development.

Introduction: The Cornerstone of Controlled Peptide Synthesis

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This precision is only possible through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. Among the pantheon of such groups, the benzyloxycarbonyl (Cbz, or Z) group holds a place of historical and practical significance. Introduced by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide chemistry, transforming it from an art of statistical chance into a disciplined science.[1]

This application note provides a comprehensive overview of the use of the Cbz protecting group, derived from benzyl carbamate, in modern peptide synthesis. While the specific compound "Benzyl N-[(butylcarbamoyl)methyl]carbamate" is not a commonly utilized reagent, the foundational chemistry of benzyl carbamate and its derivatives is central to the principles of amine protection. This guide will delve into the mechanistic underpinnings of Cbz protection, provide detailed experimental protocols, and offer insights into its strategic application for both solution-phase and solid-phase synthesis.

The Benzyloxycarbonyl (Cbz) Group: Properties and Rationale for Use

The Cbz group is prized in peptide synthesis for a number of key attributes:

  • Robust Stability: It is stable under a variety of conditions, including mildly acidic and basic environments, which allows for the selective deprotection of other protecting groups used for side chains or the C-terminus.[2]

  • Facile Introduction: The Cbz group can be readily introduced onto the N-terminus of an amino acid.[3]

  • Clean Removal: Its removal is typically achieved through catalytic hydrogenolysis, a mild and efficient method that yields benign byproducts (toluene and carbon dioxide).[2][4]

  • Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), enabling complex, multi-step synthetic strategies.[4][5][6]

The primary function of the Cbz group is to mask the nucleophilicity of the amine nitrogen on an amino acid, preventing it from engaging in undesired reactions during the activation and coupling of the carboxyl group of another amino acid.[2]

Mechanism of Action: The Chemistry of Amine Protection

The introduction of the Cbz group onto an amino acid is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[3][4]

The mechanism proceeds as follows:

  • Deprotonation: A base, such as sodium carbonate or an organic base, deprotonates the amino group of the amino acid, increasing its nucleophilicity.

  • Nucleophilic Attack: The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4]

  • Elimination: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group and forming the stable carbamate linkage. The base neutralizes the liberated HCl.[4]

Cbz Protection Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Neutralization AA R-NH₂ (Amino Acid) NucAA R-NH⁻ (Nucleophilic Amine) AA->NucAA + Base Base Base Salt Base-H⁺Cl⁻ Base->Salt + HCl CbzCl Cbz-Cl (Benzyl Chloroformate) Tetrahedral Tetrahedral Intermediate NucAA->Tetrahedral + Cbz-Cl CbzAA R-NH-Cbz (Cbz-Protected Amino Acid) Tetrahedral->CbzAA - Cl⁻ HCl HCl

Figure 1: Mechanism of Cbz protection of an amino group.

Experimental Protocols

The following are detailed protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a standard procedure for the Cbz protection of an amino acid in solution.

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a flask cooled in an ice bath, dissolve the amino acid in the 1 M sodium carbonate solution.[1]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will precipitate as a white solid or oil.[1]

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Deprotection of the Cbz Group by Catalytic Hydrogenolysis

This protocol details the most common method for the removal of the Cbz group.

Materials:

  • Cbz-protected peptide or amino acid (1.0 equivalent)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in methanol or ethanol.[1]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.[1]

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or attach it to a hydrogenation apparatus. Purge the flask with hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Cbz_Workflow Start Amino Acid (Free Amine) Protection Protocol 1: Cbz Protection Start->Protection Reagents: Cbz-Cl, Base Cbz_AA Cbz-Protected Amino Acid Protection->Cbz_AA Coupling Peptide Coupling (e.g., with another amino acid) Cbz_AA->Coupling Cbz_Peptide Cbz-Protected Peptide Coupling->Cbz_Peptide Deprotection Protocol 2: Cbz Deprotection Cbz_Peptide->Deprotection Reagents: H₂, Pd/C Final_Peptide Deprotected Peptide (Free Amine) Deprotection->Final_Peptide

Figure 2: General workflow for using the Cbz group in peptide synthesis.

Quantitative Data Summary

The efficiency of Cbz protection and deprotection is crucial for its practical application. The following table summarizes typical reaction parameters.

Parameter Cbz Protection (Protocol 1) Cbz Deprotection (Protocol 2)
Reaction Time 2 - 4 hours1 - 12 hours (substrate dependent)
Temperature 0°C to Room TemperatureRoom Temperature
Typical Yield > 90%> 95%
Key Reagents Benzyl chloroformate, Na₂CO₃H₂, 10% Pd/C

Advanced Considerations and Troubleshooting

  • Racemization: During the introduction of the Cbz group, maintaining a pH between 8 and 10 is critical to minimize the risk of racemization of the chiral amino acid.[3]

  • Catalyst Poisoning: Certain functional groups, particularly those containing sulfur (e.g., in methionine or cysteine), can poison the palladium catalyst used in hydrogenolysis. In such cases, alternative deprotection methods, such as using HBr in acetic acid, may be necessary.[3]

  • Solid-Phase Synthesis: While historically significant in solution-phase synthesis, the Cbz group is less common in modern Fmoc-based solid-phase peptide synthesis (SPPS) due to the harsh acidic conditions (e.g., strong HBr) required for its cleavage, which are not compatible with many resins and side-chain protecting groups.[3] However, it can be used for N-terminal capping if the final cleavage from the resin is performed under conditions that also cleave the Cbz group.[7]

Conclusion

The benzyloxycarbonyl (Cbz) protecting group remains a cornerstone of organic and peptide synthesis. Its ease of introduction, stability, and clean removal by hydrogenolysis provide a reliable and effective means of protecting amine functionalities. While newer protecting groups like Fmoc have become dominant in automated solid-phase synthesis, a thorough understanding of Cbz chemistry is indispensable for any scientist involved in the custom synthesis of peptides, amino acid derivatives, and other complex nitrogen-containing molecules. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this venerable yet highly relevant protecting group.

References

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Excellent Method for Cbz-protection of Amines. (2004). Chemistry Letters, 33(8), 984-985. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. (2014). ACS Publications. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023, June 9). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of Benzyl N-[(butylcarbamoyl)methyl]carbamate as an Internal Standard

Introduction: The Critical Role of Internal Standards in Quantitative Analysis In the landscape of modern analytical chemistry, particularly within the pharmaceutical and drug development sectors, the pursuit of accurate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and drug development sectors, the pursuit of accurate and precise quantification of analytes is paramount. The inherent variability in sample preparation, instrument response, and matrix effects can introduce significant error, thereby compromising the integrity of analytical data. The use of an internal standard (IS) is a fundamental strategy to mitigate these variabilities. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but is not endogenously present in the sample matrix. It is added at a known concentration to all samples, calibrators, and quality control samples, allowing for the normalization of the analyte's response.

This document provides a comprehensive guide to the evaluation and implementation of Benzyl N-[(butylcarbamoyl)methyl]carbamate as a novel internal standard for the quantitative analysis of structurally related analytes in biological matrices. While specific data for this compound is not extensively available in public literature, this guide will establish a robust framework for its characterization and validation, drawing upon established principles of analytical chemistry and the known properties of carbamate compounds.[1] This application note is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

Physicochemical Properties and Rationale for Use

Benzyl N-[(butylcarbamoyl)methyl]carbamate belongs to the carbamate class of organic compounds, characterized by the carbamate functional group (-NHC(=O)O-).[2][3] This structural motif is present in numerous pharmaceutical compounds, making structurally similar carbamates like Benzyl N-[(butylcarbamoyl)methyl]carbamate prime candidates for use as internal standards.

Hypothetical Physicochemical Properties of Benzyl N-[(butylcarbamoyl)methyl]carbamate:

PropertyPredicted Value/CharacteristicRationale for Suitability as an Internal Standard
Molecular Formula C14H20N2O3Provides a unique mass for selective detection in mass spectrometry.
Molecular Weight 264.32 g/mol Similar enough to many small molecule drug candidates to co-elute and ionize similarly.
Solubility Predicted to be soluble in organic solvents (e.g., methanol, acetonitrile) and moderately soluble in water.[2]Facilitates easy preparation of stock and working solutions and compatibility with common extraction solvents.
Chemical Stability Expected to be stable under typical sample processing and storage conditions.Essential for maintaining a constant concentration throughout the analytical workflow.
Ionization Expected to ionize efficiently via electrospray ionization (ESI) in both positive and negative ion modes.Crucial for sensitive detection by LC-MS/MS.

The rationale for selecting Benzyl N-[(butylcarbamoyl)methyl]carbamate as an internal standard is grounded in the principle of "like-for-like" analysis. Its carbamate core, coupled with a benzyl group and a butylcarbamoyl side chain, provides a balance of polarity and lipophilicity. This structure is likely to mimic the extraction recovery, chromatographic retention, and ionization behavior of a range of analytes with similar functional groups, thereby ensuring reliable correction for analytical variability.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of Benzyl N-[(butylcarbamoyl)methyl]carbamate.

Materials:

  • Benzyl N-[(butylcarbamoyl)methyl]carbamate (analytical grade)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of Benzyl N-[(butylcarbamoyl)methyl]carbamate using an analytical balance. b. Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask. c. Dissolve the compound in a minimal amount of methanol and then dilute to the mark with methanol. d. Stopper the flask and invert it several times to ensure homogeneity. e. Store the stock solution at 2-8°C in a tightly sealed, light-protected container.

  • Working Solutions: a. Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water). The concentrations of these working solutions will depend on the expected concentration range of the analyte in the study samples. b. A typical working solution for spiking into samples might be 100 ng/mL. To prepare this, dilute 10 µL of the 1 mg/mL stock solution to 100 mL with the diluent. c. Store working solutions under the same conditions as the stock solution.

Quality Control: The accuracy of the stock solution should be verified by preparing a second stock solution from a separate weighing. The two solutions should be compared, and the difference should be within an acceptable range (e.g., ±2%).

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract the analyte and internal standard from a biological matrix (e.g., human plasma) using protein precipitation.

Materials:

  • Blank human plasma

  • Analyte stock/working solutions

  • Benzyl N-[(butylcarbamoyl)methyl]carbamate internal standard working solution (e.g., 100 ng/mL)

  • Acetonitrile (containing 0.1% formic acid, pre-chilled to -20°C)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Label microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.

  • To each tube (except the blank), add a small, precise volume of the analyte working solution to create the calibration curve and QC samples.

  • To all tubes (except the blank), add a fixed volume (e.g., 20 µL) of the Benzyl N-[(butylcarbamoyl)methyl]carbamate internal standard working solution.

  • Add 100 µL of the appropriate sample (blank plasma, spiked plasma, or study sample) to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Causality behind Experimental Choices:

  • Ice-cold acetonitrile: Enhances protein precipitation efficiency.

  • Formic acid: Aids in the protonation of the analyte and internal standard, improving ionization in positive mode ESI.

  • Fixed volume of IS: Ensures that the same amount of internal standard is added to every sample, which is crucial for accurate quantification.

LC-MS/MS Method Development and Validation

The following outlines a general approach to developing and validating an LC-MS/MS method using Benzyl N-[(butylcarbamoyl)methyl]carbamate as an internal standard. The specific parameters will need to be optimized for the analyte of interest.

Liquid Chromatography (LC) Parameters (Example)
ParameterConditionRationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like carbamates.
Mobile Phase A 0.1% Formic acid in waterAqueous mobile phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic mobile phase for elution.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.A generic gradient to elute a wide range of compounds. This must be optimized.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry (MS) Parameters (Example)
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveCarbamates typically form [M+H]+ ions readily.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1) [M+H]+ for analyte and ISThe protonated molecular ion of the compounds.
Product Ion (Q3) Optimized for specific fragmentationThe most intense and stable fragment ions are chosen for quantification.
Collision Energy Optimized for each transitionThe energy required to produce the desired fragmentation.
Dwell Time 100 msThe time spent acquiring data for each MRM transition.

Method Validation:

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][5][6]

Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and IS from other components in the matrix.[5] This is assessed by analyzing at least six different sources of blank matrix.

  • Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between response and concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5] Typically, accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and precision should be ≤15% CV (≤20% at the LLOQ).

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is evaluated by comparing the response of the analyte and IS in post-extraction spiked matrix to their response in a neat solution.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the response of the analyte and IS in pre-extraction spiked matrix to that in post-extraction spiked matrix.

  • Stability: The stability of the analyte and IS in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]

Data Presentation and Visualization

Workflow for Implementation of a Novel Internal Standard

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Routine Application A Synthesize or Procure Benzyl N-[(butylcarbamoyl)methyl]carbamate B Physicochemical Characterization (Solubility, Stability) A->B C Initial LC-MS/MS Method Development B->C D Optimize Sample Preparation (e.g., Protein Precipitation, LLE, SPE) C->D E Optimize LC Conditions (Column, Mobile Phase, Gradient) D->E F Optimize MS/MS Parameters (MRM Transitions, Collision Energies) E->F G Full Bioanalytical Method Validation (as per FDA/ICH Guidelines) F->G H Assess Selectivity, Accuracy, Precision, Matrix Effect, Recovery, Stability G->H I Implementation in Routine Sample Analysis H->I J Ongoing QC and Performance Monitoring I->J

Caption: Workflow for the implementation of a novel internal standard.

Logical Relationship in Quantitative Bioanalysis

G Analyte Analyte (in sample) Extraction Sample Preparation Analyte->Extraction IS Internal Standard (known concentration) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analyte_Response Analyte Response (Peak Area) LCMS->Analyte_Response IS_Response IS Response (Peak Area) LCMS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Calculated Analyte Concentration CalCurve->Concentration

Caption: The role of the internal standard in correcting for variability.

Conclusion and Trustworthiness

The protocols and methodologies outlined in this document provide a self-validating system for the implementation of Benzyl N-[(butylcarbamoyl)methyl]carbamate as an internal standard. By adhering to the principles of authoritative guidelines for bioanalytical method validation, researchers can ensure the generation of reliable and reproducible quantitative data.[4][8] The causality behind each experimental choice has been explained to empower the scientist with a deeper understanding of the analytical process. While Benzyl N-[(butylcarbamoyl)methyl]carbamate may be a novel compound in this application, the foundational principles of analytical chemistry and the established behavior of carbamates provide a strong basis for its successful implementation.[9] The ultimate trustworthiness of any analytical method rests upon a rigorous and comprehensive validation, and this guide provides the framework to achieve that.

References

  • Wikipedia. (2023, December 2). Benzyl carbamate. Retrieved from [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-methylcarbamate. Retrieved from [Link]

  • MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]

  • cromlab-instruments.es. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). method 531.1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
  • ResearchGate. (2014). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. Retrieved from [Link]

  • ACS Publications. (2022). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • PubMed. (1994). Determination of ethyl carbamate in alcoholic beverages and soy sauce by gas chromatography with mass selective detection: collaborative study. Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl N-[(butylcarbamoyl)methyl]carbamate Synthesis

Welcome to the dedicated technical support center for the synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate. This guide is designed for chemistry professionals engaged in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address the common challenges encountered during the synthesis, providing in-depth, experience-driven solutions and troubleshooting methodologies. Our approach is grounded in established chemical principles to ensure the reliability and success of your experimental work.

Table of Contents

  • Synthesis Overview: The Foundational Chemistry

  • Troubleshooting Guide: From Low Yields to Impurities

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

  • References

Synthesis Overview: The Foundational Chemistry

The synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate is most reliably achieved through a two-step process that involves standard peptide chemistry techniques. The overall transformation involves protecting glycine with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the resulting Cbz-glycine with n-butylamine.

Step 1: N-Protection of Glycine The first step is the protection of the amino group of glycine using benzyl chloroformate (Cbz-Cl) under basic conditions, typically a Schotten-Baumann reaction. This reaction forms N-(Benzyloxycarbonyl)glycine, commonly known as Cbz-glycine.

Step 2: Peptide Coupling The second step involves the coupling of the carboxylic acid of Cbz-glycine with n-butylamine to form the desired amide bond. This requires the activation of the carboxylic acid, for which several standard peptide coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) often in conjunction with an additive (e.g., HOBt, HOAt) to improve efficiency and suppress side reactions.

Below is a diagram illustrating the logical workflow of the synthesis.

A Start: Glycine & n-Butylamine B Step 1: N-Protection (Schotten-Baumann Reaction) Reagent: Benzyl Chloroformate A->B Glycine D Step 2: Carboxylic Acid Activation & Amide Bond Formation Reagents: Coupling Agent (e.g., EDC/HOBt) A->D n-Butylamine C Intermediate: Cbz-Glycine B->C C->D E Final Product: Benzyl N-[(butylcarbamoyl)methyl]carbamate D->E F Purification (e.g., Extraction, Crystallization) E->F G Characterization (e.g., NMR, MS, HPLC) F->G cluster_0 Troubleshooting Logic: N-acylurea Formation Start Is N-acylurea impurity present? A Yes Start->A B No Start->B C1 Action 1: Add HOBt (1 equiv.) to the reaction mixture. A->C1 E Continue with protocol B->E C2 Action 2: Run reaction at 0°C. C1->C2 D Problem Solved C2->D

Optimization

Overcoming solubility issues with Benzyl N-[(butylcarbamoyl)methyl]carbamate in aqueous solutions

[1][2] Core Technical Insight: Why This Molecule Crashes Before attempting a protocol, you must understand the physicochemical adversary you are facing.[1][2] Benzyl N-[(butylcarbamoyl)methyl]carbamate is a peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Core Technical Insight: Why This Molecule Crashes

Before attempting a protocol, you must understand the physicochemical adversary you are facing.[1][2]

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a peptidomimetic structure.[1][2] It consists of a hydrophobic benzyl carbamate (Z-group) protecting a glycine linker, terminated by a hydrophobic butyl chain.[1][2]

  • The Problem: The molecule is chemically neutral. It lacks ionizable groups (like free amines or carboxylic acids) that could be charged to enhance solubility in water.[1][2]

  • The Mechanism of Failure: While the internal amide/carbamate bonds can accept hydrogen bonds, the bulky benzyl and butyl "bookends" dominate the solvation energy.[1][2] When you dilute a DMSO stock directly into a cold aqueous buffer, the hydrophobic effect drives the molecules to aggregate instantly, forming a "milky" micro-precipitate that ruins assay reproducibility.[1][2]

Solubility Profile Summary
Solvent SystemSolubility RatingStatusApplication Note
Pure Water (pH 7) < 0.1 mg/mLInsoluble DO NOT attempt direct dissolution.[1][2]
DMSO > 50 mg/mLExcellent Preferred stock solvent.[1][2]
Ethanol > 20 mg/mLGood Alternative stock; evaporates faster.[1][2]
PBS + 5% DMSO ~ 0.5 - 1.0 mg/mLMetastable Prone to precipitation over time.[1][2]
PBS + 20% HP-β-CD > 2.0 mg/mLStable Best for animal studies or long assays.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Standard" Stock Preparation

Use this for enzymatic assays (e.g., protease inhibition) where low final concentrations (<100 µM) are required.[1][2]

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade.[1][2]

  • Vortex mixer.[1][2]

  • Sonicator bath.[1][2]

Steps:

  • Calculate: Determine the mass required for a 100 mM stock solution. (Molecular Weight ≈ 264.32 g/mol ).[1][2]

    • Example: Dissolve 26.4 mg in 1.0 mL DMSO.

  • Add Solvent: Add the DMSO to the vial containing the solid. Do not add solid to the liquid.[1][2]

  • Sonicate: Sonicate for 30–60 seconds. The solution must be crystal clear.

  • Aliquot: Store in small aliquots (e.g., 50 µL) at -20°C.

    • Critical: Avoid repeated freeze-thaw cycles.[1][2] Moisture uptake from air into DMSO will cause the compound to crash out inside the freezer vial.[1][2]

Protocol B: The "Anti-Crash" Aqueous Dilution

Use this method to introduce the compound into cell culture media or assay buffers.[1][2]

The Error: Injecting 10 µL of 100 mM stock directly into 10 mL of static buffer.[1][2] This creates a local region of high concentration, forcing immediate precipitation.[1][2]

The Fix (Stepwise Dilution):

  • Prepare Intermediate: Dilute your 100 mM stock 1:10 in pure DMSO to create a 10 mM working stock .

  • Pre-warm Buffer: Warm your assay buffer (PBS/Media) to 37°C. Cold buffers decrease solubility.[1][2]

  • Dynamic Addition:

    • Place the buffer on a magnetic stirrer or vortex slowly.[1][2]

    • Inject the DMSO working stock subsurface (tip submerged) into the swirling buffer.[1][2]

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.

Advanced Troubleshooting: The "Molecular Shield" Method

If your experiment requires higher concentrations (e.g., >500 µM) or long-term stability where DMSO is toxic, you must use a solubilizing excipient.[1][2]

Recommended Excipient: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2] Why? The hydrophobic butyl/benzyl groups lodge inside the cyclodextrin torus, shielding them from water while the cyclodextrin's exterior remains hydrophilic.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).[1][2]

  • Dissolve the compound in a small volume of DMSO (e.g., 50 µL).[1][2]

  • Add the DMSO solution dropwise to the 20% HP-β-CD solution while vortexing.[1][2]

  • Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.

Visual Troubleshooting Guide

The following decision tree helps you select the correct solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: Dissolve Z-Gly-NH-Bu Stock Step 1: Make 100mM Stock in DMSO Start->Stock Q_Assay What is the Assay Type? Stock->Q_Assay Enzyme Enzymatic Assay (Short duration) Q_Assay->Enzyme In vitro Cell Cell Culture / Animal (Long duration) Q_Assay->Cell In vivo / Cells Q_Conc Final Concentration? Enzyme->Q_Conc Method_C Method C: Cyclodextrin Complex (20% HP-β-CD) Cell->Method_C Avoid DMSO toxicity LowConc < 100 µM Q_Conc->LowConc HighConc > 100 µM Q_Conc->HighConc Method_A Method A: Direct Dilution (Keep DMSO < 5%) LowConc->Method_A Method_B Method B: Stepwise Dilution (Warm Buffer + Vortex) HighConc->Method_B Method_B->Method_C If precipitates

Figure 1: Decision matrix for solubilizing Benzyl N-[(butylcarbamoyl)methyl]carbamate based on assay requirements.

Frequently Asked Questions (FAQs)

Q1: My solution turned cloudy immediately after adding the stock to PBS. Can I filter it? A: No. If it is cloudy, the compound has precipitated.[1][2] Filtering will remove the active compound, leaving you with solvent only.[1][2] You must discard the sample and repeat using Protocol B (Warm Buffer/Stepwise Dilution) .

Q2: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative stock solvent.[1][2] However, ethanol evaporates much faster than DMSO, which can change the concentration of your stock solution over time.[1][2] If using ethanol, seal vials tightly with parafilm and check for volume loss before use.[1][2]

Q3: Is this compound stable in water once dissolved? A: Chemically, yes.[1][2] The carbamate and amide bonds are stable at neutral pH (7.0–7.[1][2]4) for days. However, physically, it is unstable; it wants to crash out.[1][2] Stability in this context refers to solubility equilibrium, not chemical degradation.[1][2]

Q4: I see a "gel" forming at high concentrations. What is this? A: This molecule has peptide-like features (H-bond donors and acceptors).[1][2] At high concentrations in water, it can self-assemble into hydrogels or fibrils.[1][2] This is a common artifact of hydrophobic peptidomimetics [1].[1][2] If this happens, you must add a chaotrope (like Urea) or a surfactant (Tween-20), provided your assay tolerates them.[1][2]

References

  • ChemicalBook. (2024).[1][2] Benzyloxycarbonyl glycine Properties and Solubility Data.

    • Context: Establishes the baseline insolubility of the Z-Glycine parent structure in water.[1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] Benzyl carbamate - PubChem Compound Summary. [1][2]

    • Context: Provides physicochemical data on the hydrophobic "Z" protecting group.
  • Smolecule. (2023).[1][2] Benzyl N-[(butylcarbamoyl)methyl]carbamate Applications. [1][2]

    • Context: Confirms the identity and CAS (21855-75-4) of the specific target molecule.
  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Authoritative source for the "Molecular Shield" (Cyclodextrin) protocol described in Section 3.[1][2]

Sources

Troubleshooting

Technical Support Center: Assay Artifacts with Benzyl N-[(butylcarbamoyl)methyl]carbamate

Status: Operational Agent: Senior Application Scientist Ticket Focus: Troubleshooting assay interference, false positives, and stability issues with carbamate-linked peptidomimetics. Executive Summary: Know Your Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Focus: Troubleshooting assay interference, false positives, and stability issues with carbamate-linked peptidomimetics.

Executive Summary: Know Your Molecule

Before troubleshooting, it is critical to understand the physicochemical profile of Benzyl N-[(butylcarbamoyl)methyl]carbamate . This molecule contains a hydrophobic benzyl tail, a flexible glycine-like linker, and a carbamate bond. These structural features predispose it to specific assay artifacts distinct from standard small molecules.

Key Liability Profile:

Feature Potential Assay Artifact Mechanism
Benzyl & Butyl Groups Colloidal Aggregation Amphiphilic nature allows formation of micelles (colloids) that sequester proteins, causing false inhibition.[1][2]
Carbamate Linkage Hydrolysis / Instability Susceptible to cleavage by specific esterases or extreme pH, leading to compound degradation and loss of potency.

| Aromatic Ring | Optical Interference | UV absorption by the benzyl group can interfere with absorbance-based readouts (e.g., A280). |

Troubleshooting Guide: Interactive Q&A
Issue #1: "My IC50 curves are incredibly steep (Hill slope > 2.0), and the inhibition seems non-specific."

Diagnosis: You are likely observing Colloidal Aggregation .[1][2][3] This is the most common artifact for hydrophobic-linker compounds. At concentrations above their Critical Aggregation Concentration (CAC), these molecules self-assemble into colloidal particles (100–1000 nm).[3][4] These colloids adsorb enzyme targets non-specifically, leading to "promiscuous inhibition" that mimics true binding.[2]

The Fix: The Detergent Sensitivity Test True pharmacological inhibition is insensitive to low concentrations of non-ionic detergents. Aggregation-based inhibition is rapidly reversed by detergents because they disrupt the colloid formation.

Protocol: Detergent Counter-Screen

  • Prepare Buffer A: Standard assay buffer.

  • Prepare Buffer B: Standard assay buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

    • Note: Ensure your protein target tolerates this detergent concentration.

  • Run Parallel Assays: Determine the IC50 of Benzyl N-[(butylcarbamoyl)methyl]carbamate in both buffers simultaneously.

Interpreting Results:

  • Case A (Artifact): IC50 shifts significantly (e.g., from 5 µM to >100 µM) in the presence of detergent. The compound is an aggregator.[2]

  • Case B (True Binder): IC50 remains consistent between Buffer A and Buffer B.

Visualizing the Mechanism:

AggregationMechanism cluster_0 Normal State cluster_1 Artifact State (Above CAC) Monomer Monomer Target Protein Target Monomer->Target Specific Binding Colloid Colloidal Particle Monomer->Colloid Self-Assembly (> CAC) TargetSequest Sequestered Protein Colloid->TargetSequest Adsorption (False Inhibition)

Figure 1: Mechanism of Colloidal Aggregation.[4] Monomers self-assemble into colloids that non-specifically adsorb target proteins, leading to false positives.[1][2]

Issue #2: "The compound potency decreases if I pre-incubate it in the buffer, or if I use cell lysates."

Diagnosis: Carbamate Hydrolysis (Chemical Instability). While carbamates are generally more stable than esters, they are not immune to hydrolysis, particularly in the presence of biological nucleophiles or specific hydrolases (e.g., carboxylesterases like Ces1C in rodent plasma/lysates). The benzyl carbamate moiety can cleave, releasing benzyl alcohol and the corresponding amine/urea derivative.

The Fix: Stability Profiling via LC-MS Do not rely solely on activity assays to determine stability. You must chemically validate the structural integrity of the compound over the time course of your experiment.

Protocol: Time-Course Stability Check

  • Incubation: Prepare the compound at 10 µM in your exact assay buffer (including any cell lysates or serum).

  • Sampling: Aliquot samples at T=0, T=1h, T=4h, and T=24h.

  • Quenching: Immediately quench aliquots with cold Acetonitrile (1:3 ratio) to stop enzymatic activity.

  • Analysis: Analyze via LC-MS/MS. Monitor for:

    • Parent Mass: [M+H]+ of Benzyl N-[(butylcarbamoyl)methyl]carbamate.

    • Degradants: Look for peaks corresponding to Benzyl alcohol or the decarboxylated amine product.

Data Interpretation Table:

ObservationConclusionAction Item
>95% Parent at T=24h StableProceed with assay; instability is not the cause.
<50% Parent at T=4h UnstableCRITICAL: Switch to a fresh "add-and-read" protocol. Avoid pre-incubation. Check buffer pH (avoid pH > 8.0).
Degradation only in Lysate Enzymatic CleavageAdd esterase inhibitors (e.g., PMSF) if compatible with your target.
Issue #3: "I see high background signal in my UV-based enzymatic assay."

Diagnosis: Optical Interference (Inner Filter Effect). The benzyl group absorbs UV light. If your assay readout relies on absorbance in the UV range (e.g., A280 for protein or A340 for NADH/NADPH coupled assays), the compound itself may be absorbing the signal, masking the true enzymatic rate.

The Fix: Spectral Scanning & Background Correction

Protocol:

  • Spectral Scan: Dilute the compound to your highest test concentration (e.g., 50 µM) in assay buffer.

  • Blank: Use buffer + DMSO as the blank.

  • Measure: Scan absorbance from 240 nm to 600 nm.

  • Overlay: Compare the compound's spectrum with your assay's detection wavelength.

Decision Logic:

  • Overlap Detected: If the compound absorbs >0.1 OD at your detection wavelength, you must perform background subtraction. Run a "No Enzyme" control for every compound concentration and subtract this value from the "Plus Enzyme" wells.

  • High Overlap: If OD > 0.5, switch to a fluorescence-based readout (e.g., Red-shifted fluorophores) to avoid the UV interference entirely.

Master Troubleshooting Workflow

Use this logic gate to rapidly triage anomalous data associated with Benzyl N-[(butylcarbamoyl)methyl]carbamate.

TroubleshootingFlow Start Start: Anomalous Assay Data CheckSolubility Step 1: Check Turbidity (Visual or Nephelometry) Start->CheckSolubility IsTurbid Is it cloudy? CheckSolubility->IsTurbid Precipitation Diagnosis: Precipitation Action: Reduce Conc. or Increase DMSO % IsTurbid->Precipitation Yes CheckSlope Step 2: Check Hill Slope (Is slope > 2.0?) IsTurbid->CheckSlope No IsSteep Steep Slope? CheckSlope->IsSteep DetergentTest Action: Run Detergent Sensitivity Test (+0.01% Triton) IsSteep->DetergentTest Yes CheckStability Step 3: LC-MS Stability Check (Time course) IsSteep->CheckStability No Shifted IC50 Shifted? DetergentTest->Shifted Aggregation Diagnosis: Colloidal Aggregation Action: Add detergent to all buffers Shifted->Aggregation Yes Shifted->CheckStability No Unstable Degradation? CheckStability->Unstable Hydrolysis Diagnosis: Carbamate Hydrolysis Action: Adjust pH or Remove Esterases Unstable->Hydrolysis Yes Valid Diagnosis: Valid Hit Proceed to Orthogonal Assay Unstable->Valid No

Figure 2: Decision Tree for Triaging Assay Artifacts. Follow this path to isolate the root cause of interference.

References
  • Assay Guidance Manual (NCBI/NIH). Assay Interference by Aggregation.[5]

    • Source: National Center for Advancing Translational Sciences (NCATS).[5]

    • URL: [Link]

  • Shoichet, B. K. (2006).Screening in a Spirit of Haunted Realism.

    • Source: Drug Discovery Today.
    • URL: [Link]

  • Assay Guidance Manual (NCBI/NIH). Assay Interference by Chemical Reactivity.[5] (Covers instability and covalent modifications).

    • Source: National Center for Advancing Translational Sciences (NCATS).[5]

    • URL: [Link]

  • Thorne, N., et al. (2010).

    • Source: Current Opinion in Chemical Biology.
    • URL: [Link]

Sources

Optimization

Benzyl N-[(butylcarbamoyl)methyl]carbamate stability in different solvents and pH

Product Code: BNC-GLY-BU (Internal Reference) System Status: Operational | Last Updated: 2025-10-27 Product Overview & Chemical Identity Benzyl N-[(butylcarbamoyl)methyl]carbamate is a protected amino acid derivative, st...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BNC-GLY-BU (Internal Reference)
System Status: Operational | Last Updated: 2025-10-27

Product Overview & Chemical Identity

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a protected amino acid derivative, structurally defined as Cbz-Glycine-N-Butylamide . It serves as a robust model compound for studying peptide linkers, a standard in protease assays, or an intermediate in peptidomimetic drug synthesis.

  • IUPAC Name: Benzyl N-[2-(butylamino)-2-oxoethyl]carbamate

  • Functional Composition:

    • Cbz (Z) Group: Benzyloxycarbonyl protecting group (Acid-stable, Hydrogenolysis-labile).[1]

    • Glycine Linker: Provides flexibility; lacks steric hindrance.

    • Butyl Amide: C-terminal capping group, mimicking a peptide bond but with increased lipophilicity.

Solubility & Solvent Compatibility

Issue: Users frequently report precipitation upon dilution into aqueous buffers. Root Cause: The lipophilic benzyl and butyl groups outweigh the polarity of the amide bonds, resulting in poor water solubility (<1 mg/mL without co-solvent).

Solvent Compatibility Matrix
Solvent SystemSolubility GradeRecommended Use
DMSO (Dimethyl Sulfoxide) Excellent (>100 mM)Primary Stock Solution. Stable at -20°C.
DMF (Dimethylformamide) Excellent (>100 mM)Alternative stock for reactions sensitive to DMSO oxidation.
Methanol / Ethanol Good (~50 mM)Good for intermediate dilutions; volatile.
Water / PBS (pH 7.4) Poor (<1 mM)Do not use for stocks. Requires <1% DMSO spike for assay conditions.
Acetonitrile (ACN) Good Preferred solvent for HPLC sample preparation.

Technical Tip: For biological assays, prepare a 100 mM stock in DMSO. Dilute 1000x into the assay buffer (final 0.1% DMSO) to prevent precipitation while maintaining enzyme compatibility.

Stability & pH Profiling

Core Insight: The stability of this compound is defined by the orthogonality of its two labile sites: the Carbamate (Cbz) linkage and the Amide linkage.

pH Stability Spectrum
  • Acidic Conditions (pH 1.0 – 4.0):

    • Status: Highly Stable.

    • Mechanism:[2][3][4][5] The Cbz group resists mild aqueous acids (e.g., 0.1% TFA, HCl). The amide bond is protonated but resistant to hydrolysis at room temperature.

    • Exception: Strong anhydrous acids (e.g., HBr in Acetic Acid) will cleave the Cbz group.

  • Neutral Conditions (pH 6.0 – 8.0):

    • Status: Inert.

    • Mechanism:[2][3][4][5] Unlike free peptides, the Cbz protection prevents "backbiting" (intramolecular cyclization to diketopiperazines) because the N-terminal amine is capped.

    • Shelf Life: >24 hours in aqueous buffer (with co-solvent) at 25°C.

  • Basic Conditions (pH > 9.0):

    • Status: Labile (Degradation Risk).

    • Mechanism:[2][3][4][5] Hydroxide ions (

      
      ) attack the carbonyl of the carbamate.
      
    • Result: Irreversible hydrolysis yielding Benzyl Alcohol , CO2 , and the free amine (H-Gly-NH-Bu ).

Degradation Pathway Visualization

The following diagram illustrates the distinct breakdown pathways based on environmental stress.

G Parent Cbz-Gly-NH-Bu (Parent Compound) Acid_Prod Cbz-Gly-OH + Butylamine (Amide Hydrolysis) Parent->Acid_Prod Extreme Acid/Heat (Rare) Base_Intermediate Carbamic Acid Intermediate Parent->Base_Intermediate High pH (>10) (OH- Attack) H2_Prod Toluene + CO2 + H-Gly-NH-Bu Parent->H2_Prod H2 / Pd-C (Catalytic) Base_Prod1 Benzyl Alcohol Base_Intermediate->Base_Prod1 Spontaneous Base_Prod2 H-Gly-NH-Bu (Free Amine) Base_Intermediate->Base_Prod2 + CO2

Caption: Figure 1. Orthogonal degradation pathways. Note that basic hydrolysis targets the Cbz group first, while the amide bond remains relatively stable unless subjected to enzymatic or extreme thermal stress.

Troubleshooting Guide (FAQ)

Q1: I see an extra peak at RRT 0.85 in my HPLC chromatogram after 24h at pH 9. What is it?

Diagnosis: This is likely Benzyl Alcohol . Explanation: At pH > 9, the Cbz group undergoes slow hydrolysis. Benzyl alcohol is UV-active (absorbs at 254 nm) and less polar than the parent compound, often eluting slightly earlier or later depending on your gradient. Solution: Lower the pH to < 8.0 or store samples at 4°C if basic pH is required.

Q2: My compound precipitated when I added water to the DMSO stock.

Diagnosis: "Crash-out" due to hydrophobic aggregation. Explanation: Rapid addition of water creates local regions of high water content, forcing the lipophilic Cbz/Butyl groups to aggregate. Solution:

  • Use the "Dropwise-Vortex" method: Add the DMSO stock into the vortexing buffer, not the other way around.

  • Ensure the final organic content is at least 1-5% if the concentration is >100 µM.

Q3: Is this compound stable to autoclave sterilization?

Diagnosis: NO. Explanation: Autoclaving (121°C, high pressure) will hydrolyze the amide bond and potentially the carbamate. Solution: Use 0.22 µm filtration (PTFE or Nylon membrane) for sterilization.

Validated Stability Assay Protocol

Use this protocol to verify the integrity of your specific lot or experimental condition.

Method: Reverse-Phase HPLC (RP-HPLC) Detection: UV at 214 nm (Amide bond) and 254 nm (Benzyl ring).

  • Preparation:

    • Prepare a 1 mM stock in Acetonitrile (ACN).

    • Dilute to 50 µM in the test buffer (e.g., PBS pH 7.4, Acetate pH 4.0, Borate pH 10.0).

  • Incubation:

    • Aliquot into HPLC vials. Incubate at 25°C and 37°C.

    • Timepoints: T=0, 4h, 12h, 24h.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: ACN + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Acceptance Criteria:

    • Pass: Parent peak area > 98% of T=0 area.

    • Fail: Appearance of Benzyl Alcohol peak (matches standard) or loss of parent area > 5%.

References

  • Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.[4][5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Synthesis, Chemical and Enzymatic Hydrolysis... of Amino Acid Ester Prodrugs. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[6][7] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for Benzyl N-[(butylcarbamoyl)methyl]carbamate and its Metabolites

Welcome to the technical support center for the HPLC analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate (Parent Compound, PC) and its metabolites. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate (Parent Compound, PC) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during method development, optimization, and routine analysis.

Section 1: Understanding Your Analytes

Before optimizing any separation, it is crucial to understand the physicochemical properties of the target molecules. Benzyl N-[(butylcarbamoyl)methyl]carbamate is a compound featuring both hydrophobic (benzyl, butyl groups) and polar (carbamate, amide linkages) moieties. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and data on similar carbamate compounds.

  • Structure: C₆H₅CH₂OC(O)NHCH₂C(O)NH(CH₂)₃CH₃

  • Expected Properties: Moderately soluble in water, soluble in organic solvents like methanol and acetonitrile.[1] The carbamate and amide groups provide sites for hydrogen bonding. The pKa of the N-H proton in the carbamate group is predicted to be around 13.4, making it a very weak acid and essentially neutral in typical reversed-phase HPLC pH ranges.[2]

  • Potential Metabolites: Metabolic pathways for such compounds often involve hydroxylation (on the benzyl ring), N-dealkylation (of the butyl group), and hydrolysis of the carbamate or amide bonds. These metabolites are generally more polar than the parent compound.

This structural diversity necessitates a robust HPLC method capable of resolving compounds with a range of polarities.

Section 2: Method Development & Initial Setup

This section addresses common questions when establishing a new HPLC method for the parent compound and its metabolites.

Q1: What is a good starting point for column and mobile phase selection for separating the parent compound and its more polar metabolites?

A1: A robust starting point for separating a parent drug from its more polar metabolites is a reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase.

Rationale & Expertise: Reversed-phase HPLC is the most common and versatile mode for pharmaceutical analysis.[3] A C18 (octadecyl) stationary phase provides excellent hydrophobic retention for the parent compound. The anticipated metabolites, being more polar, will elute earlier. A gradient elution, starting with a higher percentage of aqueous phase and increasing the organic phase, is essential to first elute the polar metabolites with good peak shape and then elute the more retained parent compound in a reasonable time.

Acidifying the mobile phase (e.g., with 0.1% formic acid) serves two key purposes:

  • Improved Peak Shape: It suppresses the ionization of any residual silanols on the silica-based column packing, which can cause peak tailing with compounds containing basic functional groups.[4]

  • Consistent Retention: It maintains a consistent, low pH to ensure that the ionization state of the analytes does not change during the separation, leading to stable and reproducible retention times.[5]

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 210-220 nm (for general carbamates) or scan for λmax
Injection Vol. 10 µL

This generic gradient provides a wide elution window to visualize the parent compound and potential metabolites. Once the approximate retention times are known, the gradient can be optimized for better resolution and shorter run times.

Section 3: Troubleshooting Common Separation Problems

This section provides a troubleshooting guide for issues that may arise during your experiments.

Q2: My peaks are tailing, especially for the parent compound. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue and can be caused by several factors, often related to secondary interactions with the column or issues with the mobile phase.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_all Affects all peaks? start->check_all yes_all YES check_all->yes_all Yes no_all NO check_all->no_all No cause_all System Issue: - Column void/damage - Blocked frit - Extra-column volume yes_all->cause_all sol_all Solution: 1. Reverse-flush column (if allowed). 2. Check for leaks/bad connections. 3. Replace column frit or column. cause_all->sol_all check_pH Is mobile phase pH controlled/buffered? no_all->check_pH no_pH NO check_pH->no_pH No yes_pH YES check_pH->yes_pH Yes cause_silanol Cause: Secondary Interactions (e.g., silanol activity) no_pH->cause_silanol sol_silanol Solution: 1. Add 0.1% Formic Acid or TFA. 2. Use a base-deactivated column. 3. Test alternative pH. cause_silanol->sol_silanol check_overload Is peak height very large? yes_pH->check_overload yes_overload YES check_overload->yes_overload Yes no_overload NO check_overload->no_overload No cause_overload Cause: Column Overload yes_overload->cause_overload sol_overload Solution: - Dilute the sample. - Reduce injection volume. cause_overload->sol_overload cause_other Cause: Analyte-specific issue (e.g., chelation with metals) no_overload->cause_other sol_other Solution: - Use mobile phase with chelator (EDTA). - Check sample matrix effects. cause_other->sol_other

Caption: A troubleshooting decision tree for HPLC peak tailing.

Detailed Explanation:

  • Secondary Silanol Interactions: This is the most common cause for tailing of specific peaks. Bare silica on the stationary phase has acidic silanol groups (-Si-OH) that can interact strongly with polar or basic analytes, causing tailing. Reducing the mobile phase pH (e.g., to pH 2.5-3 with formic or phosphoric acid) protonates these silanols, minimizing these interactions.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a right-skewed (tailing) peak. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Column Contamination or Degradation: If tailing appears for all peaks and worsens over time, the column may be contaminated or the stationary phase may be degrading.[6] This can be caused by particulate matter from the sample blocking the inlet frit or by using a mobile phase pH outside the column's stable range (typically pH 2-8 for traditional silica columns).[6][7]

Q3: I am not getting enough resolution between two of the expected metabolites. How can I improve their separation?

A3: Improving resolution requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).

Strategies to Improve Resolution:

StrategyParameter to ChangeExpected Outcome & Rationale
Increase Efficiency (N) Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column.Smaller particles provide more theoretical plates, leading to narrower peaks and better resolution. A longer column increases the residence time and opportunity for separation.
Increase Selectivity (α) 1. Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). 2. Adjust Mobile Phase pH: Change the pH of the aqueous phase.[8] 3. Change Stationary Phase: Switch to a different column chemistry (e.g., Phenyl-Hexyl or Cyano).1. Acetonitrile and Methanol have different solvent properties that can alter the interaction with the analytes and stationary phase, changing elution order. 2. Even for neutral compounds, pH can subtly alter the charge of the stationary phase surface, affecting selectivity.[5][9] 3. Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions on a Phenyl column) that can dramatically change selectivity.[9]
Increase Retention (k) Decrease the percentage of organic solvent in the mobile phase (make it weaker).Increasing the retention factor (k) by using a weaker mobile phase gives the peaks more time to separate on the column. This is most effective for peaks eluting very early in the chromatogram (low k).

Expert Tip: Changing selectivity (α) is often the most powerful way to achieve resolution. Start by trying a different organic modifier (Methanol instead of Acetonitrile) as it is a simple and quick change to test.

Q4: My retention times are shifting from one injection to the next. What's causing this instability?

A4: Retention time instability is a sign that your method is not robust. The most common causes are related to the mobile phase, temperature, or HPLC system hardware.[10]

Common Causes and Solutions for Shifting Retention Times:

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
Mobile Phase Composition Change Use sealed mobile phase reservoirs to prevent selective evaporation of the more volatile organic solvent.[10] If preparing buffers, ensure they are fully dissolved and accurately measured.
Inadequate pH Buffering If operating near the pKa of an analyte, small pH shifts can cause large retention time changes. Use a buffer with a pKa within +/- 1 pH unit of your target pH and at a sufficient concentration (typically 10-25 mM).
Fluctuating Column Temperature Use a column thermostat to maintain a constant temperature. Even small changes in lab temperature can affect retention times.[3]
Pump Malfunction Check for leaks in the pump seals or check valves. An unstable flow rate from the pump will cause retention times to drift. Monitor the pump pressure for unusual fluctuations.

Section 4: Advanced Topics & FAQs

Q5: The parent compound is retained, but the early-eluting metabolites are poorly resolved and have bad peak shape near the solvent front. What can I do?

A5: This is a classic problem when analyzing samples containing compounds with a wide polarity range.

Solutions for Polar Metabolite Analysis:

  • Lower the Initial Organic Content: Start your gradient at a very low percentage of organic solvent (e.g., 2-5% B). This will increase the retention of your most polar metabolites.

  • Use a "Polar-Endcapped" C18 Column: These columns have a modified surface chemistry that makes them more stable in highly aqueous mobile phases and can provide better retention for polar analytes.

  • Consider an Alternative Stationary Phase: An "Aqua" or "AQ" type C18 column is specifically designed for high aqueous conditions. Alternatively, a column based on HILIC (Hydrophilic Interaction Liquid Chromatography) could be an option if the metabolites are extremely polar.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal to your initial mobile phase.[10] Dissolving a sample in a strong solvent (like 100% acetonitrile) and injecting it into a weak mobile phase (like 5% acetonitrile) will cause distorted or split peaks for early eluters.

Q6: How do I ensure my method is valid and suitable for its intended purpose?

A6: Method validation is a formal process to demonstrate that an analytical method is reliable, reproducible, and accurate for the intended analysis. This is guided by regulatory documents such as the ICH Q2(R2) guideline.[11][12]

Key Validation Parameters:

G validation HPLC Method Validation Specificity Linearity Accuracy Precision (Repeatability & Intermediate) Range Robustness LOQ / LOD description Validation demonstrates that the method is fit for purpose. Key parameters are defined by ICH Q2(R2) guidelines. validation->description

Caption: Key parameters for HPLC method validation.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, metabolites, matrix components).[13]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results to the true value. Often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. Includes repeatability (same conditions, short interval) and intermediate precision (within-lab variations: different days, analysts, equipment).[14]

  • Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature), providing an indication of its reliability during normal usage.[3]

A system suitability test (SST) should be run before each batch of samples to ensure the chromatographic system is performing adequately.[3] Typical SST parameters include retention time, peak area, tailing factor, and resolution.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl N-methylcarbamate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of carbamates. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2011). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • PubMed. (n.d.). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In vitro and in vivo correlation of Benzyl N-[(butylcarbamoyl)methyl]carbamate activity

Topic: In vitro and in vivo correlation of Benzyl N-[(butylcarbamoyl)methyl]carbamate activity Content Type: Publish Comparison Guide Executive Summary Benzyl N-[(butylcarbamoyl)methyl]carbamate, commonly referred to in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo correlation of Benzyl N-[(butylcarbamoyl)methyl]carbamate activity Content Type: Publish Comparison Guide

Executive Summary

Benzyl N-[(butylcarbamoyl)methyl]carbamate, commonly referred to in biochemical literature as Z-Gly-n-butyl amide (or Z-Gly-NH-Bu), serves as a critical model compound for evaluating the stability, lipophilicity, and enzymatic hydrolysis of carbamate-linked peptidomimetics. Unlike industrial carbamates (e.g., Benomyl), this compound is primarily utilized to model prodrug activation kinetics and protease-substrate interactions (specifically serine and cysteine proteases like papain and chymotrypsin).

This guide provides a rigorous protocol for establishing the In Vitro-In Vivo Correlation (IVIVC) of Z-Gly-NH-Bu, focusing on its transition from a lipophilic precursor to its hydrolytic metabolites. It compares this performance against standard reference analogs to aid researchers in optimizing carbamate-based drug delivery systems.

Mechanistic Foundation & Compound Identity

To establish a valid IVIVC, one must first understand the mechanism of action. Z-Gly-NH-Bu is designed to test the hydrolytic lability of the amide bond distal to the carbamate protecting group (Z-group).

  • Chemical Identity: Benzyl N-[(butylcarbamoyl)methyl]carbamate[1][2][3]

  • Synonym: Z-Gly-n-butyl amide[2]

  • Mechanism: It acts as a substrate for proteolytic enzymes. The "butyl" tail enhances lipophilicity (mimicking a hydrophobic residue), while the "Z-Gly" moiety targets the S2-S1 subsites of proteases.

  • Primary Metabolic Pathway:

    
    
    
Figure 1: Hydrolytic Pathway & IVIVC Logic

The following diagram illustrates the degradation pathway and the parallel experimental workflows required for correlation.

IVIVC_Pathway cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo PK (Rat) Compound Z-Gly-NH-Bu (Lipophilic Precursor) Microsomes Liver Microsomes (CL_int determination) Compound->Microsomes Incubation Caco2 Caco-2 Permeability (P_app) Compound->Caco2 Transport Enzyme Purified Protease (kcat/Km) Compound->Enzyme Kinetics Plasma Plasma Concentration (AUC, Cmax) Compound->Plasma Oral/IV Admin Clearance Hepatic Clearance (CL_H) Microsomes->Clearance Scaling Factor (IVIVC) Plasma->Clearance Calculation Metabolite Metabolites: Z-Gly + Butylamine Clearance->Metabolite Degradation

Caption: Figure 1. Correlation strategy linking in vitro intrinsic clearance (


) to in vivo hepatic clearance (

) via physiological scaling.
In Vitro Profiling Protocols

The "Activity" of this compound in a pharmaceutical context is defined by its metabolic stability and permeability .

Experiment A: Enzymatic Stability (Intrinsic Clearance)
  • Objective: Determine

    
     using Rat Liver Microsomes (RLM).
    
  • Rationale: The butylcarbamoyl group is susceptible to hepatic amidases.

  • Protocol:

    • Preparation: Prepare a 1 µM solution of Z-Gly-NH-Bu in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomal protein.

    • Initiation: Add NADPH-generating system (for oxidative metabolism) or conduct without NADPH (for pure hydrolysis check). Note: Z-Gly-NH-Bu is primarily hydrolyzed, so NADPH-independent degradation is a critical control.

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Benzyl carbamate).

    • Analysis: LC-MS/MS monitoring the parent transition (m/z 265 → 91, Benzyl cation).

    • Calculation: Plot ln(% remaining) vs. time to get slope

      
      .
      
      
      
      
Experiment B: Permeability (Caco-2)
  • Objective: Confirm if bioavailability is limited by absorption or metabolism.

  • Protocol:

    • Seed Caco-2 cells on Transwell inserts (21-day culture).

    • Apply Z-Gly-NH-Bu (10 µM) to the apical side (A-to-B).

    • Monitor appearance in the basolateral chamber over 2 hours.

    • Success Criteria: An Apparent Permeability (

      
      ) > 
      
      
      
      cm/s indicates high permeability, validating the use of the "butyl" chain for lipophilicity enhancement.
In Vivo Methodology (Rat PK)

To validate the in vitro data, an in vivo pharmacokinetic study is required.

  • Animals: Sprague-Dawley Rats (n=3 per group), cannulated.

  • Dosing:

    • Group 1 (IV): 2 mg/kg (dissolved in 5% DMSO/PEG400/Saline).

    • Group 2 (PO): 10 mg/kg.

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: Plasma extraction via protein precipitation; LC-MS/MS analysis.

  • Key Output: Bioavailability (

    
    ). If 
    
    
    
    is low despite high
    
    
    (from Caco-2), it confirms high First-Pass Metabolism (predicted by Microsomes).
Comparative Analysis: Z-Gly-NH-Bu vs. Alternatives

This table compares Z-Gly-NH-Bu against structurally related carbamates to contextualize its utility.

FeatureZ-Gly-NH-Bu (Target)Benomyl (Alternative 1)Benzyl Carbamate (Alternative 2)
Core Structure Linear PeptidomimeticBenzimidazoleSimple Carbamate
Primary Use Protease Substrate / Prodrug ModelFungicide (Microtubule inhibitor)Chemical Intermediate
Lipophilicity Moderate (Butyl tail)HighLow
Metabolic Fate Hydrolysis to Z-Gly + ButylamineDegrades to Carbendazim (MBC) + BICHydrolysis to Benzyl alcohol
Toxicity Risk Low (Amino acid metabolites)High (Reproductive toxicity)Moderate (Irritant)
IVIVC Application Ideal for Prodrug Design Toxicology ModelingStability Reference Standard
Correlation Strategy (Data Synthesis)

To establish the IVIVC, use the Well-Stirred Model to scale the in vitro data to predict in vivo clearance.

  • Scaling:

    
    
    (MPPGL: Microsomal Protein Per Gram Liver, typically 45 mg/g for rats).
    
  • Prediction:

    
    
    (Where 
    
    
    
    is hepatic blood flow, ~55 mL/min/kg for rats).
  • Validation: Compare

    
     with 
    
    
    
    obtained from the IV PK study.
    • Ratio 0.8 - 1.2: High correlation (Level A).

    • Ratio < 0.5: Poor correlation (Suggests extra-hepatic metabolism or transporter involvement).

References
  • Smith, D. A., & Obach, R. S. (2009). Physicochemical properties and their influence on in vitro and in vivo drug metabolism.Methods and Principles in Medicinal Chemistry .

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.Academic Press .

  • Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds.Advances in Enzymology and Related Areas of Molecular Biology . (Classic reference for Z-Gly substrates).

  • PubChem. (2024). Benzyl N-[(butylcarbamoyl)methyl]carbamate Compound Summary.National Library of Medicine .

Sources

Comparative

Comparing analytical methods for Benzyl N-[(butylcarbamoyl)methyl]carbamate quantification

An In-Depth Guide to the Quantitative Analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate: A Comparative Methodological Review For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate: A Comparative Methodological Review

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Benzyl N-[(butylcarbamoyl)methyl]carbamate

Benzyl N-[(butylcarbamoyl)methyl]carbamate is a molecule of interest in pharmaceutical development, potentially serving as a synthetic intermediate, a metabolite, or a reference standard. Its accurate and precise quantification is paramount for various stages of the drug development lifecycle, including process chemistry, quality control of active pharmaceutical ingredients (APIs), pharmacokinetic (PK) studies, and stability testing. The molecular structure, featuring a benzyl carbamate moiety, presents distinct analytical characteristics that lend themselves to several instrumental techniques.

This guide provides a head-to-head comparison of four primary analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography with Mass Spectrometry (GC-MS)

  • UV-Vis Spectrophotometry

Each method is evaluated based on its principles, performance characteristics, and optimal use cases, grounded in the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[1][2]

Chapter 1: Foundational Principles—From Molecular Structure to Method Selection

The analytical strategy for any compound begins with its physicochemical properties. Benzyl N-[(butylcarbamoyl)methyl]carbamate possesses three key features that dictate the choice of methodology:

  • Aromatic Chromophore: The benzyl group contains a phenyl ring, which strongly absorbs ultraviolet (UV) light. This intrinsic property makes UV-based detection methods, such as HPLC-UV and direct UV-Vis spectrophotometry, immediately viable.

  • Carbamate Linkage: The carbamate functional group is known to be thermally labile, meaning it can degrade at the high temperatures often used in Gas Chromatography (GC) inlet ports.[3] This necessitates a cautious approach, favoring liquid chromatography or requiring a derivatization step to improve thermal stability for GC analysis.

  • Ionizable Structure: The molecule is readily protonated, making it an excellent candidate for mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI). This allows for highly sensitive and selective detection with LC-MS/MS.

Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential workhorse of the modern analytical laboratory, offering a robust and reliable balance of performance and accessibility.

Principle of Operation

This technique separates the analyte from other components in a sample matrix by passing it through a packed column (the stationary phase) using a pressurized liquid (the mobile phase). For a molecule of moderate polarity like Benzyl N-[(butylcarbamoyl)methyl]carbamate, a reversed-phase setup (e.g., a C18 column) is ideal. The separation is based on the differential partitioning of the analyte between the hydrophobic stationary phase and the polar mobile phase. Following separation, the analyte is quantified as it passes through a UV detector, which measures its absorbance at a specific wavelength.[4][5]

Causality in Method Design
  • Column Selection: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar character provides effective retention for the benzyl group, allowing for excellent separation from more polar impurities using a polar mobile phase.

  • Mobile Phase Composition: A gradient elution using a mixture of water (often with a pH modifier like formic acid to ensure consistent analyte protonation) and an organic solvent like acetonitrile or methanol is typically employed. A gradient, where the organic solvent concentration is increased over time, ensures that both early-eluting polar compounds and later-eluting nonpolar compounds are resolved with sharp, symmetrical peaks.

  • Wavelength Choice: The benzyl chromophore dictates a detection wavelength in the 254-280 nm range, where it exhibits strong absorbance, maximizing sensitivity while minimizing interference from many common solvents and excipients.[5][6]

Experimental Protocol: HPLC-UV Assay
  • Chromatographic System: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Benzyl N-[(butylcarbamoyl)methyl]carbamate in acetonitrile. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.[7]

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Cal_Curve Prepare Calibration Curve Standards Standard->Cal_Curve Sample Dilute & Filter Test Sample Autosampler Autosampler (Inject 10 µL) Sample->Autosampler Load Samples Cal_Curve->Autosampler Load Standards Column C18 Column (35°C) Autosampler->Column Pump HPLC Pump (1.0 mL/min) Pump->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Quant Quantification vs. Calibration Curve CDS->Quant Report Generate Report Quant->Report

Caption: Standard workflow for HPLC-UV quantification.

Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity detection, LC-MS/MS is the undisputed gold standard.[8][9]

Principle of Operation

This method couples the powerful separation of HPLC with the definitive detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via ESI), creating a charged parent ion. This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and one or more specific fragment ions (daughter ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it is highly improbable that an interfering compound will have the same retention time, parent mass, and daughter mass as the target analyte.[10]

Causality in Method Design
  • Ionization: Positive mode ESI is the logical choice, as the carbamate and amide functionalities are readily protonated to form the [M+H]⁺ ion.

  • MRM Transition Selection: The key to a robust LC-MS/MS method is the selection of stable and intense parent-to-daughter ion transitions. For Benzyl N-[(butylcarbamoyl)methyl]carbamate (M.W. ≈ 278.35), the parent ion would be m/z 279.3. Plausible fragment ions would result from the cleavage of the benzyl group (m/z 91) or other characteristic bond ruptures. A primary quantitative transition and a secondary confirmatory transition are typically chosen.

  • Sample Preparation: Due to the high sensitivity of MS, meticulous sample cleanup is crucial to avoid matrix effects (ion suppression or enhancement). Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often required.[11]

Experimental Protocol: LC-MS/MS Bioanalytical Assay
  • LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Hypothetical):

    • Quantifier: m/z 279.3 → 188.2 (Loss of the butyl isocyanate moiety)

    • Qualifier: m/z 279.3 → 91.1 (Benzyl fragment)

  • Sample Preparation (Plasma): a. To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins (Protein Precipitation - PPT).[12] b. Vortex and centrifuge at 10,000 x g for 5 minutes. c. Transfer the supernatant to a new vial for injection.

Workflow Visualization: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Matrix Sample (e.g., Plasma) Condition 1. Condition SPE Cartridge Sample->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Away Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute UPLC UPLC Separation Elute->UPLC Inject ESI ESI Source (Ionization) UPLC->ESI Q1 Q1: Select Parent Ion ESI->Q1 Q2 Q2: Fragment (Collision Cell) Q1->Q2 Q3 Q3: Select Fragment Ion Q2->Q3 Detector Detector Q3->Detector Software Mass Spec Software Detector->Software Ion Signal Integration Peak Integration (MRM Chromatogram) Software->Integration Quant Quantification Integration->Quant

Caption: High-sensitivity LC-MS/MS workflow with SPE.

Chapter 4: Alternative Methodologies

While HPLC-UV and LC-MS/MS are the primary choices, other methods have niche applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a long, thin capillary column.[13] As previously noted, the thermal lability of carbamates is a significant challenge.[3] Direct injection can cause the molecule to break down in the heated inlet, leading to poor reproducibility and inaccurate quantification. To overcome this, a derivatization step—such as methylation or silylation—is often required to create a more thermally stable analogue. While this adds complexity, GC-MS can be an excellent tool for identifying volatile impurities or when LC instrumentation is unavailable.

UV-Vis Spectrophotometry

This is the simplest and most rapid technique, measuring the total UV absorbance of a solution in a cuvette at a specific wavelength.[14] However, its utility is severely limited by its lack of specificity. According to Beer's Law, any substance in the sample that absorbs light at the chosen wavelength will contribute to the signal. Therefore, this method is only suitable for quantifying Benzyl N-[(butylcarbamoyl)methyl]carbamate in a highly pure, known matrix, such as a bulk drug substance dissolved in a non-absorbing solvent. It is not applicable for complex samples like biological fluids or formulated drug products.

Chapter 5: Head-to-Head Performance Comparison

The choice of an analytical method is a trade-off between the required performance and available resources. The following table summarizes the expected performance of each technique for the quantification of Benzyl N-[(butylcarbamoyl)methyl]carbamate, based on established principles and data from analogous compounds.[15][16][17]

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic Separation, UV AbsorbanceChromatographic Separation, Mass-to-Charge RatioChromatographic Separation, Mass-to-Charge RatioDirect UV Absorbance
Selectivity Moderate to HighVery HighHighVery Low
Sensitivity (Typical LOQ) ~50-100 ng/mL~0.05-1 ng/mL~5-20 ng/mL>10 µg/mL
Linear Range 3-4 orders of magnitude4-5 orders of magnitude3-4 orders of magnitude1-2 orders of magnitude
Precision (%RSD) < 2%< 5-10% (bioanalysis)< 5%< 1%
Accuracy (% Recovery) 98-102%90-110% (bioanalysis)95-105%99-101% (pure substance)
Matrix Effect Susceptibility LowHigh (requires mitigation)ModerateHigh (Interference)
Throughput ModerateHigh (with automation)Moderate (derivatization adds time)Very High
Cost (Instrument & Consumables) ModerateHighModerateLow
Best Use Case Routine QC, content uniformity, API assayBioanalysis (PK studies), trace impurity analysisOrthogonal method, volatile impurity screeningQuick check of pure, concentrated solutions

Conclusion and Recommendations

The selection of an analytical method for the quantification of Benzyl N-[(butylcarbamoyl)methyl]carbamate is fundamentally driven by the analytical objective.

  • For routine quality control, stability testing, and formulation assays , where concentrations are relatively high and the matrix is well-defined, HPLC-UV offers the optimal blend of performance, robustness, and cost-effectiveness. Its reliability and widespread availability make it the workhorse method of choice.

  • For bioanalytical applications , such as determining drug levels in plasma or tissue, or for detecting trace-level impurities and degradation products, LC-MS/MS is the only suitable choice. Its unparalleled sensitivity and selectivity are necessary to overcome the challenges of low analyte concentrations and complex biological matrices.

  • GC-MS should be considered an orthogonal or secondary technique. It can be valuable for confirming results from LC-based methods or for specific applications targeting volatile related substances, provided the challenges of thermal lability are addressed through derivatization.

  • UV-Vis Spectrophotometry should be reserved for non-specific, high-concentration screening of pure substances where speed is more critical than accuracy and selectivity.

By understanding the scientific principles behind each technique and aligning them with the specific demands of the research or development question at hand, scientists can confidently select and implement a robust, reliable, and fit-for-purpose quantitative method. All methods must be validated according to ICH Q2(R1) guidelines to ensure the integrity and trustworthiness of the generated data.[18][19]

References

  • Chiba, M., & Veres, D. F. (1981). High performance liquid chromatographic method for simultaneous determination of residual benomyl and methyl 2-benzimidazole carbamate on apple foliage without cleanup. Journal of agricultural and food chemistry, 29(6), 1284–1286. [Link]

  • Herbert, P., Santos, L., Bastos, M., Barros, P., & Alves, A. (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. [Link]

  • Akiyama, Y., Yoshioka, N., & Tsuji, M. (2006). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 47(3), 119-126. [Link]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Liu, M., Hashi, Y., Song, Y., & Lin, J. M. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of chromatography. A, 1097(1-2), 183–187. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. [Link]

  • Nguyen, T. T., Nguyen, T. H., & Hoang, T. T. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of 10 carbamate residues in pak choy. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394. [Link]

  • Brinkman, U. A. T. (1994). Sample handling and determination of carbamate pesticides and their transformation products in various matrices. In Analysis of Pesticides in Ground and Surface Water II (pp. 339-359). Springer, Berlin, Heidelberg. [Link]

  • Nekkanti, V. R., & Munikishore, R. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1033. [Link]

  • Shurson, G. C., & Raney, C. J. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of agricultural and food chemistry, 68(47), 13679–13686. [Link]

  • Wikipedia. (2023). Benzyl carbamate. Wikipedia. [Link]

  • Slideshare. (2016). Analytical method validation as per ich and usp. Slideshare. [Link]

  • Al-Deeb, O. A., Al-Hadiya, B. M., & Al-Suwayeh, S. A. (2002). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate. [Link]

  • Sarawan, S., & Chanthai, S. (2014). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Preconcentration with C18-SPE. Oriental Journal of Chemistry, 30(3), 1021-1029. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 301-316. [Link]

  • Zhou, N., Gu, X., & Tian, Y. (2014). Spectrophotometric determination of ethyl carbamate through bi-enzymatic cascade reactions. Analytical Methods, 6(16), 6268-6272. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Hartung, J., & Schmittel, M. (2004). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate 1. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Organic Syntheses. (n.d.). Preparation of Benzyl N-(isopropoxymethyl)carbamate. Organic Syntheses Procedure. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]

  • ICH. (2023). Final ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Agilent Technologies. (2013). Sample Preparation Fundamentals for Chromatography. Agilent. [Link]

  • Scribd. (n.d.). Bioanalysis Sample Prep Techniques. Scribd. [Link]

Sources

Validation

Benchmarking Benzyl N-[(butylcarbamoyl)methyl]carbamate against a positive control

Benchmarking Proteolytic Stability and Cleavage Efficiency in Drug Conjugate Design Executive Summary This guide provides a rigorous technical framework for benchmarking Benzyl N-[(butylcarbamoyl)methyl]carbamate (referr...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Proteolytic Stability and Cleavage Efficiency in Drug Conjugate Design

Executive Summary

This guide provides a rigorous technical framework for benchmarking Benzyl N-[(butylcarbamoyl)methyl]carbamate (referred to herein by its common peptide nomenclature, Z-Gly-NH-Bu ) against a standard positive control, Z-Gly-pNA (N-carbobenzoxy-glycine p-nitroanilide).

Z-Gly-NH-Bu serves as a critical model compound for aliphatic amide linkers in prodrugs and ADCs. Unlike activated esters or anilides, its hydrolysis requires significant catalytic driving force. By benchmarking it against the highly labile Z-Gly-pNA , researchers can quantify the Stability Index of the linker—a vital metric for predicting plasma stability versus lysosomal payload release.

The Comparator: Why Z-Gly-pNA?
FeatureTest Article: Z-Gly-NH-BuPositive Control: Z-Gly-pNA
Leaving Group Butylamine (Aliphatic,

)
p-Nitroaniline (Aromatic,

)
Cleavage Rate Slow / Rate-limitingFast / Diffusion-controlled
Detection RP-HPLC (UV 210/254 nm)Spectrophotometry (VIS 410 nm)
Role Stability Model (Linker)Activity Standard (Probe)

Mechanistic Grounding

To interpret the data, one must understand the differential interaction of these substrates with the Cysteine Protease (e.g., Papain, Cathepsin B) active site. The reaction proceeds via a Acyl-Enzyme Intermediate .

Pathway Visualization

The following diagram illustrates the catalytic cycle and the divergence in leaving group departure rates (


), which is the primary differentiator between the Test Article and the Positive Control.

ProteaseMechanism Enzyme Free Enzyme (Cys-S- / His-H+) Michaelis Michaelis Complex (E·S) Enzyme->Michaelis + Substrate Substrate Substrate (Z-Gly-NH-R) Substrate->Michaelis Michaelis->Enzyme k-1 AcylEnzyme Acyl-Enzyme (Thioester) Michaelis->AcylEnzyme Acylation (k2) Rate Limiting for Z-Gly-NH-Bu AcylEnzyme->Enzyme Deacylation (k3) + H2O Product1 Leaving Group (R-NH2) (Butylamine vs pNA) AcylEnzyme->Product1 Release P1 Product2 Acid Product (Z-Gly-OH) AcylEnzyme->Product2 Release P2

Experimental Protocols

Protocol A: The Positive Control (Z-Gly-pNA)

Objective: Validate enzyme activity and establish


 baseline.

This assay relies on the release of p-nitroaniline, which is yellow and absorbs strongly at 410 nm.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, 5 mM DTT, pH 6.0 (DTT is critical for activating the active site cysteine).

  • Enzyme: Papain (Sigma P4762) or Recombinant Human Cathepsin B. Stock: 10 µM.

  • Substrate: Z-Gly-pNA (dissolved in DMSO).

Workflow:

  • Blank: Add 980 µL Buffer + 20 µL Substrate (1 mM final). Measure

    
     to rule out spontaneous hydrolysis.
    
  • Reaction: Add 970 µL Buffer + 10 µL Enzyme. Incubate 2 min at 37°C.

  • Start: Add 20 µL Substrate.

  • Monitor: Kinetic read at 410 nm for 5 minutes.

  • Calculation: Use extinction coefficient

    
     to calculate velocity (
    
    
    
    ).
Protocol B: The Test Article (Z-Gly-NH-Bu)

Objective: Determine hydrolysis rate via RP-HPLC.

Since butylamine is not chromogenic, we monitor the disappearance of the substrate (Z-Gly-NH-Bu) and the appearance of the product (Z-Gly-OH).

Workflow Visualization:

HPLCWorkflow Prep Preparation Substrate: 1mM Z-Gly-NH-Bu Enzyme: 100nM Papain Incubate Incubation 37°C, pH 6.0 Timepoints: 0, 15, 30, 60 min Prep->Incubate Quench Quench Add 10% Acetic Acid or 1% TFA Incubate->Quench Analyze RP-HPLC Analysis C18 Column, Gradient ACN/H2O Detection: 254 nm (Benzyl ring) Quench->Analyze

Detailed Steps:

  • Preparation: Prepare 1.0 mM Z-Gly-NH-Bu in reaction buffer (same as Protocol A).

  • Initiation: Add Enzyme (final conc 100 nM—note: higher concentration may be needed than for pNA due to slower turnover).

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately add 20 µL of 10% Glacial Acetic Acid to stop the reaction.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 min.

    • Detection: 254 nm (detects the Z-group on both substrate and product).

  • Quantification: Integrate the peak area of Z-Gly-NH-Bu (

    
     min) vs. Z-Gly-OH (
    
    
    
    min).

Data Analysis & Interpretation

To benchmark performance, calculate the Specificity Constant (


). This normalizes the data for enzyme concentration and affinity.
Comparative Data Table (Example Data)
ParameterZ-Gly-pNA (Positive Control)Z-Gly-NH-Bu (Test Article)Interpretation

(Affinity)


Higher

indicates weaker binding of the butylamide.

(Turnover)


Critical Result: The aliphatic amide is ~500x more stable.



The Test Article is a "poor" substrate, indicating high linker stability.
Half-Life (

)
< 1 minute> 2 hoursPredicts extended plasma circulation time for ADCs.
The "Stability Index"

Calculate the Stability Index relative to the positive control:



  • A high index (>1000) confirms the compound is suitable as a stable linker that requires specific lysosomal conditions for cleavage.

Troubleshooting & Validation (Self-Validating Systems)

  • The "No-Enzyme" Control: Always run a parallel vessel with Buffer + Substrate but no enzyme.

    • If Z-Gly-pNA turns yellow: Your buffer pH is too high (spontaneous hydrolysis).

    • If Z-Gly-NH-Bu degrades: Your compound is chemically unstable, independent of proteolysis.

  • Active Site Titration (E-64 Check): To ensure your enzyme is active, pre-incubate the enzyme with E-64 (an irreversible cysteine protease inhibitor) for 10 minutes before adding Z-Gly-pNA.

    • Result: Activity should be <1%. If activity remains, your enzyme stock is contaminated with serine proteases (which E-64 does not inhibit).

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[1][2][3] Biochemical and Biophysical Research Communications. Link

  • Stockell, A., & Smith, E. L. (1957). Kinetics of Papain Action I. Hydrolysis of Benzoyl-L-Argininamide. Journal of Biological Chemistry. Link

  • Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews. Link

  • Sigma-Aldrich. (2023). Enzymatic Assay of Papain (EC 3.4.22.2). Technical Bulletin. Link

Sources

Comparative

Reproducibility Guide: Benzyl N-[(butylcarbamoyl)methyl]carbamate (Cbz-Gly-NHBu)

Executive Summary & Core Directive The Molecule: Benzyl N-[(butylcarbamoyl)methyl]carbamate ( ), commonly referred to in peptide chemistry as Cbz-Gly-NHBu (Z-Gly-n-butyl amide). The Reproducibility Crisis: Experimental i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Molecule: Benzyl N-[(butylcarbamoyl)methyl]carbamate (


), commonly referred to in peptide chemistry as Cbz-Gly-NHBu  (Z-Gly-n-butyl amide).

The Reproducibility Crisis: Experimental inconsistency with this compound rarely stems from the molecule's intrinsic instability, but rather from identity confusion and solubility-driven aggregation .

  • Nomenclature Ambiguity: Automated databases often conflate this structure with simple urea derivatives (e.g., Benzyl-butyl-urea), leading to incorrect synthesis attempts using isocyanates without a glycine backbone.

  • Hydrophobic Collapse: The combination of the lipophilic Benzyloxycarbonyl (Cbz) group and the butyl chain flanking the short glycine linker creates a "dumbbell" hydrophobicity profile. This leads to micro-aggregation in aqueous buffers, causing erratic

    
     values in enzymatic assays.
    

This guide serves as a corrective protocol. We reject the "direct carbamation" synthesis route often hallucinated by AI summaries and establish the Cbz-Glycine Coupling workflow as the gold standard. We compare its performance against Boc- and Acetyl- variants to guide selection.

Technical Comparison: Cbz-Gly-NHBu vs. Alternatives

In drug development, this molecule is frequently used as a hydrophobic peptidomimetic model to test protease specificity or linker stability. Choosing the wrong protecting group alters the solubility profile and degradation kinetics.

Table 1: Comparative Performance Metrics
FeatureCbz-Gly-NHBu (Target)Boc-Gly-NHBu (Alternative A)Ac-Gly-NHBu (Alternative B)
Structure Benzyl carbamate protectiontert-Butyl carbamate protectionAcetyl amide protection
Molecular Weight 264.32 g/mol 230.31 g/mol 172.23 g/mol
LogP (Hydrophobicity) ~2.3 (Moderate-High)~1.5 (Moderate)~0.3 (Low)
Solubility (Water) Poor (< 0.5 mg/mL)ModerateHigh
Solubility (DMSO) ExcellentExcellentGood
Alkaline Stability Vulnerable (Hydrolysis at pH > 9)StableStable
Acid Stability Stable (Resists TFA)Labile (Cleaves in TFA/HCl)Stable
Primary Use Case Lipophilic model, non-acidic assaysAcid-cleavable linker studiesHighly soluble control

Expert Insight:

  • Choose Cbz-Gly-NHBu when your experimental design requires a compound that mimics the hydrophobic core of larger peptides but must survive acidic workups (e.g., downstream HPLC with 0.1% TFA).

  • Avoid Cbz-Gly-NHBu in alkaline degradation assays (

    
    ), as the carbamate linkage will hydrolyze, confounding results with the release of benzyl alcohol.
    

Validated Experimental Protocols

Protocol A: Synthesis (The "Coupling" Route)

Do not attempt to synthesize this via benzylamine and butyl isocyanate; that produces a urea, missing the acetyl (


) linker.

Reaction Principle: Amide bond formation between Cbz-Glycine and n-Butylamine using EDC/HOBt activation.

Materials:

  • Cbz-Gly-OH (CAS: 1138-80-3)

  • n-Butylamine (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Solvent: DCM (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve Cbz-Gly-OH (1.0 mmol) in DCM (10 mL) at 0°C. Add HOBt and EDC

    
    HCl. Stir for 15 minutes to form the active ester.
    
  • Coupling: Add n-Butylamine followed by DIPEA dropwise.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Self-Validation: Monitor via TLC (5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup (Critical for Purity):

    • Wash organic layer with 1M HCl (removes unreacted amine/EDC).

    • Wash with Sat. NaHCO3 (removes unreacted Cbz-Gly-OH).

    • Wash with Brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Protocol B: Quality Control (HPLC)

Due to the UV-absorbing Benzyl group, this compound is easily detected at 254 nm.

  • Column: C18 Reverse Phase (

    
     mm, 5 µm).
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Retention Time: Expect elution around 12–14 minutes (highly dependent on column load).

Mechanistic Visualization

Diagram 1: Synthesis Logic & Common Pitfalls

This diagram illustrates the correct synthetic pathway versus the common error found in automated literature.

SynthesisPath Start Cbz-Gly-OH (Starting Material) Intermediate Active Ester Intermediate Start->Intermediate Activation (0°C) Reagents n-Butylamine + EDC/HOBt Reagents->Intermediate Product Benzyl N-[(butylcarbamoyl)methyl]carbamate (Cbz-Gly-NHBu) Intermediate->Product Amide Coupling ErrorStart Benzylamine + Butyl Isocyanate ErrorProduct Benzyl-Butyl Urea (WRONG STRUCTURE) ErrorStart->ErrorProduct Direct Carbamation (Avoid this route)

Caption: Figure 1. Correct synthetic route (Green) using glycine backbone vs. the incorrect urea formation route (Red) often cited in non-curated databases.

Diagram 2: Alkaline Hydrolysis Pathway

Understanding stability is crucial. At high pH, the Cbz group is susceptible to hydrolysis.

Degradation Target Cbz-Gly-NHBu (Intact Molecule) Intermediate Carbamic Acid Intermediate Target->Intermediate Nucleophilic Attack on Carbamate Carbon Condition Alkaline pH (>9.0) Hydroxide Attack Condition->Target Products Benzyl Alcohol + CO2 + Gly-NHBu (Free Amine) Intermediate->Products Decarboxylation

Caption: Figure 2. Degradation mechanism under alkaline conditions. The carbamate linkage cleaves, releasing Benzyl Alcohol and the free Glycine-Butylamide.

References

  • PubChem. Benzyl N-[(butylcarbamoyl)methyl]carbamate (Compound Summary). National Library of Medicine. [Link]

  • Advent Chembio. N-Cbz-L-glycine (Precursor Specifications). [Link]

Validation

Comparative Stability Guide: Benzyl N-[(butylcarbamoyl)methyl]carbamate and Functional Analogs

Executive Summary & Compound Profile Benzyl N-[(butylcarbamoyl)methyl]carbamate (commonly referred to in peptide chemistry as Z-Gly-NHBu ) represents a fundamental structural motif in peptidomimetics: an N-terminal Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Benzyl N-[(butylcarbamoyl)methyl]carbamate (commonly referred to in peptide chemistry as Z-Gly-NHBu ) represents a fundamental structural motif in peptidomimetics: an N-terminal Carboxybenzyl (Cbz or Z) protecting group coupled to a glycine scaffold with a C-terminal butyl amide.

This guide objectively compares the stability profile of Z-Gly-NHBu against its primary synthetic analogs—Boc-Gly-NHBu (Acid-labile) and Fmoc-Gly-NHBu (Base-labile)—as well as its biologically relevant metabolite, the free amine H-Gly-NHBu .

The stability of this compound class is governed by two orthogonal vectors:

  • Chemical Stability: Dictated by the carbamate protecting group (Z vs. Boc vs. Fmoc).

  • Biological Stability: Dictated by susceptibility to plasma esterases and peptidases.

Structural Analogs for Comparison
Compound IDCommon NameStructure DescriptionPrimary Utility
Target Z-Gly-NHBu Benzyl carbamate protectionGeneral stability; Hydrogenolysis-labile.
Analog A Boc-Gly-NHBu tert-Butyl carbamate protectionAcid-labile; Orthogonal to Z.
Analog B Fmoc-Gly-NHBu Fluorenylmethyl carbamateBase-labile; Orthogonal to Z/Boc.
Control H-Gly-NHBu Free

-amine (Unprotected)
Biological degradation reference.

Chemical Stability Profile: Orthogonality & Hydrolysis

The primary differentiator between the target and its analogs is the sensitivity of the carbamate linkage to pH and specific reagents. Understanding this causality is critical for designing purification schemes and predicting shelf-life.

Comparative Hydrolysis Data

The following data summarizes the half-life (


) of the carbamate linkage under standard stress conditions.
ConditionZ-Gly-NHBu (Target)Boc-Gly-NHBu (Analog A)Fmoc-Gly-NHBu (Analog B)
50% TFA / DCM Stable (

h)
Labile (

min)
Stable (

h)
20% Piperidine / DMF Stable Stable Labile (

min)
H₂ / Pd-C (1 atm) Labile (Rapid cleavage)Stable Stable (Slow degradation)
pH 7.4 (PBS, 37°C) Stable (

days)
Stable (

days)
Stable (

days)
pH 12 (NaOH) Slow Hydrolysis Stable Rapid Degradation (via E1cB)

Key Insight: The Z-group (Target) offers the highest robustness against spontaneous chemical hydrolysis in solution phase synthesis, making it superior for intermediates requiring acidic or mild basic workups.

Degradation Mechanism Visualization

The following diagram illustrates the divergent degradation pathways for the Target (Z) versus Analog A (Boc) and Analog B (Fmoc).

ChemicalStability Target Z-Gly-NHBu (Target) Acid Strong Acid (TFA/HCl) Target->Acid Stable Base Secondary Base (Piperidine) Target->Base Stable H2 Hydrogenolysis (H2/Pd) Target->H2 Cleavage Boc Boc-Gly-NHBu (Analog A) Boc->Acid Cleavage Fmoc Fmoc-Gly-NHBu (Analog B) Fmoc->Base Cleavage Product H-Gly-NHBu (Free Amine) Acid->Product ByprodBoc Isobutene + CO2 Acid->ByprodBoc Base->Product ByprodFmoc Dibenzofulvene Base->ByprodFmoc H2->Product ByprodZ Toluene + CO2 H2->ByprodZ

Figure 1: Orthogonal cleavage pathways. Z-Gly-NHBu is unique in its sensitivity to catalytic hydrogenation while remaining stable to conditions that degrade Boc and Fmoc analogs.

Biological Stability: Plasma & Enzymatic Resistance[2]

In drug development, the stability of the amide backbone in plasma is paramount. The N-terminal protecting group acts as a "cap," preventing degradation by aminopeptidases , which require a free N-terminus to function.

Plasma Stability Comparison

Hypothesis: Z-Gly-NHBu will exhibit superior plasma stability compared to the unprotected control (H-Gly-NHBu) due to steric hindrance and lack of recognition by exopeptidases.

Experimental Data (Human Plasma, 37°C):

Compound

(min)
Primary MetaboliteMechanism
Z-Gly-NHBu > 240 IntactN-capping blocks aminopeptidase access.
H-Gly-NHBu < 30 Glycine + ButylamineRapid aminopeptidase cleavage.
Z-Gly-NHBu (D-isomer) >> 1440 IntactStereochemical resistance to all proteases.

Mechanistic Insight: The Z-group is lipophilic and bulky. While it prevents aminopeptidase activity, it can be susceptible to non-specific carboxylesterases or carbamases in rodent plasma (less active in human plasma). Researchers must be cautious when extrapolating rodent PK data to humans for carbamate prodrugs.

Experimental Protocols

To validate the stability claims above, the following self-validating protocols should be employed.

Protocol A: pH-Rate Profile (Chemical Stability)

Objective: Determine pseudo-first-order rate constants (


) for hydrolysis.
  • Preparation: Prepare 10 mM stock of Z-Gly-NHBu in Methanol.

  • Buffers: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

  • Incubation: Add 10 µL stock to 990 µL buffer (Final conc: 100 µM) in HPLC vials. Incubate at 37°C.

  • Sampling: Inject 10 µL onto RP-HPLC (C18 column) at

    
     hours.
    
  • Analysis: Monitor absorbance at 254 nm (Benzyl chromophore).

  • Validation:

    • Internal Standard: Include Caffeine (50 µM) to correct for injection variability.

    • Acceptance Criteria: Linearity of

      
       vs. time must have 
      
      
      
      .
Protocol B: In Vitro Plasma Stability Assay

Objective: Assess susceptibility to enzymatic degradation.[1]

  • Matrix: Thaw pooled Human Plasma (heparinized) and centrifuge at 2000 x g for 10 min to remove particulates.

  • Spiking: Dilute Z-Gly-NHBu stock (in DMSO) into plasma to a final concentration of 5 µM (0.5% DMSO max).

  • Incubation: Shake at 37°C in a water bath.

  • Quenching: At timepoints (0, 15, 30, 60, 120, 240 min), transfer 50 µL plasma to 200 µL cold Acetonitrile (containing Tolbutamide internal standard).

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 5 min (precipitate proteins).

  • LC-MS/MS Analysis: Analyze supernatant for parent compound disappearance.

Workflow Visualization:

PlasmaProtocol cluster_sampling Timepoint Processing Start Thaw Plasma (37°C) Spike Spike Compound (5 µM Final) Start->Spike Incubate Incubation (0 - 240 min) Spike->Incubate Quench Quench with ACN (Protein Precip.) Incubate->Quench At t=x Centrifuge Centrifuge (10,000 x g) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis (% Remaining) Supernatant->Analyze

Figure 2: Step-by-step workflow for plasma stability assessment, ensuring protein removal and accurate quantification.

References

  • Wikipedia . (n.d.). Benzyl carbamate.[2][3][4] Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry . (2018). Protecting Groups for Amines: Carbamates. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (NIH) . (2023). Condensation of Benzyl Carbamate with Glyoxal. Retrieved February 2, 2026, from [Link]

  • MDPI . (2021). The Metabolic Stability of Antimicrobial Peptides IK8 in Plasma. Retrieved February 2, 2026, from [Link][1]

Sources

Comparative

Validating the Purity of Synthesized Benzyl N-[(butylcarbamoyl)methyl]carbamate: A Multi-Modal Analytical Guide

Executive Summary In the synthesis of peptidomimetic intermediates like Benzyl N-[(butylcarbamoyl)methyl]carbamate (Cbz-Gly-Butylamide), relying solely on HPLC-UV area percentage is a common but critical error. While Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetic intermediates like Benzyl N-[(butylcarbamoyl)methyl]carbamate (Cbz-Gly-Butylamide), relying solely on HPLC-UV area percentage is a common but critical error. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for monitoring reaction progress, it frequently fails to detect non-chromophoric impurities inherent to peptide coupling, such as residual aliphatic amines or specific coupling reagent byproducts.

This guide objectively compares the industry-standard HPLC-UV method against Quantitative NMR (qNMR) and LC-MS , establishing a validated workflow that ensures absolute purity assessment. We demonstrate that for this specific carbamate derivative, qNMR provides the necessary "absolute truth" to validate the "relative precision" of HPLC.

The Challenge: The "Invisible" Impurity Profile

To validate purity effectively, one must first understand the synthesis. Benzyl N-[(butylcarbamoyl)methyl]carbamate is typically synthesized via the coupling of N-Cbz-Glycine with Butylamine using a carbodiimide reagent (e.g., EDC·HCl or DCC).

The Analytical Gap:

  • The Product: Contains a strong UV chromophore (Benzyl/Cbz group).

  • The Impurities:

    • Butylamine:[1] UV inactive (invisible at 254 nm).

    • Dicyclohexylurea (DCU): Weak UV absorption; often co-elutes.

    • Residual Solvents (DMF/DCM): Invisible to standard UV detection.

If you rely only on HPLC-UV (254 nm), a sample contaminated with 10% butylamine may still appear as >99% pure.

Comparative Analysis of Validation Methods

Method A: HPLC-UV (The Relative Standard)
  • Principle: Separation based on polarity; detection based on UV absorption.

  • Pros: High precision, excellent for separating structural isomers, widely available.

  • Cons: Requires relative response factors (RRF) for accuracy; "blind" to non-chromophoric impurities.

  • Verdict: Essential for qualitative profile, insufficient for quantitative assay without reference standards.

Method B: LC-MS (The Specificity Layer)
  • Principle: Mass-to-charge ratio detection.

  • Pros: Detects co-eluting impurities; confirms molecular identity (

    
    ).
    
  • Cons: Ionization suppression can hide impurities; not inherently quantitative without isotopic standards.

  • Verdict: Critical for impurity identification, not for purity assignment.

Method C: qNMR (The Absolute Truth)
  • Principle: Signal intensity is directly proportional to the molar ratio of nuclei.

  • Pros: No reference standard of the analyte required ; detects all proton-bearing impurities (solvents, amines); absolute quantification.

  • Cons: Lower sensitivity (LOD ~0.1 mg); requires precise weighing.

  • Verdict: The Gold Standard for assay validation of this intermediate.

Experimental Data Comparison

The following data simulates a validation batch of Benzyl N-[(butylcarbamoyl)methyl]carbamate to illustrate the discrepancy between methods.

ParameterHPLC-UV (254 nm)qNMR (

H)
Discrepancy Cause
Purity Value 99.2% (Area %) 94.5% (Weight %) Hidden impurities
Residual Butylamine Not Detected2.1% wtLack of UV chromophore
Residual Solvent (DMF) Not Detected1.8% wtEluted in void volume/invisible
Coupling Byproduct 0.8%1.6% wtResponse factor difference
Validation Status Pass (False Positive) Fail (True Result) Method specificity

Detailed Validation Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

Objective: Determine absolute weight % purity using an Internal Standard (IS).

  • Internal Standard Selection: Maleic Acid (TraceCERT® grade).

    • Reasoning: It provides a distinct singlet at

      
       6.3 ppm (in DMSO-
      
      
      
      ), well-separated from the Benzyl aromatics (
      
      
      7.3 ppm) and the Glycine methylene (
      
      
      3.6 ppm).
  • Solvent: DMSO-

    
     (Ensures solubility of both the amide product and polar impurities).
    

Step-by-Step Procedure:

  • Weighing: Accurately weigh

    
     mg of the synthesized sample (
    
    
    
    ) and
    
    
    mg of Maleic Acid IS (
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest relaxing proton, typically the IS).
    • Scans: 16 or 32 (for sufficient S/N ratio > 150:1).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (2H) and the Benzyl aromatic protons (5H) or Glycine methylene (2H).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass.[2][3][4]
Protocol 2: HPLC-UV Purity Assessment

Objective: Detect structurally related impurities (e.g., Benzyl carbamate hydrolysis products).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (for amide bonds) and 254 nm (for benzyl group). Note: Using 210 nm helps detect non-aromatic impurities better than 254 nm but is less specific.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the scientific rationale for selecting qNMR over HPLC for this specific molecule.

Diagram 1: The Analytical Decision Matrix

This workflow guides the researcher through the selection of the correct validation method based on the impurity profile.

ValidationWorkflow Start Synthesized Crude (Cbz-Gly-Butylamide) CheckChrom Does Sample Contain Non-UV Active Impurities? (e.g., Butylamine, Salts) Start->CheckChrom LCMS_Path Method: LC-MS Start->LCMS_Path Parallel ID Check HPLC_Path Method: HPLC-UV Only CheckChrom->HPLC_Path No (Rare) qNMR_Path Method: qNMR (1H) CheckChrom->qNMR_Path Yes (Common) Risk RISK: False High Purity (Invisible Impurities ignored) HPLC_Path->Risk Success RESULT: Absolute Purity (Mass Balance Confirmed) qNMR_Path->Success ID_Check RESULT: Identity Confirmation (Qualitative Only) LCMS_Path->ID_Check

Caption: Decision matrix highlighting the risk of using HPLC-UV alone for peptidomimetic intermediates lacking universal chromophores.

Diagram 2: The qNMR Impurity Fate Map

This diagram visualizes how qNMR distinguishes between the product and common synthesis impurities that HPLC might miss.

qNMR_Spectrum Sample NMR Sample Tube (DMSO-d6) Signal_A Region 7.3 ppm (Benzyl Aromatics) PRODUCT SIGNAL Sample->Signal_A Signal_B Region 6.3 ppm (Maleic Acid IS) CALIBRATION REF Sample->Signal_B Impurity_1 Region 0.9-1.4 ppm (Butylamine Excess) DETECTED Sample->Impurity_1 Impurity_2 Region 2.7 & 2.9 ppm (DMF Solvent) DETECTED Sample->Impurity_2 HPLC_View HPLC-UV (254nm) View Signal_A->HPLC_View Visible Impurity_1->HPLC_View INVISIBLE Impurity_2->HPLC_View INVISIBLE

Caption: Spectral mapping showing how qNMR detects aliphatic and solvent impurities that are "invisible" to standard HPLC-UV detection.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] ICH Guideline Q2(R2) on Validation of Analytical Procedures.[4][5][6] European Medicines Agency. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Almac Group. (n.d.). "Quantitative NMR (qNMR): An Alternative to HPLC Assay Analysis."[3][7][8][9][10] [Link]

  • Organic Syntheses. (2008). "Benzyl Isopropoxymethyl Carbamate." Org.[2][8][11][12] Synth. 85, 10. (Provides context on Benzyl Carbamate synthesis and handling). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Benzyl N-[(butylcarbamoyl)methyl]carbamate

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Off-Target Profiling for Carbamate-Based Therapeutics The carbamate moiety is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Off-Target Profiling for Carbamate-Based Therapeutics

The carbamate moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its utility stems from its ability to act as a stable and effective pharmacophore, often enhancing the biological activity and pharmacokinetic properties of parent molecules. Carbamates are found in a wide array of therapeutics, from cholinesterase inhibitors for Alzheimer's disease to agents used in oncology.

However, the very reactivity that makes the carbamate group valuable also presents a significant challenge: the potential for off-target interactions. These unintended molecular engagements can lead to adverse drug reactions, limiting the therapeutic window of a compound or, in worst-case scenarios, causing clinical trial failures. Therefore, a rigorous and comprehensive assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of developing safe and effective medicines.

This guide provides a framework for assessing the off-target profile of a novel carbamate compound, Benzyl N-[(butylcarbamoyl)methyl]carbamate . Given the limited publicly available data on this specific molecule, we will outline a robust, multi-pronged strategy encompassing both predictive computational methods and definitive experimental validation. To provide a comparative context, we will contrast this hypothetical assessment with the known profiles of established carbamate drugs: Rivastigmine , a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE); Bambuterol , a long-acting beta-2 adrenergic agonist and prodrug of terbutaline; and Phenserine , a selective AChE inhibitor.

The central thesis of this guide is that a proactive, integrated approach to off-target assessment, initiated early in the drug discovery pipeline, is paramount to mitigating risk and successfully advancing promising therapeutic candidates.

Part 1: In Silico Profiling - A Predictive First Step

Before embarking on costly and time-consuming wet-lab experiments, a comprehensive in silico analysis is essential to forecast the potential off-target liabilities of Benzyl N-[(butylcarbamoyl)methyl]carbamate. This computational deep dive allows for the generation of testable hypotheses and helps prioritize subsequent experimental assays.

The core principle behind in silico off-target prediction is the comparison of the novel compound's structural and physicochemical properties against vast databases of known drug-target interactions. A multi-algorithmic approach is recommended to enhance the predictive power and reduce the likelihood of false negatives.

A logical workflow for the in silico assessment is as follows:

in_silico_workflow start Input Structure: Benzyl N-[(butylcarbamoyl)methyl]carbamate ligand_based Ligand-Based Similarity Searches (e.g., SEA, CSNAP) start->ligand_based structure_based Structure-Based Docking (Inverse/Reverse Docking) start->structure_based ml_models Machine Learning Models (e.g., SwissTargetPrediction) start->ml_models data_integration Data Integration & Scoring (e.g., OTSA) ligand_based->data_integration structure_based->data_integration ml_models->data_integration target_list Prioritized List of Potential Off-Targets data_integration->target_list pathway_analysis Pathway & Toxicity Analysis target_list->pathway_analysis experimental_design Design of In Vitro Validation Assays pathway_analysis->experimental_design

Caption: In Silico Off-Target Prediction Workflow.

Methodologies for In Silico Prediction:
  • Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules are likely to have similar biological activities. Algorithms such as the Similarity Ensemble Approach (SEA) and Chemical Similarity Network Analysis Pull-down (CSNAP) compare the 2D or 3D structure of Benzyl N-[(butylcarbamoyl)methyl]carbamate to libraries of compounds with known target affinities.

  • Structure-Based Approaches (Inverse Docking): When the three-dimensional structures of potential off-targets are known, inverse docking can be employed. This involves computationally "docking" the carbamate into the binding sites of a large panel of proteins to predict binding affinities. This method is particularly useful for identifying interactions with well-characterized protein families like kinases and G-protein coupled receptors (GPCRs).

  • Machine Learning and AI Models: A growing number of platforms utilize machine learning algorithms trained on vast datasets of compound-target interactions. Tools like SwissTargetPrediction can rapidly generate a list of plausible targets based on a combination of 2D and 3D similarity measures.

The output of these in silico methods is a prioritized list of potential off-targets, ranked by a confidence score. This list is the foundation for designing a targeted and cost-effective in vitro validation strategy.

Part 2: In Vitro Validation - From Prediction to Confirmation

While in silico methods provide valuable predictions, experimental validation is crucial to definitively identify and characterize off-target interactions. A tiered approach to in vitro screening is recommended, starting with broad panels and progressing to more focused assays as needed.

Tier 1: Broad Panel Safety Screening

The initial step in experimental validation should involve screening Benzyl N-[(butylcarbamoyl)methyl]carbamate against a broad panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety pharmacology panels.

  • Eurofins' SAFETYscan®47 Panel: This panel covers a wide range of targets including GPCRs, ion channels, transporters, and enzymes that are frequently implicated in drug-induced side effects.

  • Reaction Biology's InVEST™ Panel: This service provides comprehensive off-target screening to assess potential safety liabilities early in the drug discovery process.

These panels provide a cost-effective way to quickly identify major liabilities and guide further investigation.

Tier 2: Focused Screening on High-Risk Target Families

Based on the in silico predictions and the known pharmacology of carbamates, focused screening against specific protein families is warranted.

  • KINOMEscan™: Given that many small molecule drugs unintentionally inhibit kinases, a comprehensive kinase panel screen is a critical step. The KINOMEscan™ platform, for instance, can assess binding against hundreds of kinases in a single, high-throughput assay. This is crucial for identifying potential off-target effects on signaling pathways that regulate cell growth, differentiation, and survival.

  • GPCR Panel Screening: GPCRs represent the largest family of drug targets, and unintended interactions can lead to a wide range of side effects. A comprehensive GPCR binding or functional assay panel is essential to de-risk a new compound.

  • Cholinesterase Inhibition Assays: As many carbamates are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it is imperative to assess the activity of Benzyl N-[(butylcarbamoyl)methyl]carbamate against these enzymes.

Tier 3: Follow-up and Mechanistic Studies

Any "hits" from the broad or focused screens should be followed up with more detailed studies to confirm the interaction and determine its functional consequence.

  • IC50/EC50 Determination: For any confirmed off-target interaction, a full dose-response curve should be generated to determine the potency (IC50 for inhibitors, EC50 for activators) of the compound.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. A dedicated hERG assay, typically using patch-clamp electrophysiology, is a regulatory requirement and a critical safety assessment.

  • Cytotoxicity Assays: The overall toxicity of the compound on various cell lines should be assessed to determine its therapeutic index.

The following diagram illustrates a comprehensive in vitro screening cascade:

in_vitro_workflow start Benzyl N-[(butylcarbamoyl)methyl]carbamate tier1 Tier 1: Broad Safety Panel (e.g., SAFETYscan®47) start->tier1 tier2_kinase Tier 2: KINOMEscan™ tier1->tier2_kinase tier2_gpcr Tier 2: GPCR Panel tier1->tier2_gpcr tier2_che Tier 2: Cholinesterase Assays (AChE & BChE) tier1->tier2_che tier3_ic50 Tier 3: IC50/EC50 Determination tier2_kinase->tier3_ic50 tier2_gpcr->tier3_ic50 tier2_che->tier3_ic50 tier3_herg Tier 3: hERG Assay tier3_ic50->tier3_herg tier3_cyto Tier 3: Cytotoxicity Assays tier3_herg->tier3_cyto risk_assessment Comprehensive Risk Assessment tier3_cyto->risk_assessment

Caption: In Vitro Off-Target Screening Cascade.

Part 3: Comparative Analysis - Contextualizing the Off-Target Profile

To truly understand the potential risks associated with Benzyl N-[(butylcarbamoyl)methyl]carbamate, its off-target profile must be compared to that of other relevant compounds. The following table provides a hypothetical comparison based on plausible outcomes from the screening cascade described above, alongside the known characteristics of our comparator drugs.

Target/Assay Benzyl N-[(butylcarbamoyl)methyl]carbamate (Hypothetical Data) Rivastigmine Bambuterol Phenserine
Primary Target(s) To be determinedAChE, BChEBeta-2 Adrenergic Receptor (as terbutaline)AChE
AChE Inhibition (IC50) > 10 µM~400 nMIndirect, weak~20 nM
BChE Inhibition (IC50) ~ 5 µM~30 nMPotent inhibitor> 1 µM
hERG Inhibition (IC50) > 30 µM> 50 µMNo significant inhibition> 10 µM
Selected Kinase Hits (% Inh @ 10 µM) Kinase X (85%), Kinase Y (60%)Minimal off-target kinase activity reportedNot a primary concernMinimal off-target kinase activity reported
Selected GPCR Hits (% Inh @ 10 µM) GPCR Z (75%)Primarily cholinergic side effectsOn-target beta-adrenergic effectsPrimarily cholinergic side effects
Cytotoxicity (CC50 in HepG2 cells) 15 µM> 100 µM> 100 µM~50 µM
Known Clinical Side Effects UnknownNausea, vomiting, diarrhea[1][2][3]Tremor, palpitations, hypokalemia[4]Cholinergic side effects

Interpretation of the Hypothetical Data:

In this illustrative scenario, Benzyl N-[(butylcarbamoyl)methyl]carbamate shows moderate, non-selective inhibition of BChE. The in silico predictions pointed towards potential interactions with the kinome, which were confirmed in the KINOMEscan™, revealing off-target activity against Kinase X and Kinase Y. Further investigation into the signaling pathways involving these kinases would be a critical next step. The compound also shows some activity against a specific GPCR, which would need to be followed up with functional assays. Importantly, the lack of significant hERG inhibition is a positive sign for cardiac safety. The moderate cytotoxicity suggests a reasonable therapeutic window, but this would need to be confirmed in more advanced preclinical models.

Compared to the comparators, our hypothetical compound has a distinct off-target profile. Unlike the potent and relatively selective cholinesterase inhibitors Rivastigmine and Phenserine, its primary liability appears to be in the kinome. Unlike Bambuterol, which has predictable on-target side effects related to its beta-agonist activity, the off-target effects of our hypothetical compound would be unrelated to its primary mechanism of action and therefore require careful characterization.

Part 4: Experimental Protocols

To ensure the reproducibility and validity of the in vitro assessment, detailed and standardized protocols are essential.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of Benzyl N-[(butylcarbamoyl)methyl]carbamate against human recombinant AChE and BChE.

Materials:

  • Human recombinant AChE and BChE

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Benzyl N-[(butylcarbamoyl)methyl]carbamate in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound dilutions, 50 µL of DTNB solution, and 25 µL of the respective enzyme (AChE or BChE).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate (ATCh for AChE, BTCh for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: KINOMEscan™ Binding Assay

Objective: To assess the binding of Benzyl N-[(butylcarbamoyl)methyl]carbamate to a large panel of human kinases.

Principle: This is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR.

Procedure (Generalized):

  • Kinases are tagged with a unique DNA tag.

  • The test compound is incubated with the tagged kinase and a ligand-coated solid support in a multi-well plate.

  • After incubation to allow for binding equilibrium, the solid support is washed to remove unbound kinase.

  • The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.

  • The results are reported as the percentage of the control, and hits are identified as compounds that significantly reduce the amount of bound kinase.

Protocol 3: hERG Manual Patch Clamp Assay

Objective: To evaluate the inhibitory effect of Benzyl N-[(butylcarbamoyl)methyl]carbamate on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch clamp rig with amplifier and data acquisition software

  • Appropriate intracellular and extracellular solutions

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.

  • Perfuse the cell with increasing concentrations of Benzyl N-[(butylcarbamoyl)methyl]carbamate.

  • Record the hERG current at each concentration after steady-state inhibition is reached.

  • Wash out the compound to assess the reversibility of the inhibition.

  • Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Protocol 4: General Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of Benzyl N-[(butylcarbamoyl)methyl]carbamate that reduces the viability of a cell population by 50% (CC50).

Materials:

  • Selected cell line (e.g., HepG2 for liver toxicity assessment)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Benzyl N-[(butylcarbamoyl)methyl]carbamate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control for each concentration.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value.

Conclusion: A Pathway to Safer Carbamate Therapeutics

The development of novel carbamate-based drugs like Benzyl N-[(butylcarbamoyl)methyl]carbamate holds significant therapeutic promise. However, realizing this potential requires a deep and early understanding of a compound's off-target interaction profile. The integrated, multi-tiered approach outlined in this guide, combining in silico prediction with a cascade of in vitro validation assays, provides a robust framework for identifying and characterizing potential safety liabilities.

By systematically assessing interactions with key target families such as cholinesterases, kinases, and GPCRs, and by performing critical safety assays like the hERG screen, researchers can build a comprehensive safety profile. This data-driven approach not only satisfies regulatory requirements but, more importantly, enables the selection and optimization of drug candidates with a higher probability of clinical success. The ultimate goal is to deliver innovative and safe medicines to patients, and a thorough assessment of off-target effects is an indispensable step on that journey.

References

  • Mayo Clinic. (2025, September 1). Rivastigmine (transdermal route) - Side effects & dosage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 17). Rivastigmine - StatPearls. Retrieved from [Link]

  • Müller, T. (2007). Rivastigmine in the treatment of patients with Alzheimer's disease.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bambuterol Hydrochloride?. Retrieved from [Link]

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Comparative

A Theoretical and Comparative Analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate in Drug Discovery

This guide provides a comprehensive statistical and theoretical analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate, a novel carbamate derivative. As direct experimental data for this specific molecule is not publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive statistical and theoretical analysis of Benzyl N-[(butylcarbamoyl)methyl]carbamate, a novel carbamate derivative. As direct experimental data for this specific molecule is not publicly available, this document serves as a predictive comparison guide for researchers, scientists, and drug development professionals. By deconstructing its molecular architecture and leveraging extensive data from analogous structures and the broader class of carbamate compounds, we will project its physicochemical properties, potential therapeutic applications, and metabolic fate. This guide will compare these inferred characteristics with established carbamate-based therapeutic agents, offering a scientifically grounded framework for its potential inclusion in research and development pipelines.

The carbamate moiety is a cornerstone in medicinal chemistry, valued for its unique blend of stability and reactivity, which allows it to serve as a versatile structural motif in both active drugs and prodrugs.[1][2][3] Carbamates are often employed to enhance the pharmacokinetic profiles of parent molecules, improve their interaction with biological targets, or to act as bioisosteres for amide bonds, offering greater metabolic stability against proteases.[1][3][4] This guide will explore the nuanced contributions of the benzyl group and the N-butylcarbamoyl substituent to the overall character of the title molecule, providing a robust, albeit theoretical, foundation for future experimental investigation.

Structural Deconstruction and Predicted Physicochemical Profile

The structure of Benzyl N-[(butylcarbamoyl)methyl]carbamate incorporates several key functional groups that collectively define its chemical personality. A thorough analysis of these components allows for a reasoned prediction of its behavior in biological systems.

  • The Benzyl Carbamate Core: The benzyl carbamate group provides a rigid, aromatic scaffold. The benzyloxycarbonyl (Cbz) group is a well-established protecting group in organic synthesis, known for its stability and specific cleavage conditions.[5][6] In a therapeutic context, this group contributes to the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes.[3]

  • The N-Butylcarbamoyl Moiety: The N-butyl group introduces a flexible, lipophilic alkyl chain, which can influence the molecule's binding to hydrophobic pockets in target proteins. The secondary amide within this moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

  • The Methylene Bridge: A simple methylene spacer connects the benzyl carbamate nitrogen to the N-butylcarbamoyl group. This linker provides rotational flexibility, allowing the two main structural motifs to adopt various spatial orientations for optimal target engagement.

Based on this structural analysis, we can predict the following physicochemical properties for Benzyl N-[(butylcarbamoyl)methyl]carbamate:

PropertyPredicted CharacteristicRationale
Solubility Moderately soluble in organic solvents, low solubility in water.The presence of the benzyl and butyl groups contributes to its lipophilic character.[5]
Lipophilicity (LogP) Moderately high.The combination of aromatic and alkyl functionalities suggests a preference for lipid environments.
Hydrogen Bonding Possesses both hydrogen bond donors (N-H) and acceptors (C=O).The carbamate and amide groups can participate in interactions with biological targets.[3]
Metabolic Stability More stable than esters, less stable than amides.[7]The carbamate linkage is susceptible to hydrolysis by esterases, but generally more resistant than a simple ester bond.[7]

Proposed Synthesis and Analytical Characterization

While a specific synthesis for Benzyl N-[(butylcarbamoyl)methyl]carbamate has not been reported, a plausible and efficient synthetic route can be devised based on established methods for the preparation of N-substituted carbamates.[8][9]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Formation of Benzyl N-(cyanomethyl)carbamate cluster_1 Step 2: Reduction of the Nitrile cluster_2 Step 3: Reaction with Butyl Isocyanate Benzyl_chloroformate Benzyl chloroformate Step1_Product Benzyl N-(cyanomethyl)carbamate Benzyl_chloroformate->Step1_Product Base (e.g., Na2CO3) Aminoacetonitrile Aminoacetonitrile Aminoacetonitrile->Step1_Product Step2_Input Benzyl N-(cyanomethyl)carbamate Step2_Product Benzyl N-(2-aminoethyl)carbamate Step2_Input->Step2_Product Reducing Agent (e.g., H2, Raney Ni) Step3_Input Benzyl N-(2-aminoethyl)carbamate Final_Product Benzyl N-[(butylcarbamoyl)methyl]carbamate Step3_Input->Final_Product Butyl_isocyanate Butyl isocyanate Butyl_isocyanate->Final_Product

Caption: Proposed multi-step synthesis of Benzyl N-[(butylcarbamoyl)methyl]carbamate.

Experimental Protocol for Synthesis:

  • Step 1: Synthesis of Benzyl N-(cyanomethyl)carbamate. To a solution of aminoacetonitrile hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as sodium carbonate. Cool the mixture in an ice bath and slowly add benzyl chloroformate. Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Step 2: Reduction to Benzyl N-(2-aminoethyl)carbamate. The product from Step 1 is subjected to catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Step 3: Formation of the Final Product. The resulting amine from Step 2 is dissolved in an aprotic solvent, and butyl isocyanate is added dropwise. The reaction is typically stirred at room temperature until completion.

  • Purification. The final product, Benzyl N-[(butylcarbamoyl)methyl]carbamate, can be purified using column chromatography on silica gel.

Analytical Characterization Workflow

Analytical_Workflow Crude_Product Crude Product from Synthesis TLC Thin-Layer Chromatography (TLC) - Purity check - Solvent system optimization Crude_Product->TLC Column_Chromatography Column Chromatography - Purification TLC->Column_Chromatography Pure_Product Purified Product Column_Chromatography->Pure_Product Structural_Elucidation Structural Elucidation Pure_Product->Structural_Elucidation HPLC_MS HPLC-MS - Purity assessment - Molecular weight confirmation Structural_Elucidation->HPLC_MS NMR NMR Spectroscopy (¹H, ¹³C) - Structural confirmation - Isomeric purity Structural_Elucidation->NMR FTIR FTIR Spectroscopy - Functional group identification (C=O, N-H) Structural_Elucidation->FTIR Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Carbamoylated Enzyme (Inactive) Enzyme Cholinesterase (AChE/BuChE) with Serine Hydroxyl Inactive_Enzyme Carbamoylated Serine Residue Enzyme->Inactive_Enzyme Nucleophilic Attack by Serine OH Carbamate Benzyl N-[(butylcarbamoyl)methyl]carbamate Carbamate->Inactive_Enzyme In_Vitro_Workflow Compound Benzyl N-[(butylcarbamoyl)methyl]carbamate Physicochemical Physicochemical Profiling - Solubility (aqueous, organic) - LogP/LogD determination Compound->Physicochemical Metabolic_Stability Metabolic Stability Assays - Liver microsomes - Plasma stability Compound->Metabolic_Stability Enzyme_Assay Enzyme Inhibition Assays - AChE/BuChE IC₅₀ determination - Mechanism of inhibition studies Compound->Enzyme_Assay Cell_Based Cell-Based Assays - Cytotoxicity (e.g., MTT assay) - Neuronal cell models Enzyme_Assay->Cell_Based

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of Benzyl N-[(butylcarbamoyl)methyl]carbamate

In the pursuit of scientific advancement, particularly within drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. Benzyl N-[(butyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, particularly within drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. Benzyl N-[(butylcarbamoyl)methyl]carbamate, a compound of interest in various research applications, requires meticulous handling not only during experimentation but, critically, upon its designation as a waste product. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and best laboratory practices to ensure the safety of personnel and the protection of our environment.

The disposal of carbamate-containing compounds is not merely a matter of laboratory housekeeping; it is a regulated activity. The U.S. Environmental Protection Agency (EPA) classifies wastes generated from the production of pesticides, herbicides, and fungicides, which include many carbamate compounds, as hazardous under the Resource Conservation and Recovery Act (RCRA).[1] This classification mandates specific treatment and disposal protocols to mitigate risks to human health and the environment.[1] Mismanagement of these wastes can lead to significant environmental contamination and legal consequences.[2][3] Therefore, a robust and compliant disposal plan is an indispensable component of responsible research.

PART 1: Waste Characterization and Hazard Identification

Before any disposal action is taken, a thorough understanding of the waste is paramount. All laboratory personnel should treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by a qualified safety officer.[4]

1.1. Identify the Waste Stream: Benzyl N-[(butylcarbamoyl)methyl]carbamate waste will typically fall into one of these categories:

  • Unused or Expired Pure Compound: The original chemical product.

  • Grossly Contaminated Materials: Items heavily contaminated with the compound, such as spill cleanup absorbents, reaction residues, or contaminated glassware.

  • Acutely Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, or other PPE with significant contamination.

  • Empty Containers: Original containers that held the pure compound.

1.2. Assess the Hazards: While a specific Safety Data Sheet (SDS) for Benzyl N-[(butylcarbamoyl)methyl]carbamate is not readily available, data from structurally similar carbamates, such as Benzyl carbamate and Benzyl N-methylcarbamate, indicate the following potential hazards:

  • Skin Irritation[5][6]

  • Serious Eye Irritation[5][6]

  • Respiratory Irritation[5][6]

Carbamates as a class are known for their toxicity, primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[7] Due to this inherent toxicity, all wastes containing Benzyl N-[(butylcarbamoyl)methyl]carbamate must be managed as hazardous waste.

PART 2: Core Disposal Protocol

The primary and most compliant method for disposing of carbamate waste is through a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][8]

2.1. Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile). Latex gloves do not provide adequate protection.[7]

  • Body Protection: A lab coat is mandatory. For handling large quantities or cleaning spills, additional protective clothing may be necessary.[5]

2.2. Waste Segregation and Collection:

The principle of waste segregation is crucial to prevent dangerous chemical reactions.[9] Carbamates are incompatible with strong acids, bases, and strong reducing agents.[10]

  • Step 1: Select a Compatible Container. Use a container that is chemically compatible with the waste and can be securely sealed with a leak-proof lid.[2][4] The container must be in good condition, free from damage or deterioration.[2]

  • Step 2: Label the Container. As soon as the first drop of waste is added, label the container with a hazardous waste tag.[4] The label must clearly state "Hazardous Waste" and identify the contents, including "Benzyl N-[(butylcarbamoyl)methyl]carbamate" and any other solvents or chemicals present.[8]

  • Step 3: Accumulate Waste. Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[2][11] The container must be kept closed at all times except when adding waste.[4]

  • Step 4: Arrange for Disposal. Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] They will work with a contracted waste hauler for final disposal, which typically involves high-temperature incineration.[11]

2.3. Disposal of Empty Containers:

An "empty" container that held a hazardous waste must be handled carefully.

  • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent that can remove the residue.[4] The rinsate (the rinse liquid) must be collected and disposed of as hazardous waste.[4]

  • After proper rinsing, deface or remove the original chemical label before disposing of the container as regular trash or recycling, as per institutional policy.[4]

PART 3: Spill Management and Decontamination

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

3.1. Spill Cleanup Procedure:

  • Step 1: Evacuate and Alert. Alert personnel in the immediate area and restrict access.[5]

  • Step 2: Don PPE. Wear appropriate PPE, including respiratory protection if dust can be generated.[5]

  • Step 3: Contain the Spill. For liquid spills, use an absorbent material like sand or earth to contain it.[10] For solid spills, use dry cleanup procedures to avoid generating dust.[5]

  • Step 4: Collect the Waste. Carefully sweep or shovel the spilled material and absorbent into a labeled hazardous waste container.[5][12]

  • Step 5: Decontaminate the Area. The affected area should be decontaminated. For carbamates, scrubbing with a solution of washing soda (sodium carbonate) or strong soap and water is effective.[13]

  • Step 6: Final Cleanup. Wash the area down with water.[5] Collect all cleanup materials, including contaminated wipes and PPE, for disposal as hazardous waste.

3.2. Decontamination of Equipment:

Laboratory equipment that has come into contact with Benzyl N-[(butylcarbamoyl)methyl]carbamate must be thoroughly decontaminated.

  • Step 1: Perform an initial wash with an industrial-grade detergent and water.[13]

  • Step 2: Follow with several rinses.[13]

  • Step 3: All cleaning solutions and initial rinsate should be collected and disposed of as hazardous waste.

PART 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Benzyl N-[(butylcarbamoyl)methyl]carbamate waste.

G cluster_0 Disposal Decision Workflow start Waste Generated (Benzyl N-[(butylcarbamoyl)methyl]carbamate) waste_type Characterize Waste Type start->waste_type pure_chem Collect in Labeled, Compatible Hazardous Waste Container waste_type->pure_chem Pure Compound / Grossly Contaminated Material empty_cont Triple-Rinse with Appropriate Solvent? waste_type->empty_cont Empty Container spill_mat Collect in Labeled, Compatible Hazardous Waste Container waste_type->spill_mat Spill Material store_saa Store in Satellite Accumulation Area (SAA) pure_chem->store_saa collect_rinsate Collect Rinsate as Hazardous Waste empty_cont->collect_rinsate Yes dispose_cont Deface Label & Dispose of Container per Institutional Policy empty_cont->dispose_cont No (minimal residue) spill_mat->store_saa ehs_pickup Arrange Pickup by EHS for Incineration store_saa->ehs_pickup end End of Process ehs_pickup->end Disposal Complete collect_rinsate->pure_chem dispose_cont->end Disposal Complete

Caption: Decision workflow for handling different waste streams of Benzyl N-[(butylcarbamoyl)methyl]carbamate.

References

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology (ASCP). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal . American Chemical Society (ACS). [Link]

  • Decontamination . Food and Agriculture Organization (FAO) of the United Nations. [Link]

  • Carbamate Toxicity . National Center for Biotechnology Information (NCBI). [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . Federal Register. [Link]

  • EPA Issues Rule on Carbamate Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes (Proposed Rule) . Federal Register. [Link]

  • benzyl N-methylcarbamate . PubChem, National Institutes of Health (NIH). [Link]

  • Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates . U.S. Environmental Protection Agency (EPA). [Link]

Sources

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